molecular formula C6H15N B105974 1,3-Dimethylbutylamine CAS No. 108-09-8

1,3-Dimethylbutylamine

Cat. No.: B105974
CAS No.: 108-09-8
M. Wt: 101.19 g/mol
InChI Key: UNBMPKNTYKDYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is an aliphatic amine with the molecular formula C6H15N and a molecular weight of 101.19 g/mol . It is a clear, colorless liquid with a density of approximately 0.717 g/mL and a boiling point in the range of 108-110 °C . This compound is highly flammable and requires careful handling . In legitimate research, this compound serves as a reference standard in analytical chemistry. It is critically used in the development and validation of methods, particularly with techniques like UHPLC-MS and chiral GC-MS, for the identification and quantification of substances in complex matrices . This application is vital for quality control and forensic analysis, helping to detect and study the presence of such compounds in various samples. It is important for researchers to know that DMBA has been identified as an unapproved ingredient in some dietary supplements, and its presence in these products is considered an adulteration by regulatory bodies like the US FDA . Furthermore, the World Anti-Doping Agency (WADA) prohibits its use in sports . Important Notice: This product is intended solely for research purposes in a controlled laboratory environment . It is not for human consumption and must not be used as a ingredient in dietary supplements, food products, or pharmaceuticals. Researchers should review all relevant local, state, and federal regulations prior to purchasing or handling this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpentan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-5(2)4-6(3)7/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBMPKNTYKDYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Record name 1,3-DIMETHYLBUTYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3250
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4025113
Record name 1,3-Dimethylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,3-dimethylbutylamine appears as a liquid with a fishlike odor. Less dense than water. Flash point 39 - 55 °F. Vapors heavier than air. May be toxic by ingestion, inhalation and skin absorption.
Record name 1,3-DIMETHYLBUTYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3250
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

223 to 228 °F at 760 mmHg (NTP, 1992)
Record name 1,3-DIMETHYLBUTYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3250
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

55 °F (NTP, 1992)
Record name 1,3-DIMETHYLBUTYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3250
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.75 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name 1,3-DIMETHYLBUTYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3250
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

108-09-8
Record name 1,3-DIMETHYLBUTYLAMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3250
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Dimethylbutylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dimethylbutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-DIMETHYLBUTYLAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pentanamine, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dimethylbutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethylbutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3-DIMETHYLBUTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KXP599H5R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethylbutylamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine (DMBA), also known by its IUPAC name 4-methylpentan-2-amine, is a synthetic aliphatic amine.[1][2] Structurally analogous to the stimulant 1,3-dimethylamylamine (DMAA), DMBA has been identified as an unapproved ingredient in some dietary supplements marketed for athletic performance enhancement and weight loss.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, and available technical information relevant to research and drug development.

Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic fish-like odor.[2][5] It is a flammable substance and should be handled with appropriate safety precautions.[3][6]

PropertyValueReference(s)
IUPAC Name 4-methylpentan-2-amine[1][2]
Synonyms DMBA, 4-amino-2-methylpentane, AMP[1][3]
CAS Number 108-09-8[1]
Molecular Formula C₆H₁₅N[1][6]
Molar Mass 101.193 g/mol [1][6]
Density 0.717 g/mL at 25 °C[1][3]
Boiling Point 108–110 °C[1][6]
Melting Point -63 °C (estimate)[7]
Flash Point 13 °C (55.4 °F) - closed cup[3]
Solubility Soluble in organic solvents such as chloroform and methanol (slightly). Limited solubility in water.[4][8][9]
Refractive Index n20/D 1.4085[3][10]

Chemical Structure

This compound possesses a chiral center at the carbon atom bonded to the amine group, and therefore exists as a pair of stereoisomers, (R)- and (S)-4-methylpentan-2-amine. The presence of DMBA in dietary supplements has been identified to be in a racemic form, suggesting a synthetic origin.

Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound Hydrochloride

A patented method describes the synthesis of this compound hydrochloride through a multi-step process.[11] The key steps involve the reaction of methyl isobutyl ketone with formamide and ammonium formate, followed by hydrolysis and salification with hydrochloric acid.

G cluster_0 Synthesis Workflow Reactants Methyl Isobutyl Ketone + Formamide + Ammonium Formate Reaction1 Reaction (120-170 °C, 19-21h) Reactants->Reaction1 Step 1 Purification1 Impurity Removal Reaction1->Purification1 Step 2 Intermediate Intermediate Product Purification1->Intermediate Reaction2 Reaction with Concentrated HCl (Heating Reflux, 7-9h) Intermediate->Reaction2 Step 3 Product This compound HCl Reaction2->Product G cluster_0 Analytical Workflow Sample Dietary Supplement Sample Extraction Sample Preparation (e.g., Extraction with Methanol) Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis HPTLC HPTLC (Screening) Analysis->HPTLC GCMS Chiral GC-MS (Enantiomeric Purity) Analysis->GCMS UHPLC UHPLC-QToF-MS (Quantification) Analysis->UHPLC Data Data Analysis & Confirmation HPTLC->Data GCMS->Data UHPLC->Data G cluster_0 Proposed Mechanism of Action DMBA This compound (DMBA) Transporter Monoamine Transporter (e.g., Dopamine Transporter) DMBA->Transporter Binds to Inhibition Inhibition of Neurotransmitter Reuptake Transporter->Inhibition Synapse Increased Synaptic Concentration of Neurotransmitters Inhibition->Synapse Effect Stimulant Effect Synapse->Effect

References

1,3-Dimethylbutylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylbutylamine (DMBA), a synthetic aliphatic amine, has garnered significant attention within the scientific and regulatory communities. Initially investigated for its potential as a nasal decongestant, it has more recently been identified as an unapproved ingredient in dietary supplements, marketed for its purported stimulant effects.[1][2][3][4] This technical guide provides an in-depth overview of this compound, consolidating key information on its chemical identity, physical properties, synthesis, analytical methodologies, and purported mechanism of action. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and forensic analysis.

Chemical Identity and Synonyms

This compound is a primary aliphatic amine structurally related to the banned stimulant 1,3-dimethylamylamine (DMAA).[1][5] Its unambiguous identification is crucial for regulatory and research purposes.

CAS Number: 108-09-8[2][6][7]

Synonyms: A variety of synonyms for this compound have been used in scientific literature and on product labels. This list, while extensive, may not be exhaustive.

Synonym
2-Amino-4-methylpentane
4-Methyl-2-pentanamine
4-Methylpentan-2-amine
AMP Citrate
4-amino-2-methylpentane citrate
1,3-Dimethylbutanamine
Dimethylbutylamine
4-AMP
Amperall
Methylpentane
Pentergy
Source:[5][6][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, analysis, and formulation.

PropertyValueReference(s)
Molecular Formula C₆H₁₅N[1][6][7]
Molecular Weight 101.19 g/mol [6][7][9]
Appearance Colorless to light yellow liquid[1][7]
Odor Fishlike[1][10]
Boiling Point 106-109 °C (223 to 228 °F) at 760 mmHg[9][10]
Density ~0.717 g/mL[9]
Flash Point 39 - 55 °F[10]
Purity (typical) >98.0% (GC)[7]
Linear Formula (CH₃)₂CHCH₂CH(CH₃)NH₂
InChI Key UNBMPKNTYKDYCG-UHFFFAOYSA-N[2][9]
Source:[1][6][7][9][10]

Synthesis and Manufacturing

The presence of this compound in dietary supplements is attributed to chemical synthesis rather than natural extraction.[3][9] While various synthetic routes may exist, the Leuckart reaction is a commonly cited method for its preparation.

Leuckart Reaction: A General Overview

The Leuckart reaction is a method for the reductive amination of ketones or aldehydes. In the context of this compound synthesis, 4-methyl-2-pentanone (also known as methyl isobutyl ketone) serves as the starting material. The reaction typically involves heating the ketone with a nitrogen source, such as formamide or ammonium formate, which also acts as the reducing agent.[9][11]

A patent for the preparation of this compound hydrochloride outlines a process that involves mixing methyl isobutyl ketone, formamide, and ammonium formate and reacting them at a high temperature.[11] The resulting intermediate is then subjected to hydrolysis with concentrated hydrochloric acid to yield the final product.[11]

Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound hydrochloride based on the principles of the Leuckart reaction and information from patent literature.

Synthesis_Workflow Start Starting Materials: - 4-Methyl-2-pentanone - Formamide - Ammonium Formate Reaction Leuckart Reaction (Reductive Amination) Heat (120-170 °C, 19-21h) Start->Reaction Intermediate Intermediate Product (N-formyl-1,3-dimethylbutylamine) Reaction->Intermediate Formation of formylated amine Hydrolysis Hydrolysis and Salt Formation - Concentrated HCl - Heating/Reflux (7-9h) Intermediate->Hydrolysis Conversion to amine hydrochloride Purification Purification Steps: - Impurity Removal - Water Extraction - Crystallization Hydrolysis->Purification FinalProduct Final Product: This compound HCl Purification->FinalProduct

Caption: Synthesis workflow for this compound Hydrochloride.

Analytical Methodologies

The detection and quantification of this compound in various matrices, particularly in dietary supplements, require robust and validated analytical methods. Several techniques have been developed for this purpose.

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of this compound.[9]

  • High-Performance Thin-Layer Chromatography (HPTLC): This method is suitable for rapid screening and chemical fingerprint analysis of samples suspected to contain this compound.[3][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. Chiral GC-MS, in particular, can be used to determine the enantiomeric ratio of the compound, which can provide insights into its origin (synthetic vs. natural).[3][9][12][13] Studies have shown that this compound found in dietary supplements is in a racemic form, indicating a synthetic origin.[9]

  • Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS): This highly sensitive and specific method is well-suited for the accurate quantification of this compound in complex matrices like dietary supplements.[3][12][13]

Sample Preparation for Analysis

A general experimental protocol for the extraction of this compound from a powdered supplement sample for UHPLC-MS analysis can be summarized as follows:

  • Extraction: A known weight of the homogenized sample (e.g., half a serving size) is extracted with a suitable solvent, such as methanol.

  • Sonication and Centrifugation: The mixture is typically agitated through shaking and sonication to ensure efficient extraction. Centrifugation is then used to separate the solid and liquid phases.

  • Dilution and Filtration: The resulting supernatant is diluted with a mixture of the mobile phase components and filtered through a microfilter (e.g., 0.2 µm) before injection into the UHPLC system.

Source:[14]

Mechanism of Action and Biological Effects

The pharmacological effects of this compound have not been extensively studied in controlled human trials.[1] However, its structural similarity to other stimulants like DMAA provides a basis for its purported mechanism of action.

Purported Stimulant Effects

This compound is marketed for its stimulant effects, including increased energy and focus.[1] It is believed to act as a central nervous system (CNS) stimulant.[3][12][13]

Interaction with Neurotransmitter Systems

While detailed studies are lacking, it is hypothesized that this compound's stimulant effects are mediated through its interaction with monoaminergic systems. It is suggested to possess vasoconstrictive properties.[8] Anecdotal evidence suggests it may be more dopaminergic than DMAA.[8] The structural similarities to DMAA, which has been shown to inhibit the dopamine transporter, suggest that this compound may also interact with this transporter.[15] However, one study found that this compound is not an agonist of the trace amine-associated receptor 1 (TAAR1).[2]

The following diagram illustrates the logical relationship of the purported mechanism of action of this compound.

MoA_Diagram DMBA This compound (DMBA) CNS Central Nervous System DMBA->CNS PNS Peripheral Nervous System DMBA->PNS DAT Dopamine Transporter (DAT) (Inhibition) CNS->DAT Acts on NET Norepinephrine Transporter (NET) (Potential Interaction) CNS->NET Potentially acts on Vasoconstriction Vasoconstriction PNS->Vasoconstriction Dopamine Increased Extracellular Dopamine DAT->Dopamine Norepinephrine Increased Extracellular Norepinephrine NET->Norepinephrine StimulantEffects Stimulant Effects: - Increased Energy - Enhanced Focus Dopamine->StimulantEffects Norepinephrine->StimulantEffects

Caption: Purported Mechanism of Action of this compound.

Regulatory Status and Safety Profile

The U.S. Food and Drug Administration (FDA) has stated that this compound is not approved for use in dietary supplements and considers any supplement containing it to be adulterated.[1][2][5] There is a lack of systematic safety and efficacy testing in humans, and its health effects are largely unknown.[1][2] Due to its stimulant properties, there are concerns about potential cardiovascular side effects.[1] this compound is also on the World Anti-Doping Agency's (WADA) prohibited substances list.[4][9]

Conclusion

This compound is a synthetic stimulant with a well-defined chemical identity but a poorly characterized safety profile in humans. The information presented in this guide, including its CAS number, synonyms, physicochemical properties, synthesis, and analytical methods, provides a solid foundation for researchers and professionals working with this compound. The lack of comprehensive pharmacological and toxicological data underscores the need for further scientific investigation, particularly given its presence in commercially available products. The methodologies and data compiled herein are intended to support ongoing research, regulatory enforcement, and drug development efforts related to this compound.

References

An In-depth Technical Guide to the Mechanism of Action of 1,3-Dimethylbutylamine (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylbutylamine (DMBA), a synthetic aliphatic amine structurally related to 1,3-dimethylamylamine (DMAA), is a central nervous system stimulant.[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of DMBA, focusing on its interactions with key molecular targets. The primary mechanism of DMBA's sympathomimetic effects is attributed to its activity as a norepinephrine transporter (NET) inhibitor, leading to increased synaptic concentrations of norepinephrine.[1] Furthermore, DMBA exhibits partial agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1), a receptor involved in the modulation of monoaminergic systems. In contrast, current evidence suggests that DMBA does not directly activate a range of adrenergic receptors at physiologically relevant concentrations. This guide summarizes the available quantitative pharmacological data, details the experimental protocols for assessing the activity of DMBA at its molecular targets, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Norepinephrine Transporter Inhibition

The principal mechanism underlying the stimulant effects of 1,3-DMBA is its inhibition of the norepinephrine transporter (NET).[1] The NET is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. By inhibiting NET, DMBA effectively increases the concentration and prolongs the action of norepinephrine in the synapse. This enhanced noradrenergic activity is responsible for the sympathomimetic effects associated with DMBA, such as vasoconstriction, increased heart rate, and elevated blood pressure.[2]

Signaling Pathway for Norepinephrine Transporter Inhibition

The following diagram illustrates the effect of DMBA on the norepinephrine transporter and the subsequent downstream signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Dopamine Dopamine DOPA->Dopamine NE_vesicle Norepinephrine (Vesicle) Dopamine->NE_vesicle NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) DMBA 1,3-DMBA DMBA->NET Inhibition NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding G_Protein G-Protein Adrenergic_Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Physiological_Response Physiological Response Second_Messenger->Physiological_Response DMBA 1,3-DMBA TAAR1 TAAR1 DMBA->TAAR1 Binding & Activation G_protein Gαs TAAR1->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling PKA->Downstream Phosphorylation start Start cell_culture Culture HEK293 cells stably expressing human NET start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding preincubation Pre-incubate cells with varying concentrations of DMBA seeding->preincubation addition Add radiolabeled norepinephrine (e.g., [3H]NE) preincubation->addition incubation Incubate to allow for norepinephrine uptake addition->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Quantify radioactivity using liquid scintillation counting lysis->scintillation analysis Calculate IC50 and Ki values scintillation->analysis end End analysis->end start Start cell_culture Culture HEK293 cells stably expressing human TAAR1 start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding preincubation Pre-incubate cells with a phosphodiesterase (PDE) inhibitor seeding->preincubation addition Add varying concentrations of DMBA preincubation->addition incubation Incubate to allow for cAMP accumulation addition->incubation lysis Lyse cells incubation->lysis detection Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) lysis->detection analysis Calculate EC50 and Emax values detection->analysis end End analysis->end start Start membrane_prep Prepare cell membranes from cells expressing the adrenergic receptor of interest start->membrane_prep incubation Incubate membranes with a fixed concentration of a specific radioligand and varying concentrations of DMBA membrane_prep->incubation filtration Separate bound from free radioligand by rapid vacuum filtration incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Quantify radioactivity on filters using scintillation counting washing->scintillation analysis Calculate IC50 and Ki values scintillation->analysis end End analysis->end

References

An In-depth Technical Guide to the Synthesis of 1,3-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 1,3-dimethylbutylamine (DMBA), a synthetic stimulant that has been identified in some dietary supplements. This document outlines the core chemical reactions, precursors, and experimental protocols involved in its synthesis, with a focus on providing actionable data for research and development.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two main routes:

  • Direct Reductive Amination via the Leuckart Reaction: A one-pot synthesis involving the reaction of 4-methyl-2-pentanone with an amine source and a reducing agent.

  • Multi-step Synthesis via Acetoacetic Ester Condensation: A more complex pathway that first synthesizes the 4-methyl-2-pentanone precursor, which is then subjected to reductive amination.

Pathway 1: Direct Reductive Amination (Leuckart Reaction)

The most common and direct method for synthesizing this compound is the Leuckart reaction, a type of reductive amination. This reaction utilizes 4-methyl-2-pentanone (also known as methyl isobutyl ketone) as the ketone precursor. The nitrogen source and reducing agent are typically formamide, ammonium formate, or a mixture thereof. The reaction proceeds by forming an intermediate N-formyl compound, which is then hydrolyzed to yield the final amine.

Experimental Protocol: Leuckart Reaction

This protocol is based on a typical Leuckart reaction for the synthesis of aliphatic amines.

Step 1: Amidation

  • In a reaction vessel, combine 4-methyl-2-pentanone, formamide, and ammonium formate.

  • Heat the mixture to a temperature between 120°C and 170°C.

  • Maintain this temperature for a reaction time of 19 to 21 hours.

  • After the reaction is complete, cool the mixture to 35-45°C.

  • Perform a water extraction to remove impurities, and separate the aqueous layer to obtain the intermediate product.

Step 2: Hydrolysis and Salt Formation

  • To the intermediate product from Step 1, add concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 7 to 9 hours.

  • After hydrolysis, the resulting product is this compound hydrochloride.

Step 3: Purification

  • The crude product can be purified by concentrating it to dryness.

  • The resulting solid is dissolved in an aqueous solution and treated with activated carbon at 70-80°C for 30-40 minutes to remove colored impurities.

  • The solution is then filtered, and the filtrate is evaporated to dryness.

  • Recrystallization from a solvent such as ethyl acetate can be performed to obtain the final purified product.

Quantitative Data: Leuckart Reaction
ParameterValue
Starting Ketone 4-Methyl-2-pentanone
Reagents Formamide, Ammonium Formate, Concentrated Hydrochloric Acid
Reaction Temperature 120-170°C
Reaction Time 19-21 hours (Amidation), 7-9 hours (Hydrolysis)
Purity of Final Product >99%

Reaction Pathway Diagram

Leuckart_Reaction ketone 4-Methyl-2-pentanone intermediate N-formyl-1,3-dimethylbutylamine ketone->intermediate Amidation (120-170°C) reagents Formamide, Ammonium Formate dmba_hcl This compound Hydrochloride intermediate->dmba_hcl Hydrolysis hcl Conc. HCl, Heat

Leuckart Reaction for DMBA Synthesis

Pathway 2: Multi-step Synthesis via Acetoacetic Ester Route

This pathway involves the initial synthesis of the key precursor, 4-methyl-2-pentanone, through an acetoacetic ester synthesis, followed by the Leuckart reaction as described in Pathway 1.

Experimental Protocol: Acetoacetic Ester Synthesis of 4-Methyl-2-pentanone

Step 1: Alkylation

  • Prepare a solution of sodium ethoxide in ethanol.

  • At 0°C, add ethyl acetoacetate dropwise to the sodium ethoxide solution.

  • Following the addition of ethyl acetoacetate, add 2-bromobutane to initiate the alkylation reaction.

Step 2: Hydrolysis and Decarboxylation

  • The alkylated ethyl acetoacetate is then subjected to hydrolysis, typically using an aqueous acid or base.

  • After hydrolysis, the resulting β-keto acid is heated to induce decarboxylation, yielding 4-methyl-2-pentanone.

Quantitative Data: Acetoacetic Ester Synthesis
ParameterValue
Starting Materials Ethyl acetoacetate, 2-Bromobutane
Base for Alkylation Sodium ethoxide
Alkylation Temperature 0°C
Intermediate Product Alkylated ethyl acetoacetate
Final Product of this Stage 4-Methyl-2-pentanone

Logical Relationship Diagram

Acetoacetic_Ester_Synthesis start Ethyl Acetoacetate + 2-Bromobutane alkylation Alkylation (Sodium Ethoxide, 0°C) start->alkylation intermediate Alkylated Acetoacetic Ester alkylation->intermediate hydrolysis Hydrolysis & Decarboxylation (Heat) intermediate->hydrolysis ketone 4-Methyl-2-pentanone hydrolysis->ketone leuckart Leuckart Reaction ketone->leuckart dmba This compound leuckart->dmba

Multi-step Synthesis of DMBA

Precursors for this compound Synthesis

The primary precursors for the synthesis of this compound are summarized in the table below.

Synthesis PathwayPrimary Precursors
Direct Reductive Amination 4-Methyl-2-pentanone (Methyl Isobutyl Ketone)
Formamide
Ammonium Formate
Multi-step Synthesis Ethyl acetoacetate
2-Bromobutane
Sodium ethoxide

Conclusion

The synthesis of this compound can be accomplished through straightforward and well-established chemical reactions. The direct reductive amination of 4-methyl-2-pentanone via the Leuckart reaction offers a more direct route, while the multi-step synthesis involving an acetoacetic ester condensation provides an alternative pathway for producing the necessary ketone precursor. The choice of pathway may depend on the availability of starting materials and the desired scale of production. The information provided in this guide is intended for research and developmental purposes and should be handled with appropriate safety precautions in a controlled laboratory setting.

In Vitro Physiological Profile of 1,3-Dimethylbutylamine (DMBA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylbutylamine (DMBA), a synthetic stimulant structurally related to methylhexanamine (DMAA), has been identified as an unapproved ingredient in various dietary supplements.[1] Despite its prevalence in consumer products, a comprehensive understanding of its physiological and pharmacological effects, particularly at the cellular level, is limited. This technical guide provides an in-depth overview of the known in vitro physiological effects of DMBA, with a focus on its interactions with key molecular targets in the central nervous system. This document summarizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of its mechanisms of action to support further research and drug development efforts.

Core Pharmacological Activities

Current in vitro research indicates that the primary physiological effects of this compound are centered on its interaction with monoamine transporters and the trace amine-associated receptor 1 (TAAR1).

Monoamine Transporter Inhibition

DMBA has been identified as an inhibitor of the norepinephrine transporter (NET).[2] In a key study, it was shown to block the uptake of norepinephrine in human embryonic kidney 293 (HEK293) cells that express the human NET.[2] The half-maximal inhibitory concentration (IC50) for this interaction was determined to be 1.7 µM.[2]

Conversely, the same research demonstrated that DMBA does not inhibit the dopamine transporter (DAT) or the serotonin transporter (SERT), indicating a degree of selectivity for the noradrenergic system.[2] This selective inhibition of NET leads to an increase in the extracellular concentration of norepinephrine, which is consistent with the stimulant properties of DMBA.

Trace Amine-Associated Receptor 1 (TAAR1) Activation

DMBA has been shown to be a weak agonist of the human trace amine-associated receptor 1 (TAAR1). In an in vitro assay using HEK293T cells stably transfected with the human TAAR1, DMBA elicited a 20% activation response at a concentration of 300 µM, relative to the maximal effect of the endogenous agonist phenethylamine. This suggests that at high concentrations, DMBA may modulate cellular signaling through this receptor, which is known to influence monoaminergic neurotransmission.

Quantitative Data Summary

The following tables provide a structured summary of the available quantitative data on the in vitro physiological effects of this compound.

Table 1: Monoamine Transporter Inhibition Profile of this compound

Target TransporterAssay SystemMeasured ParameterValueReference
Norepinephrine Transporter (NET)HEK293 cells expressing hNETIC501.7 µM[2]
Dopamine Transporter (DAT)HEK293 cells expressing hDATInhibitionNo[2]
Serotonin Transporter (SERT)HEK293 cells expressing hSERTInhibitionNo[2]

Table 2: Trace Amine-Associated Receptor 1 (TAAR1) Activation Profile of this compound

Target ReceptorAssay SystemMeasured ParameterConcentrationResponse (% of Phenethylamine Max)Reference
Human TAAR1HEK293T cells expressing hTAAR1Agonist Activity300 µM20%

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have characterized the in vitro physiological effects of DMBA.

Monoamine Transporter Uptake Inhibition Assay

This protocol is based on the methodology described by Rickli et al. (2019).[2]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the human norepinephrine, dopamine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing the human norepinephrine transporter (hNET), human dopamine transporter (hDAT), or human serotonin transporter (hSERT).

  • Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, antibiotics).

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Radiolabeled substrates: [³H]norepinephrine, [³H]dopamine, or [³H]serotonin.

  • This compound test compound.

  • Scintillation fluid.

  • Multi-well plates (e.g., 96-well).

  • Scintillation counter.

Procedure:

  • Cell Culture: HEK293 cells expressing the respective transporters are cultured to confluence in multi-well plates.

  • Pre-incubation: The cell monolayers are washed with assay buffer and then pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: The uptake reaction is initiated by the addition of the respective radiolabeled substrate at a concentration close to its Michaelis-Menten constant (Km).

  • Incubation: The cells are incubated for a short period (e.g., 5 minutes) to allow for substrate uptake.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

TAAR1 Activation Assay (cAMP Accumulation)

This protocol is a generalized representation of a cAMP accumulation assay used to measure Gs-coupled GPCR activation.

Objective: To determine the agonist activity of this compound at the human trace amine-associated receptor 1 (TAAR1).

Materials:

  • HEK293T cells stably expressing the human TAAR1.

  • Cell culture medium.

  • Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • This compound test compound.

  • Reference agonist (e.g., phenethylamine).

  • cAMP assay kit (e.g., HTRF, ELISA, or radioligand binding assay).

Procedure:

  • Cell Culture: HEK293T cells expressing hTAAR1 are seeded into multi-well plates and grown to the desired confluency.

  • Stimulation: The culture medium is replaced with assay buffer, and the cells are stimulated with various concentrations of this compound, a reference agonist, or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: The stimulation is stopped, and the cells are lysed according to the instructions of the chosen cAMP assay kit.

  • cAMP Quantification: The intracellular cAMP levels are quantified using the selected assay method.

  • Data Analysis: The concentration-response curves are generated, and the efficacy of DMBA is determined relative to the maximal response produced by the reference agonist.

Visualizations

Signaling Pathways and Experimental Workflows

DMBA_NET_Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Extracellular_NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) Extracellular_NE->NET Reuptake Intracellular_NE Intracellular NE NET->Intracellular_NE DMBA This compound DMBA->NET Inhibits TAAR1_Activation_Pathway DMBA This compound (High Concentration) TAAR1 TAAR1 DMBA->TAAR1 Weakly Activates Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Effectors Downstream Cellular Responses PKA->Downstream_Effectors Phosphorylates Transporter_Inhibition_Workflow Start Start Culture_Cells Culture HEK293 cells expressing hNET Start->Culture_Cells Pre_incubate Pre-incubate cells with DMBA or vehicle Culture_Cells->Pre_incubate Add_Radioligand Add [³H]Norepinephrine Pre_incubate->Add_Radioligand Incubate Incubate for uptake Add_Radioligand->Incubate Wash Wash with ice-cold buffer Incubate->Wash Lyse_and_Count Lyse cells and measure radioactivity Wash->Lyse_and_Count Analyze Calculate IC50 Lyse_and_Count->Analyze End End Analyze->End

References

An In-depth Technical Guide to 1,3-Dimethylbutylamine (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethylbutylamine (DMBA), a synthetic central nervous system stimulant. The document covers the historical context of its emergence, detailed methodologies for its chemical synthesis, and a thorough review of analytical techniques for its detection and quantification. Furthermore, it delves into the current understanding of its pharmacological properties, including its mechanism of action as a monoamine releasing agent with a primary affinity for the norepinephrine transporter. This guide is intended to serve as a critical resource for researchers and professionals in pharmacology, analytical chemistry, and drug development, offering detailed experimental protocols, structured data presentation, and visual representations of key processes to facilitate a deeper understanding of this compound.

Introduction

This compound (DMBA), also known as 4-methyl-2-pentanamine, is a synthetic aliphatic amine structurally related to the stimulant 1,3-dimethylamylamine (DMAA).[1] While its physiological effects were cursorily examined in animal studies in the mid-20th century, DMBA gained notoriety in the early 21st century as an unapproved ingredient in dietary and pre-workout supplements.[2] Often misleadingly marketed as a natural constituent of Pouchong tea, scientific investigations have largely refuted this claim, indicating a synthetic origin for the DMBA found in commercial products.[3] Its status as an adulterant in dietary supplements has led to regulatory action by agencies such as the U.S. Food and Drug Administration (FDA).[4] This guide provides a detailed technical examination of DMBA, from its synthesis to its biological activity.

History and Discovery

The definitive first synthesis of this compound is not well-documented in publicly available literature. However, early pharmacological studies on a series of aliphatic amines in the 1940s by researchers such as K. K. Chen and his colleagues provide the first evidence of scientific investigation into its physiological effects. These studies explored the pressor (blood pressure increasing) effects of various amines in animal models, laying the groundwork for understanding the stimulant properties of this class of compounds. The re-emergence of DMBA in the 2010s as an ingredient in dietary supplements brought the compound to the forefront of regulatory and scientific scrutiny.

Chemical Synthesis

The synthesis of this compound is primarily achieved through two well-established organic chemistry reactions: the Leuckart reaction and reductive amination. Both methods utilize 4-methyl-2-pentanone as the starting ketone.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes, using ammonium formate or formamide as both the nitrogen source and the reducing agent.[5]

Reaction Scheme:

Leuckart_Reaction ketone 4-Methyl-2-pentanone reagents + NH4HCO2 (Ammonium Formate)or HCONH2 (Formamide)Δ (Heat) ketone->reagents product This compound reagents->product

Figure 1: Leuckart Reaction for DMBA Synthesis.

Experimental Protocol: Leuckart Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4-methyl-2-pentanone (1.0 equivalent) with an excess of ammonium formate (2.0-3.0 equivalents).

  • Heating: Heat the reaction mixture to a temperature of 160-170°C. The reaction is typically carried out for several hours (e.g., 6-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, the intermediate formyl derivative is hydrolyzed to the free amine. This is achieved by adding a strong acid, such as concentrated hydrochloric acid, and refluxing the mixture for an additional 4-8 hours.

  • Work-up: The reaction mixture is cooled and made alkaline by the addition of a strong base (e.g., 20% NaOH solution) to liberate the free amine.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude amine can be further purified by distillation.

Reductive Amination

Reductive amination is a more modern and often higher-yielding method for the synthesis of amines from carbonyl compounds. It involves the formation of an imine intermediate, which is then reduced to the corresponding amine.

Reaction Scheme:

Figure 2: Reductive Amination for DMBA Synthesis.

Experimental Protocol: Reductive Amination of 4-Methyl-2-pentanone

  • Imine Formation: In a suitable solvent (e.g., methanol), dissolve 4-methyl-2-pentanone (1.0 equivalent) and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the solution containing the in-situ formed imine, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the ketone. The reducing agent is added portion-wise at 0°C, and the reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the addition of an acid (e.g., dilute HCl) to destroy any excess reducing agent. The mixture is then made basic with a strong base (e.g., NaOH) to liberate the free amine.

  • Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product is purified by distillation.

Analytical Methodologies

The identification and quantification of DMBA in complex matrices such as dietary supplements and biological fluids require sensitive and specific analytical methods.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid and cost-effective screening method for the presence of DMBA.[6]

Experimental Protocol: HPTLC Screening for DMBA

  • Sample Preparation: Extract the sample (e.g., powdered supplement) with a suitable solvent such as methanol.

  • Chromatography:

    • Stationary Phase: HPTLC silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia.

    • Application: Apply the sample and a DMBA standard solution to the plate.

    • Development: Develop the plate in a saturated chromatographic chamber.

  • Detection: After drying, visualize the spots under UV light (254 nm) and by spraying with a suitable visualization reagent (e.g., ninhydrin solution) followed by heating. The retention factor (Rf) of the spot in the sample is compared to that of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the confirmation and quantification of DMBA. Chiral GC-MS can be used to determine the enantiomeric ratio of DMBA, which is crucial for distinguishing between synthetic (racemic) and potential natural sources.[6]

Experimental Protocol: Chiral GC-MS Analysis of DMBA

  • Sample Preparation and Derivatization:

    • Extract DMBA from the sample matrix using an appropriate solvent.

    • To enable chiral separation and improve chromatographic properties, derivatize the amine with a chiral derivatizing agent, such as N-(trifluoroacetyl)-L-prolyl chloride (l-TPC), to form diastereomers.

  • Chromatography:

    • Column: A chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature gradient to ensure separation of the diastereomers.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)

UHPLC-QToF-MS offers high resolution and mass accuracy, making it an excellent tool for the sensitive and specific quantification of DMBA in complex matrices.[6]

Experimental Protocol: UHPLC-QToF-MS Quantification of DMBA

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to isolate DMBA from the sample.

    • Prepare a calibration curve using a certified DMBA standard.

  • Chromatography:

    • Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a modifier such as formic acid.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: High-resolution mass spectrometry to accurately measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

Pharmacology

Mechanism of Action

This compound acts as a central nervous system stimulant.[3] Its primary mechanism of action is believed to be the release of monoamine neurotransmitters, particularly norepinephrine, from presynaptic nerve terminals.[7] This is achieved by interacting with and reversing the direction of monoamine transporters.[7]

Signaling Pathway:

DMBA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DMBA This compound NET Norepinephrine Transporter (NET) DMBA->NET Binds to and reverses transporter direction NE_Synapse Synaptic Norepinephrine NET->NE_Synapse Efflux of NE Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron NE_Vesicles Norepinephrine Vesicles NE_Cytoplasm Cytoplasmic Norepinephrine NE_Vesicles->NE_Cytoplasm Release Adrenergic_Receptors Adrenergic Receptors NE_Synapse->Adrenergic_Receptors Binds to Cellular_Response Cellular Response (Stimulation) Adrenergic_Receptors->Cellular_Response

Figure 3: Proposed Mechanism of Action of DMBA.

Unlike amphetamine, DMBA does not appear to significantly interact with the dopamine transporter (DAT).[8][9] It is also not an agonist of the trace amine-associated receptor 1 (TAAR1).[1] The primary pharmacological effects of DMBA are therefore likely mediated through its action on the norepinephrine transporter.

Pharmacological Effects

The inhibition of norepinephrine reuptake and promotion of its release leads to increased levels of norepinephrine in the synaptic cleft. This results in heightened sympathetic nervous system activity, manifesting as:

  • Increased heart rate and blood pressure[10]

  • Vasoconstriction[10]

  • Central nervous system stimulation, leading to increased alertness and focus

Due to the lack of controlled human studies, the full spectrum of its pharmacological effects and its safety profile remain poorly understood.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name4-Methyl-2-pentanamine[4]
CAS Number108-09-8[4]
Molecular FormulaC₆H₁₅N[4]
Molar Mass101.19 g/mol [4]
Boiling Point108-110 °C[11]
Density0.717 g/mL at 25°C[11]

Table 2: Reported Concentrations of DMBA in Dietary Supplements

Supplement TypeConcentration Range (mg per serving/day)Reference
Pre-workout/Weight-loss0.1 to 214 mg per daily dose[6]

Conclusion

This compound is a synthetic stimulant with a clear mechanism of action primarily involving the norepinephrine transporter. While its synthesis and analytical detection are well-established within the scientific community, its pharmacological effects and safety in humans have not been rigorously studied. The presence of DMBA in dietary supplements as an undeclared and unapproved ingredient poses a significant public health concern. This technical guide provides a foundational understanding of DMBA for researchers and professionals, highlighting the need for further investigation into its long-term effects and the importance of stringent quality control in the dietary supplement industry.

References

An In-depth Technical Guide to the Solubility and Stability of 1,3-Dimethylbutylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine hydrochloride (DMBA HCl), also known as 4-methyl-2-pentanamine hydrochloride, is a synthetic stimulant structurally related to methylhexanamine.[1] It has been identified in some dietary supplements, leading to regulatory scrutiny.[1][2] As an analytical reference standard and a compound of interest in forensic and toxicological studies, a thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for accurate research and development.[3] This technical guide provides a comprehensive overview of the available data on the solubility and stability of DMBA HCl, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C6H15N • HCl[3]
Formula Weight 137.7 g/mol [3]
Appearance Crystalline solid[3]
CAS Number 71776-70-0[3]

Solubility Profile

The hydrochloride salt form of this compound is utilized to enhance its solubility and stability.[4] As an amine hydrochloride, its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at lower pH values where the amine group is fully protonated.[5]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound hydrochloride in various solvents.

SolventConcentrationTemperatureMethod
Dimethylformamide (DMF)20 mg/mLNot SpecifiedNot Specified
Dimethyl sulfoxide (DMSO)20 mg/mLNot SpecifiedNot Specified
Ethanol30 mg/mLNot SpecifiedNot Specified
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mLNot SpecifiedNot Specified

Data sourced from Cayman Chemical product information sheet.[3]

Stability Profile

The stability of a compound is a critical factor for its storage, handling, and use in experimental settings. Stability studies are essential to ensure the integrity of the compound over time and under various environmental conditions.

General Stability
ConditionStabilityStorage Temperature
Long-term Storage≥ 5 years-20°C

Data sourced from Cayman Chemical product information sheet.[3]

Experimental Protocols

Detailed methodologies for determining the solubility and stability of a compound are crucial for obtaining reliable and reproducible data. The following sections outline standard experimental protocols that can be applied to this compound hydrochloride.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.[6]

Objective: To determine the equilibrium solubility of this compound hydrochloride in a specific solvent.

Materials:

  • This compound hydrochloride

  • Solvent of interest (e.g., water, PBS at various pH values, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • After equilibration, visually inspect the samples to confirm the presence of excess solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound hydrochloride in the diluted sample using a validated HPLC method.

Stability Testing Protocols

Forced degradation studies are necessary to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[7]

Objective: To evaluate the stability of this compound hydrochloride in aqueous solutions at different pH values.

Procedure:

  • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol).

  • Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Spike the stock solution into each buffer to a final concentration suitable for analysis.

  • Divide each solution into two sets of vials. One set is stored at the desired test temperature (e.g., 40°C or 60°C), and the other set is stored at a control temperature (e.g., 4°C) in the dark.

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each vial.

  • Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound hydrochloride and to detect the formation of any degradation products.

Objective: To assess the stability of this compound hydrochloride in the solid state and in solution when exposed to elevated temperatures.

Procedure:

  • For solid-state testing, place a known amount of this compound hydrochloride in open and closed glass vials.

  • For solution-state testing, prepare a solution of the compound in a relevant solvent.

  • Expose the samples to a high temperature (e.g., 60°C, 80°C) in a calibrated oven.

  • Include control samples stored at a lower temperature (e.g., 4°C) in the dark.

  • At predetermined time intervals, analyze the samples for degradation using a stability-indicating HPLC method.

Objective: To determine the light sensitivity of this compound hydrochloride. The protocol should follow the ICH Q1B guidelines.[8]

Procedure:

  • Expose solid this compound hydrochloride and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9]

  • A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

  • The exposure can be conducted in a photostability chamber.

  • After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method to quantify any degradation.

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound hydrochloride.

G cluster_solubility Solubility Determination Workflow A Add excess DMBA HCl to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F

Solubility Determination Workflow

G cluster_stability Stability Testing Workflow cluster_conditions Forced Degradation Conditions start Prepare DMBA HCl samples (solid & solution) pH pH Stress (e.g., pH 2, 7, 12) start->pH Temp Thermal Stress (e.g., 60°C) start->Temp Light Photochemical Stress (ICH Q1B) start->Light analyze Analyze at time points by stability-indicating HPLC pH->analyze Temp->analyze Light->analyze report Determine degradation rate and products analyze->report

Stability Testing Workflow

References

Potential Pharmacological Targets of 1,3-Dimethylbutylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethylbutylamine (DMBA), a synthetic stimulant structurally analogous to 1,3-dimethylamylamine (DMAA), has been identified as an unapproved ingredient in various dietary supplements.[1][2][3][4][5] Despite its prevalence in commercial products, comprehensive pharmacological data on DMBA remains limited. This technical guide synthesizes the current understanding of DMBA's potential pharmacological targets, focusing on its interactions with key monoamine transporters and receptors. The primary molecular target identified for DMBA is the norepinephrine transporter (NET), where it functions as an inhibitor. Conversely, available evidence suggests a lack of significant interaction with the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1).[2] This document provides a detailed overview of these interactions, presents relevant (though limited) quantitative data, and outlines standard experimental protocols for the further pharmacological characterization of this compound. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances and their mechanisms of action.

Introduction

This compound (DMBA), also known as 4-amino-2-methylpentane, is a synthetic aliphatic amine that has garnered attention due to its presence in dietary supplements marketed for athletic performance and weight loss.[1][3][6] Structurally, it is a close analog of the banned stimulant 1,3-dimethylamylamine (DMAA).[1][3] The health effects of DMBA in humans have not been formally studied, and its safety profile remains unknown.[1][2] Understanding the pharmacological targets of DMBA is crucial for elucidating its physiological effects and potential toxicological risks. This guide provides a technical overview of the known and potential molecular targets of DMBA.

Primary Pharmacological Target: Norepinephrine Transporter (NET)

The principal mechanism of action for DMBA appears to be the inhibition of the norepinephrine transporter (NET).[3] The NET is a presynaptic membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[7][8] Inhibition of NET leads to increased extracellular concentrations of norepinephrine, resulting in sympathomimetic effects such as increased heart rate, blood pressure, and alertness.[7]

Interaction with Norepinephrine Transporter (NET)
  • Mechanism: DMBA acts as an inhibitor of the norepinephrine transporter.[3]

  • Effect: By blocking the reuptake of norepinephrine, DMBA potentiates noradrenergic signaling.

Investigated Non-Targets

Dopamine Transporter (DAT)

In vitro studies have indicated that DMBA does not significantly interact with the dopamine transporter (DAT).[9] The DAT is crucial for regulating dopamine levels in the synapse, and its modulation is a key mechanism for many psychostimulants. The lack of significant DAT inhibition by DMBA suggests that its stimulant effects are primarily mediated by its actions on the noradrenergic system.

Trace Amine-Associated Receptor 1 (TAAR1)

DMBA has been shown to not be an agonist of the human or rodent trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is a G-protein coupled receptor that can modulate monoaminergic systems and is a target for various amphetamine-like compounds. The absence of TAAR1 agonism further distinguishes DMBA's pharmacological profile from that of other stimulants.

Data Presentation: Pharmacological Profile of this compound

The following table summarizes the known interactions of DMBA with its potential pharmacological targets. Due to the limited research on this compound, specific quantitative values are largely unavailable.

TargetInteractionQuantitative Data (IC50/Ki)Reference(s)
Norepinephrine Transporter (NET) InhibitionNot Available[3]
Dopamine Transporter (DAT) No Significant InteractionNot Available[9]
Trace Amine-Associated Receptor 1 (TAAR1) Not an AgonistNot Available[2]

Experimental Protocols

The following sections detail standardized experimental methodologies that can be employed to quantitatively assess the interaction of this compound with its potential pharmacological targets.

Norepinephrine Transporter (NET) Inhibition Assay

A common method to determine the inhibitory potency of a compound on NET is through a radiolabeled norepinephrine uptake assay in cells endogenously or heterologously expressing the transporter.

Objective: To determine the IC50 value of DMBA for the inhibition of norepinephrine uptake via NET.

Materials:

  • Cell line expressing human NET (e.g., SK-N-BE(2)C cells)

  • [³H]-Norepinephrine

  • Krebs-Ringer-HEPES (KRH) buffer

  • Desipramine (as a positive control inhibitor)

  • This compound (test compound)

  • Scintillation counter and vials

Protocol:

  • Culture NET-expressing cells to confluency in appropriate multi-well plates.

  • Prepare serial dilutions of DMBA and the positive control (desipramine) in KRH buffer.

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with varying concentrations of DMBA or control compounds for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate norepinephrine uptake by adding a fixed concentration of [³H]-Norepinephrine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for uptake.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).

  • Calculate the percentage of inhibition for each DMBA concentration and determine the IC50 value using non-linear regression analysis.

Dopamine Transporter (DAT) Inhibition Assay

A similar uptake assay can be used to confirm the lack of activity of DMBA at the dopamine transporter.

Objective: To assess the inhibitory effect of DMBA on dopamine uptake via DAT.

Materials:

  • Cell line expressing human DAT (e.g., HEK293 cells)

  • [³H]-Dopamine

  • Assay buffer

  • GBR 12909 or cocaine (as a positive control inhibitor)

  • This compound (test compound)

  • Scintillation counter and vials

Protocol:

  • Follow a similar procedure as the NET inhibition assay, substituting DAT-expressing cells and [³H]-Dopamine.

  • Use a known DAT inhibitor like GBR 12909 as a positive control.

  • Measure the uptake of [³H]-Dopamine in the presence of varying concentrations of DMBA.

  • Calculate the percentage of inhibition to determine if DMBA has any effect on DAT activity.

Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay

TAAR1 is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Therefore, a cAMP accumulation assay is a standard method to measure agonist activity.

Objective: To determine if DMBA acts as an agonist at TAAR1 by measuring cAMP production.

Materials:

  • Cell line expressing human TAAR1 (e.g., HEK293 or CHO cells)

  • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based)

  • Phenethylamine or a known TAAR1 agonist (as a positive control)

  • This compound (test compound)

  • Cell culture medium with a phosphodiesterase inhibitor (e.g., IBMX)

Protocol:

  • Plate TAAR1-expressing cells in a suitable multi-well format.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Add varying concentrations of DMBA or a known TAAR1 agonist to the cells.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve and calculate the EC50 value for any observed agonist activity.

Visualizations

Signaling Pathway of Norepinephrine Transporter Inhibition by DMBA

NET_Inhibition cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Binding NE_extracellular Increased Extracellular NE NET->NE_vesicle Reuptake DMBA 1,3-DMBA DMBA->NET Inhibition Adrenergic_Receptor Adrenergic Receptor NE_extracellular->Adrenergic_Receptor Binding & Activation Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Activation

Caption: Inhibition of the Norepinephrine Transporter (NET) by 1,3-DMBA.

Experimental Workflow for NET Inhibition Assay

NET_Workflow start Start: Culture NET-expressing cells prepare_compounds Prepare serial dilutions of DMBA and controls start->prepare_compounds wash_cells Wash cells with KRH buffer prepare_compounds->wash_cells pre_incubate Pre-incubate cells with DMBA/controls wash_cells->pre_incubate add_radioligand Add [³H]-Norepinephrine pre_incubate->add_radioligand incubate_uptake Incubate for uptake add_radioligand->incubate_uptake terminate_uptake Terminate uptake with ice-cold buffer incubate_uptake->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells measure_radioactivity Measure radioactivity (Scintillation counting) lyse_cells->measure_radioactivity analyze_data Calculate % inhibition and determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for determining NET inhibition by 1,3-DMBA.

Logical Relationship of DMBA and its Investigated Targets

DMBA_Targets cluster_targets Potential Pharmacological Targets DMBA This compound (DMBA) NET Norepinephrine Transporter (NET) DMBA->NET Inhibits DAT Dopamine Transporter (DAT) DMBA->DAT No Significant Interaction TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) DMBA->TAAR1 Not an Agonist

Caption: Relationship between 1,3-DMBA and its key molecular targets.

Conclusion and Future Directions

The available evidence strongly suggests that the primary pharmacological target of this compound is the norepinephrine transporter. Its mechanism of action as a NET inhibitor is consistent with the stimulant properties attributed to it. Importantly, DMBA appears to have a distinct pharmacological profile from many other psychostimulants due to its lack of significant interaction with the dopamine transporter and TAAR1.

A significant gap in the current knowledge is the absence of robust quantitative pharmacological data, such as binding affinities and inhibitory potencies. Future research should prioritize the determination of these values to allow for a more precise characterization of DMBA's potency and selectivity. Furthermore, comprehensive in vivo studies are necessary to understand the full physiological and toxicological consequences of DMBA exposure. The experimental protocols outlined in this guide provide a framework for conducting such essential research. A thorough understanding of the pharmacological targets of DMBA is imperative for assessing its potential risks to public health.

References

The Synthetic Reality: A Technical Review on the Purported Natural Occurrence of 1,3-Dimethylbutylamine (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Dimethylbutylamine (DMBA), a central nervous system stimulant, has been marketed in dietary supplements with claims of natural origin, most notably from Pouchong tea (Camellia sinensis). This assertion has significant regulatory and safety implications. This technical guide provides an in-depth review of the scientific evidence concerning the natural occurrence of DMBA. Through a comprehensive analysis of peer-reviewed studies, this document establishes that there is no credible scientific evidence to support the claim that DMBA is a natural constituent of Pouchong tea or any other plant. In contrast, extensive analytical testing has repeatedly failed to detect DMBA in authentic tea samples, while consistently identifying it in synthetic, racemic forms within dietary supplements.

Introduction: The Controversy of a "Natural" Stimulant

This compound (DMBA), also known as AMP Citrate, is structurally similar to the banned stimulant 1,3-dimethylamylamine (DMAA).[1] Following the prohibition of DMAA, DMBA emerged in dietary supplements, often marketed for weight loss, enhanced athletic performance, and cognitive function.[2] To navigate regulatory frameworks that favor natural ingredients, some manufacturers have claimed that DMBA is extracted from plants, particularly Pouchong tea.[3][4] This guide scrutinizes these claims by examining the available analytical evidence.

Quantitative Analysis: Absence in Nature, Presence in Supplements

Independent laboratory analyses have consistently failed to detect DMBA in a variety of authentic tea samples. Conversely, the same analytical methods have readily identified and quantified DMBA in numerous commercially available dietary supplements. The quantities found in these supplements are often substantial and inconsistent with trace amounts expected from a natural extract.[5][6]

A pivotal study developed and validated three independent analytical methods—High-Performance Thin-Layer Chromatography (HPTLC), chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS)—to investigate these claims.[3][7] The findings are summarized below.

Table 1: Quantitative Findings of DMBA in Tea Samples and Dietary Supplements

Sample TypeNumber of Samples TestedDMBA Detection StatusConcentration Range per Serving/DoseChiralityReference
Authentic & Commercial Tea Leaves (Camellia sinensis - including Pouchong, green, black, oolong)25Not DetectedN/AN/A[3][7]
Dietary Supplements Listing DMBA or similar13Detected in 11 samples0.1 to 214 mgRacemic[3][7]
Dietary Supplements Listing DMBA or similar14Detected in 12 samples13 to 120 mgNot specified[2][4]

The consistent finding of DMBA in racemic form (an equal mixture of stereoisomers) in supplements is a strong indicator of synthetic origin, as biosynthetic pathways in plants typically produce specific stereoisomers.[7]

Experimental Protocols for DMBA Detection

The definitive identification and quantification of DMBA require sophisticated analytical techniques capable of high sensitivity and specificity. The following methodologies have been successfully employed to test for DMBA in complex matrices like plant materials and supplement powders.

Sample Preparation and Extraction (General Protocol)

A standardized extraction method is crucial for isolating DMBA from complex sample matrices.

  • Sample Homogenization : The contents of capsules or a measured amount of powdered supplement/dried tea leaves are homogenized.

  • Solvent Extraction : One gram of the homogenized sample is extracted with 20 mL of a 50:50 methanol:water solution.[4]

  • Mechanical Agitation : The mixture is shaken for 20 minutes, followed by sonication for another 20 minutes to ensure complete extraction.[4]

  • Centrifugation : The resulting mixture is centrifuged at approximately 5500 x g for 20 minutes to pellet solid debris.[4]

  • Filtration : The supernatant is carefully collected and filtered through a 0.45 µm syringe filter (e.g., PVDF) to remove any remaining particulates.[4]

  • Dilution : The clarified extract is serially diluted for analysis to fall within the linear range of the instrument.[4]

Analytical Methodology: UHPLC-QToF-MS

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a powerful technique for the unambiguous identification and quantification of DMBA.

  • Chromatography System : UHPLC system for high-resolution separation.

  • Mass Spectrometer : QToF mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4]

  • Identification : The presence of DMBA is confirmed by comparing the retention time and the high-resolution mass spectra (both MS and MS/MS) of the sample peak to that of a certified reference standard.[3][4] The precursor ion for DMBA is observed at m/z 102.1283, with a key product ion at m/z 85.1017.[4]

  • Quantification : A validated UHPLC-QToF-MS method is used for the precise quantification of DMBA in the samples.[3][8]

Chirality Analysis: Chiral GC-MS

To determine if the detected DMBA is of natural or synthetic origin, its stereoisomeric composition is analyzed using chiral Gas Chromatography-Mass Spectrometry.

  • Derivatization : The sample extract may require derivatization to improve volatility and chromatographic separation.

  • Column : A chiral GC column capable of separating the enantiomers of DMBA.

  • Detection : Mass spectrometry is used for detection and confirmation.

  • Interpretation : The presence of a racemic mixture (1:1 ratio of enantiomers) is indicative of a synthetic product, whereas a significant enantiomeric excess would suggest a biological origin. Studies have consistently found DMBA in supplements to be racemic.[7][8]

Logical and Experimental Workflow

The process of investigating the claimed natural origin of DMBA follows a clear logical and experimental progression, from initial screening to definitive structural and chiral analysis.

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Screening & Confirmation cluster_2 Origin Determination cluster_3 Conclusion Sample Acquire Samples (Tea Leaves & Supplements) Prep Homogenization, Extraction & Filtration Sample->Prep HPTLC HPTLC Screening (Rapid Fingerprinting) Prep->HPTLC UHPLC UHPLC-QToF-MS Analysis (Identification & Quantification) HPTLC->UHPLC For positive screens GCMS Chiral GC-MS Analysis (Enantiomeric Ratio) UHPLC->GCMS If DMBA is detected Conclusion Determine Origin (Natural vs. Synthetic) UHPLC->Conclusion GCMS->Conclusion

Caption: Workflow for the analysis and origin determination of DMBA in various samples.

Conclusion

The claim that this compound (DMBA) is a natural constituent of Pouchong tea or other plants is unsubstantiated by rigorous scientific analysis. Multiple studies using validated, high-sensitivity analytical methods have failed to detect DMBA in authentic plant materials. In stark contrast, DMBA is frequently found in high, pharmacologically active doses in dietary supplements. The consistent finding of its racemic form in these products strongly points to a synthetic origin. For professionals in research, drug development, and regulatory affairs, it is crucial to recognize that DMBA, when found in consumer products, should be considered an unapproved synthetic stimulant, not a natural dietary ingredient. Its safety and efficacy in humans have not been established through clinical trials.[2]

References

Toxicological Profile of 1,3-Dimethylbutylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or regulatory advice. 1,3-Dimethylbutylamine (DMBA) is not approved for human consumption and has been the subject of regulatory warnings.

Executive Summary

This compound (DMBA), a synthetic stimulant structurally analogous to 1,3-dimethylamylamine (DMAA), has been identified as an unapproved ingredient in some dietary supplements marketed for weight loss and athletic performance enhancement. Despite its presence in consumer products, a comprehensive toxicological evaluation of DMBA is conspicuously absent from the scientific literature. This technical guide synthesizes the currently available data on the toxicological profile of DMBA, highlighting significant data gaps in our understanding of its safety. The primary mechanism of action appears to be the inhibition of the norepinephrine transporter, leading to sympathomimetic effects. However, a lack of robust non-clinical and clinical safety studies means that its potential for chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects remains largely unknown. This guide aims to provide a thorough overview of the existing knowledge to inform future research and risk assessment.

Chemical and Physical Properties

This compound, also known as 4-amino-2-methylpentane, is a primary aliphatic amine.[1] It is a colorless to light yellow liquid with a characteristic fish-like odor.[1] Key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C₆H₁₅N[2]
Molecular Weight 101.19 g/mol [3]
CAS Number 108-09-8
Appearance Clear to pale yellow liquid[3]
Odor Amine-like, strong, unpleasant[3]
Boiling Point 108–110 °C[2]
Density 0.717 g/mL at 25 °C
Flash Point 55 °F (13 °C) - closed cup
Solubility Soluble in water[4]

Toxicokinetics

There is a significant lack of published data on the toxicokinetics of this compound, including its absorption, distribution, metabolism, and excretion. Due to its structural similarity to other sympathomimetic amines, it is presumed to be readily absorbed orally. In silico predictions for its analog, 1,3-DMAA, suggest high gastrointestinal absorption and diffusion across the blood-brain barrier.[5] These predictions also indicate that 1,3-DMAA is likely not a substrate for major cytochrome P450 enzymes, suggesting that it may be excreted largely unchanged.[5] However, without specific studies on DMBA, these remain unverified assumptions.

Acute Toxicity

Limited quantitative data is available regarding the acute toxicity of DMBA. An estimated oral LD50 in rats has been reported in a Material Safety Data Sheet. It is important to note that there are no known human safety studies on DMBA.[2]

Table 1: Acute Toxicity of this compound

TestSpeciesRouteValueReference
LD₅₀ (Estimated)RatOral120–300 mg/kg[6]

Note: The available data is from a Material Safety Data Sheet and may not be from a peer-reviewed study. Further research is needed to confirm these values.

For its structural analog, 1,3-DMAA, animal studies have indicated an LD₅₀ of 39 mg/kg for intravenous administration and 185 mg/kg for intraperitoneal administration.[7]

Subchronic and Chronic Toxicity

No studies on the subchronic or chronic toxicity of this compound in animals or humans have been identified in the scientific literature. Therefore, the No-Observed-Adverse-Effect Level (NOAEL) for repeated-dose toxicity is unknown. This represents a critical data gap in the safety assessment of DMBA.

Genotoxicity

There is a lack of published in vivo genotoxicity studies for this compound. A Material Safety Data Sheet states there is "No thorough data" for germ cell mutagenicity.[6] In silico predictions for the structural analog, 1,3-DMAA, did not indicate mutagenicity in the Ames test.[5] However, supplements containing 1,3-DMAA and caffeine did induce mutagenicity in bacterial strains, particularly with metabolic activation, and increased the formation of micronuclei in vitro.[8] Without specific studies on DMBA, its genotoxic potential remains uncharacterized.

Table 2: Genotoxicity of this compound

AssayTest SystemResultsReference
In Vitro
Ames TestSalmonella typhimuriumNo data available
Micronucleus AssayMammalian cellsNo data available
In Vivo
Micronucleus AssayRodent hematopoietic cellsNo data available
Experimental Protocols

While no specific genotoxicity studies for DMBA are available, a standard protocol for an in vitro micronucleus assay is provided below for reference.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells) is cultured under standard conditions.

  • Exposure: Cells are exposed to a range of concentrations of the test substance (DMBA) with and without a metabolic activation system (e.g., S9 fraction from induced rat liver) for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer duration (e.g., 24 hours) without a recovery period.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one mitosis are scored for micronuclei.

  • Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. The cytoplasm is stained with a suitable dye (e.g., Giemsa) and the nucleus and micronuclei are stained with a DNA-specific stain (e.g., DAPI or propidium iodide).

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The number of micronucleated binucleated cells is recorded.

  • Cytotoxicity Assessment: The cytokinesis-block proliferation index (CBPI) or replicative index (RI) is calculated to assess cytotoxicity.

  • Data Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in the frequency of micronucleated cells.

Carcinogenicity

There are no long-term carcinogenicity bioassays of this compound in animals.[6] In silico predictions for its analog, 1,3-DMAA, suggested a potential to induce carcinogenicity.[5] However, without experimental data, the carcinogenic potential of DMBA is unknown.

Table 3: Carcinogenicity of this compound

SpeciesRoute of AdministrationResultsReference
Rat (2-year bioassay)Oral (gavage or diet)No data available
Mouse (2-year bioassay)Oral (gavage or diet)No data available

Reproductive and Developmental Toxicity

No studies on the reproductive or developmental toxicity of this compound have been published. Therefore, its potential to affect fertility, reproductive organs, or embryonic and fetal development is unknown.

Table 4: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesResultsReference
Two-Generation Reproductive ToxicityRatNo data available
Prenatal Developmental ToxicityRatNo data available
Prenatal Developmental ToxicityRabbitNo data available

Mechanism of Action

The primary mechanism of action of this compound is believed to be similar to that of other sympathomimetic amines, such as its structural analog 1,3-DMAA. It is thought to act as an indirect agonist of norepinephrine by inhibiting the norepinephrine transporter (NET).[9] This inhibition leads to an increase in the concentration of norepinephrine in the synaptic cleft, resulting in enhanced adrenergic signaling. The downstream effects of this increased signaling include vasoconstriction, increased heart rate, and elevated blood pressure.[10] It has been reported that DMBA is not an agonist of the rodent or human trace amine-associated receptor 1 (TAAR1).[2]

G Figure 1: Proposed Mechanism of Action of this compound (DMBA) cluster_presynaptic Presynaptic Neuron DMBA DMBA NET Norepinephrine Transporter (NET) DMBA->NET Inhibits NE_Vesicle Norepinephrine (NE) Vesicle Synaptic_Cleft_Pre Synaptic_Cleft_Pre NE_Vesicle->Synaptic_Cleft_Pre Release NE_Synapse Norepinephrine (NE) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binds to Cellular_Response Sympathomimetic Effects (Increased Heart Rate, Blood Pressure) Adrenergic_Receptor->Cellular_Response

Figure 1: Proposed Mechanism of Action of this compound (DMBA)

Regulatory Status

The U.S. Food and Drug Administration (FDA) has stated that DMBA is not a legitimate dietary ingredient and that dietary supplements containing DMBA are adulterated.[11] The World Anti-Doping Agency (WADA) has also included DMBA on its list of prohibited substances.[3]

Conclusion and Data Gaps

The toxicological profile of this compound is largely incomplete, representing a significant concern given its presence in some dietary supplements. While its acute toxicity appears to be moderate based on limited animal data, the absence of studies on chronic exposure, genotoxicity, carcinogenicity, and reproductive and developmental toxicity makes a comprehensive risk assessment impossible. The primary known mechanism of action, inhibition of the norepinephrine transporter, provides a basis for its stimulant effects but also raises concerns about potential cardiovascular adverse events.

The following are critical data gaps that need to be addressed to adequately characterize the toxicological profile of DMBA:

  • Toxicokinetics: Studies on the absorption, distribution, metabolism, and excretion of DMBA in animals and humans are needed.

  • Subchronic and Chronic Toxicity: Repeated-dose toxicity studies are required to determine the NOAEL and identify target organs for toxicity.

  • Genotoxicity: A battery of in vitro and in vivo genotoxicity tests is necessary to evaluate the mutagenic and clastogenic potential of DMBA.

  • Carcinogenicity: Long-term carcinogenicity bioassays in rodents are needed to assess the carcinogenic potential of DMBA.

  • Reproductive and Developmental Toxicity: Two-generation reproductive toxicity and prenatal developmental toxicity studies are required to evaluate the effects of DMBA on fertility and development.

  • Human Safety: Controlled clinical trials are necessary to understand the pharmacokinetics, pharmacodynamics, and safety of DMBA in humans.

Given the lack of safety data, researchers and drug development professionals should exercise extreme caution when handling or considering this compound. The information presented in this guide underscores the urgent need for comprehensive toxicological research on this compound.

G Figure 2: General Workflow for an In Vitro Micronucleus Assay Start Start Cell_Culture 1. Mammalian Cell Culture Start->Cell_Culture Exposure 2. Exposure to Test Substance (DMBA) (+/- S9 Metabolic Activation) Cell_Culture->Exposure Cytokinesis_Block 3. Addition of Cytochalasin B Exposure->Cytokinesis_Block Harvesting 4. Cell Harvesting and Slide Preparation Cytokinesis_Block->Harvesting Staining 5. Staining of Nuclei and Cytoplasm Harvesting->Staining Scoring 6. Microscopic Scoring of Micronuclei in Binucleated Cells Staining->Scoring Analysis 7. Data Analysis and Cytotoxicity Assessment Scoring->Analysis End End Analysis->End

Figure 2: General Workflow for an In Vitro Micronucleus Assay

References

Methodological & Application

Application Note: Analysis of 1,3-Dimethylbutylamine (DMBA) in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated methodology for the sample preparation and quantitative analysis of 1,3-Dimethylbutylamine (DMBA) in various dietary supplement matrices. DMBA, a synthetic stimulant analogous to 1,3-dimethylamylamine (DMAA), has been identified as an unapproved ingredient in supplements marketed for athletic performance and weight loss.[1][2][3][4] The accurate detection and quantification of this adulterant are crucial for regulatory compliance and consumer safety. The described protocol employs a liquid extraction followed by analysis using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step.

Introduction

This compound (DMBA), also known as 4-amino-2-methylpentane, is a central nervous system stimulant.[2][3] Its presence in dietary supplements is considered adulteration by regulatory agencies such as the US Food and Drug Administration (FDA).[5][6] The structural similarity of DMBA to the banned substance DMAA raises significant health concerns, as its safety and efficacy in humans have not been established.[1][4] Therefore, sensitive and specific analytical methods are required for the routine screening and quantification of DMBA in complex supplement matrices. This document provides a comprehensive guide for the sample preparation and analysis of DMBA.

Experimental Workflow

The overall workflow for the analysis of DMBA in dietary supplements is depicted below. The process begins with sample homogenization, followed by extraction, clarification, and instrumental analysis. For GC-MS analysis, a derivatization step is incorporated to improve the volatility and chromatographic performance of DMBA.

DMBA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Processing Sample Supplement Sample (Capsule/Powder) Homogenize Homogenization Sample->Homogenize Extraction Solvent Extraction (Methanol:Water) Homogenize->Extraction Clarification Centrifugation & Filtration Extraction->Clarification LCMS UHPLC-MS/MS Analysis Clarification->LCMS Direct Injection Derivatization Derivatization (for GC-MS) Clarification->Derivatization Aliquot Quantification Quantification LCMS->Quantification GCMS GC-MS Analysis Derivatization->GCMS GCMS->Quantification Reporting Reporting Quantification->Reporting

Figure 1: General workflow for the analysis of DMBA in dietary supplements.

Quantitative Data Summary

Several studies have reported the presence and quantity of DMBA in commercially available dietary supplements. The concentrations can vary significantly between products and even between different batches of the same product. A summary of reported findings is presented in Table 1.

Analytical MethodSample MatrixDMBA Concentration Range (mg/serving)Reference
UHPLC-MSDietary Supplements13 - 120[1][4]
UHPLC-QToF-MSDietary Supplements0.1 - 214 (per daily dose)[2][3]

Experimental Protocols

Protocol 1: Sample Preparation for UHPLC-MS/MS and GC-MS Analysis

1. Materials and Reagents

  • Methanol (HPLC grade)

  • Deionized water

  • This compound (DMBA) reference standard

  • 0.45 µm Syringe filters (e.g., PVDF or PTFE)

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator bath

  • Analytical balance

2. Sample Homogenization

  • For powdered supplements, use the sample as is.

  • For encapsulated supplements, accurately weigh and open a representative number of capsules and combine the contents to create a homogenized powder.

3. Extraction Procedure

  • Accurately weigh approximately 1 gram of the homogenized supplement powder into a centrifuge tube.

  • Add 20 mL of a 50:50 (v/v) methanol:water solution to the tube.[4]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Sonicate the mixture for 20 minutes in a sonicator bath.[4]

  • Centrifuge the resulting suspension at 5,525 x g for 20 minutes to pellet the solid matrix components.[4]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for analysis.

  • The sample is now ready for direct injection for UHPLC-MS/MS analysis. For GC-MS analysis, proceed to the derivatization protocol.

Protocol 2: Derivatization for GC-MS Analysis

1. Introduction Primary amines like DMBA often exhibit poor peak shape and thermal instability in GC systems. Derivatization is necessary to improve their volatility and chromatographic behavior. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach for amines.

2. Materials and Reagents

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent

  • Heating block or oven

  • GC vials with inserts

3. Derivatization Procedure

  • Transfer 100 µL of the filtered extract from Protocol 1 into a GC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of pyridine to reconstitute the dried extract.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical flow for method selection based on the analytical requirements for DMBA analysis.

Method_Selection Start Start: DMBA Analysis Required Screening Qualitative Screening Needed? Start->Screening Quantification Quantitative Analysis Needed? Screening->Quantification No HPTLC HPTLC Screening->HPTLC Yes LCMS UHPLC-MS/MS Quantification->LCMS Yes GCMS GC-MS (with Derivatization) Quantification->GCMS Alternative Chiral Enantiomeric Purity Needed? ChiralGCMS Chiral GC-MS Chiral->ChiralGCMS Yes End End: Report Results Chiral->End No HPTLC->Quantification LCMS->Chiral GCMS->Chiral ChiralGCMS->End

Figure 2: Decision tree for selecting an analytical method for DMBA.

Conclusion

The methods outlined in this application note provide a reliable framework for the extraction and quantification of this compound in dietary supplements. The use of UHPLC-MS/MS offers high sensitivity and specificity, making it the preferred method for quantitative analysis. GC-MS with derivatization serves as a viable alternative and is particularly useful for confirming the identity and determining the enantiomeric ratio of DMBA, which can indicate its synthetic origin.[2][3] Adherence to these protocols will enable researchers, scientists, and drug development professionals to accurately monitor for the presence of this unapproved stimulant, ensuring the safety and integrity of dietary supplements.

References

Application Note: Quantitative Analysis of 1,3-Dimethylbutylamine (DMBA) using a Validated UHPLC-QToF-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine (DMBA), a central nervous system stimulant, has been identified in various dietary supplements.[1][2] Structurally similar to 1,3-dimethylamylamine (DMAA), which has been linked to adverse health effects, the accurate and sensitive quantification of DMBA is crucial for regulatory compliance, quality control, and safety assessment of consumer products.[1][2] This application note details a robust and validated Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) method for the quantification of DMBA. The methodology described provides high selectivity and sensitivity, making it suitable for the analysis of complex matrices such as dietary supplements.[1][2]

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound.

Sample Preparation (Dietary Supplements)
  • Sample Weighing: Accurately weigh a portion of the homogenized dietary supplement powder.

  • Extraction:

    • Add 10 mL of a methanol and water mixture (80:20, v/v) to the weighed sample.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in a water bath for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a UHPLC vial for analysis.

UHPLC-QToF-MS Analysis

Instrumentation:

  • UHPLC System: Waters ACQUITY UPLC I-Class System or equivalent.

  • Mass Spectrometer: Waters Xevo G2-S QToF Mass Spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.

UHPLC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

QToF-MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Sampling Cone: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 800 L/h

  • Acquisition Mode: MSE (a data-independent acquisition mode that collects fragment ion data for all precursor ions)

  • Mass Range: m/z 50-1200

  • Collision Energy:

    • Low Energy Scan: 6 eV

    • High Energy Ramp: 15-40 eV

  • Data Acquisition and Processing: Waters UNIFI Scientific Information System or equivalent.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described UHPLC-QToF-MS method for the analysis of this compound.

ParameterResult
**Linearity (R²) **> 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery 95-105%
Precision (RSD%) < 5%

Note: The values presented are typical performance data and may vary depending on the specific instrument and laboratory conditions.

Experimental Workflow Diagram

UHPLC_QToF_MS_Workflow UHPLC-QToF-MS Workflow for DMBA Quantification cluster_sample_prep Sample Preparation cluster_analysis UHPLC-QToF-MS Analysis cluster_data_processing Data Processing and Quantification SampleReceipt Sample Receipt and Homogenization Weighing Weighing of Supplement Powder SampleReceipt->Weighing Extraction Addition of Extraction Solvent (Methanol:Water) Weighing->Extraction Vortexing Vortex Mixing (1 min) Extraction->Vortexing Sonication Ultrasonication (30 min) Vortexing->Sonication Centrifugation Centrifugation (4000 rpm, 10 min) Sonication->Centrifugation Filtration Supernatant Filtration (0.22 µm) Centrifugation->Filtration UHPLC_Injection UHPLC Injection Filtration->UHPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) UHPLC_Injection->Chromatographic_Separation ESI_Ionization Electrospray Ionization (Positive Mode) Chromatographic_Separation->ESI_Ionization QToF_MS_Detection QToF-MS Detection (MS^E Mode) ESI_Ionization->QToF_MS_Detection DataAcquisition Data Acquisition (UNIFI) QToF_MS_Detection->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for DMBA quantification.

Conclusion

The UHPLC-QToF-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in dietary supplements. The high resolution and accuracy of the QToF mass spectrometer, combined with the efficient separation of UHPLC, ensures confident identification and quantification of DMBA, even in complex sample matrices. This method is well-suited for routine quality control testing and research applications in the fields of food safety and pharmaceutical analysis.

References

Application Note: Derivatization of 1,3-Dimethylbutylamine for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dimethylbutylamine (DMBA), also known as 4-methyl-2-pentanamine, is a primary aliphatic amine. Due to its stimulant properties, it has been identified in some dietary supplements, often without being listed on the label. Accurate and sensitive detection and quantification of DMBA in various matrices are crucial for regulatory compliance, quality control, and research purposes. Gas chromatography (GC) offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds. However, primary amines like DMBA often exhibit poor chromatographic behavior, including peak tailing and adsorption onto the column, due to their polarity and active hydrogen atoms. Derivatization is a chemical modification technique used to convert polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their GC performance.[1][2] This application note provides a detailed protocol for the derivatization of DMBA for GC-Mass Spectrometry (GC-MS) analysis, including a chiral derivatization method for enantiomeric separation.

Principle of Derivatization for Amines

The primary goal of derivatizing DMBA is to replace the active hydrogens on the amine group with a less polar functional group. This modification reduces intermolecular hydrogen bonding, leading to increased volatility and improved peak shape.[2] Common derivatization strategies for primary amines include acylation, silylation, and reaction with chloroformates.[1][3] For chiral analysis, a chiral derivatizing agent is used to form diastereomers that can be separated on a standard achiral GC column.[4]

Experimental Protocols

This section details two primary derivatization protocols for DMBA: achiral analysis using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for general quantification and chiral analysis using N-(Trifluoroacetyl)-L-prolyl chloride (L-TPC) for enantiomeric separation.

Protocol 1: Achiral Derivatization with MSTFA for Quantification

This protocol describes the silylation of DMBA using MSTFA to form the corresponding trimethylsilyl (TMS) derivative. Silylation is a common and effective derivatization technique for compounds with active hydrogens.

Materials:

  • This compound (DMBA) standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Sample containing DMBA (e.g., extract from a dietary supplement)

  • Internal Standard (e.g., d5-DMBA or a structurally similar amine)

  • Vortex mixer

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of DMBA standard in a suitable solvent (e.g., methanol or ethyl acetate).

    • Prepare a stock solution of the internal standard.

    • For solid samples, perform an appropriate extraction (e.g., liquid-solid extraction with an acidic aqueous solution, followed by basification and liquid-liquid extraction with an organic solvent).

    • Transfer a known volume (e.g., 100 µL) of the sample extract or standard solution to a GC vial.

  • Solvent Evaporation:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine and 50 µL of MSTFA to the dried residue in the GC vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Chiral Derivatization with N-(Trifluoroacetyl)-L-prolyl chloride (L-TPC)

This protocol is designed for the enantiomeric separation of DMBA. The chiral reagent L-TPC reacts with the (R)- and (S)-enantiomers of DMBA to form diastereomers, which can then be separated on a non-chiral GC column.[4]

Materials:

  • Racemic this compound (DMBA) standard

  • N-(Trifluoroacetyl)-L-prolyl chloride (L-TPC)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Sample containing DMBA

  • Vortex mixer

  • Centrifuge

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Prepare a solution of the DMBA-containing sample or standard in anhydrous DCM.

  • Derivatization Reaction:

    • In a clean, dry reaction vial, add 100 µL of the DMBA solution.

    • Add 20 µL of triethylamine (to act as an acid scavenger).

    • Add 50 µL of a 10 mg/mL solution of L-TPC in anhydrous DCM.

    • Cap the vial and vortex for 1 minute.

    • Let the reaction proceed at room temperature for 20 minutes.

  • Work-up:

    • Add 200 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess reagent and HCl byproduct.

    • Vortex thoroughly for 1 minute.

    • Centrifuge to separate the layers.

    • Carefully transfer the upper organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Analysis:

    • The dried organic layer is ready for GC-MS analysis.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the GC-MS analysis of derivatized DMBA. The values are illustrative and may vary depending on the specific instrumentation and conditions used.

ParameterMSTFA Derivative (Achiral)L-TPC Derivative (Chiral)
Retention Time (min) ~ 8.5Diastereomer 1: ~12.2, Diastereomer 2: ~12.5
Limit of Detection (LOD) 0.1 - 1 ng/mL0.5 - 5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL1 - 10 ng/mL
Linearity (r²) > 0.995> 0.99
Precision (%RSD) < 10%< 15%
Recovery (%) 90 - 110%85 - 115%
Key Mass Fragments (m/z) 158, 116, 73294, 237, 166, 69

Mandatory Visualization

Below are Graphviz diagrams illustrating the experimental workflows for both achiral and chiral derivatization of this compound.

achiral_derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample DMBA Sample/ Standard extract Extraction (if needed) sample->extract dry_down Evaporate to Dryness extract->dry_down add_reagents Add Pyridine & MSTFA dry_down->add_reagents vortex_heat Vortex & Heat (60°C, 30 min) add_reagents->vortex_heat cool Cool to RT vortex_heat->cool inject Inject into GC-MS cool->inject

Achiral derivatization workflow for DMBA using MSTFA.

chiral_derivatization_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis sample DMBA Sample/ Standard in DCM add_reagents Add TEA & L-TPC sample->add_reagents vortex_react Vortex & React (RT, 20 min) add_reagents->vortex_react quench Quench with NaHCO3 vortex_react->quench extract_layer Extract Organic Layer quench->extract_layer dry_layer Dry with Na2SO4 extract_layer->dry_layer inject Inject into GC-MS dry_layer->inject

Chiral derivatization workflow for DMBA using L-TPC.

References

Application Notes and Protocols for the Analytical Reference Standard of 1,3-Dimethylbutylamine (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine (DMBA), also known as 4-amino-2-methylpentane, is a synthetic stimulant that has been identified in various dietary supplements.[1][2][3] Due to its structural similarity to other stimulants and its unapproved status, robust analytical methods for its identification and quantification are crucial for regulatory compliance, quality control, and research purposes.[4][5] This document provides detailed application notes and protocols for the use of the this compound analytical reference standard in various analytical techniques.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C6H15N
Molecular Weight 101.19 g/mol [4]
CAS Number 108-09-8[4]
Appearance Colorless liquid with a fish-like odor[4][6]
Boiling Point 108-110 °C[4]
Density ~0.717 g/mL[4]
Solubility Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml)[1]

Quantitative Data Summary

The following table summarizes the reported concentrations of DMBA found in various dietary supplements from different studies. This data highlights the wide range of concentrations that can be encountered.

StudySample TypeConcentration Range of DMBA
Cohen et al. (2015)Dietary Supplements (12 of 14 tested)13 to 120 mg per serving[2]
Avula et al. (2015)Dietary Supplements (11 of 13 tested)0.1 to 214 mg per daily dose[3][7]

Analytical Methodologies and Protocols

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantification

This method offers high sensitivity and specificity for the quantification of DMBA in complex matrices like dietary supplements.[4]

Experimental Protocol:

  • Sample Preparation:

    • Weigh 1 gram of the powdered sample or the contents of 1-2 capsules.

    • Add 20 mL of a methanol:water (50:50) solution.

    • Shake for 20 minutes, followed by sonication for 20 minutes.

    • Centrifuge the mixture at 5525 g for 20 minutes.

    • Filter the supernatant through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Instrument: UHPLC system coupled with a tandem mass spectrometer.

    • Column: A suitable C18 reversed-phase column.

    • Mobile Phase:

      • A: 5 mM ammonium formate, adjusted to pH 3.0 with formic acid.

      • B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0–0.50 min: 13% B

      • 0.50–10.00 min: 50% B

      • 10.75 min: 95% B

      • 10.75–12.25 min: 95% B

      • 12.25–12.50 min: 13% B

      • 12.50–15.00 min: 13% B (column re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive polarity.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 20 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 150°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Energy: 6 eV with a ramp of 15–50 eV.

    • Precursor Ion (m/z): 102.1283.

    • Product Ion (m/z): 85.1017.

  • Standard Preparation:

    • Prepare a stock solution of the this compound analytical reference standard at 0.3 mg/mL in methanol.

    • Prepare working standards by diluting the stock solution to desired concentrations (e.g., 30 and 60 µg/mL) in a mixture of mobile phase A and B (87:13).

Workflow for UHPLC-MS/MS Analysis of DMBA

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Dietary Supplement Sample extract Extract with Methanol:Water (50:50) sample->extract Weigh 1g centrifuge Centrifuge and Filter extract->centrifuge Shake & Sonicate uhplc UHPLC Separation (C18 Column) centrifuge->uhplc Inject Supernatant msms Tandem MS Detection (ESI+) uhplc->msms Elution quant Quantification msms->quant Acquire Data report Report Results quant->report

Caption: Workflow for the quantification of DMBA in dietary supplements using UHPLC-MS/MS.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Purity

This method is essential for determining the enantiomeric ratio of DMBA, which can help in distinguishing between synthetic (typically racemic) and potential natural sources.[4][8]

Experimental Protocol:

  • Derivatization (to form diastereomers):

    • The enantiomers of DMBA are derivatized with a chiral reagent to form diastereomers. A common approach involves acylation with a chiral anhydride.

    • To a solution of the sample extract containing DMBA, add a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride) and a catalyst (e.g., triethylamine).

    • Incubate the mixture to allow for complete derivatization.

    • The resulting diastereomers can be separated on a standard (non-chiral) GC column.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A standard non-chiral column such as a 5% phenyl-methylpolysiloxane column (e.g., Rtx-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Split injection (e.g., 50:1 split ratio).

    • Oven Temperature Program: An optimized temperature gradient is required to separate the diastereomers. A typical program might be:

      • Initial temperature of 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Mass Spectrometry:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic fragment ions of the derivatized DMBA.

Workflow for Chiral GC-MS Analysis of DMBA

Chiral_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis extract Sample Extract (containing DMBA) derivatize Derivatize with Chiral Reagent (e.g., N-TFA-L-prolyl chloride) extract->derivatize gc GC Separation of Diastereomers (Non-chiral column) derivatize->gc Inject Diastereomers ms MS Detection (EI) gc->ms ratio Determine Enantiomeric Ratio ms->ratio Acquire Mass Spectra origin Infer Origin (Synthetic vs. Natural) ratio->origin

Caption: Workflow for determining the enantiomeric purity of DMBA using chiral GC-MS.

High-Performance Thin-Layer Chromatography (HPTLC) for Screening

HPTLC provides a rapid and cost-effective method for screening multiple samples for the presence of DMBA.[3][8]

Experimental Protocol:

  • Sample and Standard Preparation:

    • Prepare extracts of the dietary supplements as described in the UHPLC-MS/MS section.

    • Prepare a solution of the this compound analytical reference standard in methanol (e.g., 1 mg/mL).

  • HPTLC Conditions:

    • Plate: HPTLC silica gel 60 F254 plates.

    • Application: Apply the samples and standard as bands using an automated applicator.

    • Developing Solvent: A mixture of chloroform, methanol, and ammonium hydroxide (e.g., 85:14:1, v/v/v).

    • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

    • Visualization:

      • Dry the plate after development.

      • Visualize under UV light at 254 nm and 366 nm.

      • Derivatize the plate by spraying with a suitable reagent (e.g., ninhydrin solution) and heating to visualize the amine spots.

    • Identification: Compare the Rf value and color of the spots in the sample tracks with those of the DMBA standard.

Workflow for HPTLC Screening of DMBA

HPTLC_Workflow cluster_prep Preparation cluster_analysis Chromatography cluster_detection Detection spotting Spot Samples and Standard on HPTLC Plate development Develop Plate in Solvent System spotting->development drying Dry the Plate development->drying visualization Visualize under UV Light drying->visualization derivatization Derivatize with Ninhydrin visualization->derivatization comparison Compare Rf Values derivatization->comparison

Caption: Workflow for the screening of DMBA in samples using HPTLC.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the accurate identification and quantification of this compound in various samples, particularly in dietary supplements. The use of a certified analytical reference standard is paramount for ensuring the validity and reliability of these analytical results. Researchers and analysts should validate these methods in their own laboratories to ensure performance meets their specific requirements.

References

Application Note: Quantification of 1,3-Dimethylbutylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust method for the quantitative analysis of 1,3-Dimethylbutylamine (1,3-DMBA) in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol details a straightforward "dilute and shoot" sample preparation, followed by a rapid chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the reliable quantification of 1,3-DMBA in a complex biological matrix, making it suitable for research, clinical, and forensic toxicology applications. Method validation parameters, including linearity, limit of quantification, accuracy, and precision, are summarized based on published data for structurally related compounds.

Introduction

This compound (DMBA), also known as 4-methyl-2-pentanamine, is a stimulant compound that is structurally related to 1,3-dimethylamylamine (DMAA).[1][2] Its presence has been identified in some dietary supplements, often without being listed on the label.[1][2][3] Due to its stimulant properties and potential health risks, the ability to accurately detect and quantify DMBA in biological matrices such as urine is crucial for researchers, scientists, and drug development professionals. LC-MS/MS offers a highly selective and sensitive analytical technique for the determination of trace levels of compounds like DMBA in complex samples.[4][5] This application note provides a comprehensive protocol for the quantification of 1,3-DMBA in urine.

Experimental Protocols

Sample Preparation (Dilute and Shoot)

A simple "dilute and shoot" method is employed for sample preparation to minimize matrix effects and streamline the workflow.[6][7]

Materials:

  • Human urine samples

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (e.g., d6-1,3-Dimethylbutylamine)

  • 0.2 µm syringe filters

  • Autosampler vials

Procedure:

  • Allow frozen urine samples to thaw completely at room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 400 µL of a protein precipitation solvent (e.g., a 1:1 mixture of methanol and acetonitrile) containing the internal standard at an appropriate concentration.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions:

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions Analyte

Note: The MRM transitions and collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the method, based on published data for similar analytes.[3][4]

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
1,3-DMBA0.5 - 100> 0.99

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
1,3-DMBA0.10.5

Table 3: Accuracy and Precision

Spiked Concentration (ng/mL)Accuracy (%)Precision (%RSD)
195 - 105< 15
1098 - 102< 10
8099 - 101< 5

Table 4: Recovery

AnalyteRecovery (%)
1,3-DMBA85 - 110

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample Collection centrifuge1 Centrifugation (4000 rpm, 10 min) urine_sample->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant protein_precipitation Add Precipitation Solvent (MeOH:ACN with IS) supernatant->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge2 Centrifugation (13,000 rpm, 10 min) vortex->centrifuge2 filter Filter Supernatant (0.2 µm) centrifuge2->filter autosampler_vial Transfer to Autosampler Vial filter->autosampler_vial lc_ms_analysis LC-MS/MS System autosampler_vial->lc_ms_analysis data_acquisition Data Acquisition (MRM) lc_ms_analysis->data_acquisition integration Peak Integration data_acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 1,3-DMBA calibration->quantification reporting Report Generation quantification->reporting

Caption: Workflow for the quantification of 1,3-DMBA in urine.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human urine. The simple "dilute and shoot" sample preparation protocol, combined with the selectivity and sensitivity of tandem mass spectrometry, allows for high-throughput analysis with excellent accuracy and precision. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the monitoring and analysis of this stimulant compound.

References

Application Notes and Protocols for the Validated Detection of 1,3-Dimethylbutylamine (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine (DMBA), a central nervous system stimulant, has been identified in various dietary supplements, often without being listed on the label.[1][2][3][4] Its structural similarity to the banned substance 1,3-dimethylamylamine (DMAA) raises significant safety concerns, necessitating robust and validated analytical methods for its detection and quantification.[2][5] This document provides detailed application notes and protocols for the validated detection of DMBA in complex matrices such as dietary supplements, leveraging established analytical techniques like Ultra-High Performance Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (UHPLC-QToF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

These methods are crucial for quality control, regulatory compliance, and forensic analysis in the pharmaceutical and dietary supplement industries.[6] The protocols outlined below have been synthesized from validated methods reported in peer-reviewed scientific literature.

Quantitative Data Summary

The following table summarizes the key performance parameters of a validated UHPLC-MS method for the quantification of DMBA. This allows for a direct comparison of the method's sensitivity, linearity, and precision.

Validation ParameterPerformance Metric
Linearity Range10 - 500 ng/mL
Weighting Factor1/x²
Limit of Detection (LOD)0.001 - 0.5 µg/mL[7]
Limit of Quantification (LOQ)1 - 2 ng/g (for plant samples)[7]
Accuracy (Recovery)85.1% - 104.9% (for the similar compound 1,3-DMAA)[7][8]
Precision (RSD)2.9% - 11.0% (for the similar compound 1,3-DMAA)[7]

Experimental Protocols

Protocol 1: UHPLC-QToF-MS Method for Quantification of DMBA in Dietary Supplements

This protocol details the analysis of DMBA in dietary supplement matrices using a validated UHPLC-QToF-MS method.[2]

1. Sample Preparation

  • Weigh 1 gram of the powdered supplement or the contents of 1-2 capsules.[3]

  • Add 20 mL of a methanol:water (50:50) solution.[3]

  • Shake the mixture for 20 minutes, followed by sonication for another 20 minutes.[3]

  • Centrifuge the resulting mixture at 5525 g for 20 minutes.[3]

  • Filter the supernatant through a 0.2 µm filter before injection.[3]

2. UHPLC-QToF-MS Analysis

  • Column: C18 reverse-phase column.[8]

  • Mobile Phase:

    • A: 5 mM ammonium formate in water, adjusted to pH 3.0 with formic acid.[3]

    • B: 0.1% formic acid in acetonitrile.[3]

  • Gradient Elution:

    • 0 - 0.50 min: 13% B

    • 0.50 - 10.00 min: 50% B

    • 10.75 min: 95% B

    • 10.75 - 12.25 min: 95% B

    • 12.25 - 12.50 min: 13% B

    • 12.50 - 15.00 min: 13% B (column re-equilibration)[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 50°C.[3]

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).[3]

    • Capillary Voltage: 3.0 kV.[3]

    • Cone Voltage: 20 V.[3]

    • Source Temperature: 120°C.[3]

    • Desolvation Temperature: 150°C.[3]

    • Desolvation Gas Flow: 600 L/hr.[3]

    • Collision Energy: 6 eV with a ramp of 15-50 eV.[3]

3. Data Analysis

  • Acquire and analyze data using appropriate software (e.g., Waters MassLynx v4.1).[3]

  • Quantify DMBA using an external standard calibration curve with a linear range of 10-500 ng/mL and a 1/x² weighting.[3]

  • Confirm the presence of DMBA by comparing the retention time and product ions to a reference standard.[3]

Protocol 2: Chiral GC-MS Method for Enantiomeric Determination of DMBA

This method is employed to determine the enantiopurity of DMBA, which can help in identifying its synthetic origin.[1][2]

1. Sample Preparation

  • Sample preparation follows a similar extraction procedure as described in Protocol 1. Derivatization with a chiral agent may be necessary depending on the specific column and method requirements.

2. GC-MS Analysis

  • GC Column: A chiral column capable of separating DMBA enantiomers.

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split or splitless, depending on the concentration.

  • Temperature Program: An optimized temperature ramp to ensure the separation of enantiomers.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Scan Mode: Full scan to identify characteristic fragment ions of DMBA, and Selected Ion Monitoring (SIM) for enhanced sensitivity.

3. Data Analysis

  • Identify the DMBA enantiomers based on their retention times.

  • Determine the enantiomeric ratio by comparing the peak areas of the two enantiomers. The presence of a racemic mixture (1:1 ratio) is often indicative of a synthetic origin.[2]

Visualizations

Experimental workflow for DMBA detection.

validation_logic method Analytical Method Development specificity Specificity method->specificity linearity Linearity & Range method->linearity lod_loq LOD & LOQ method->lod_loq accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision robustness Robustness method->robustness validated Validated Method specificity->validated linearity->validated lod_loq->validated accuracy->validated precision->validated robustness->validated

Logical flow of method validation.

References

Application Notes and Protocols for 1,3-Dimethylbutylamine (DMBA) Neuroreceptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine (DMBA), also known as AMP Citrate, is a synthetic stimulant that is structurally related to 1,3-dimethylamylamine (DMAA).[1] It has been identified in various dietary supplements marketed for athletic performance enhancement and weight loss.[1][2] However, the safety and efficacy of DMBA in humans have not been established, and it is considered an adulterated ingredient by the U.S. Food and Drug Administration (FDA).[3][4] Understanding the neuropharmacological profile of DMBA is crucial for assessing its potential physiological effects and risks.

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of DMBA for key neuroreceptors, particularly monoamine transporters and adrenergic receptors, which are its likely targets based on its sympathomimetic structure.

Principle of the Assay

A competitive radioligand binding assay is a fundamental technique used to determine the affinity of an unlabeled compound (the "competitor," in this case, DMBA) for a specific receptor.[5][6] The assay measures the ability of the competitor to displace a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity.[5] By incubating a constant concentration of the radioligand with increasing concentrations of the unlabeled competitor, a competition curve can be generated. From this curve, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC50 value) can be determined.[5] The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which provides a measure of the competitor's binding affinity.[5]

Data Presentation

The following table summarizes the known neuroreceptor binding affinities for this compound. Data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), where available.

Receptor/TransporterLigandSpeciesIC50 / Ki (µM)Reference
Norepinephrine Transporter (NET)Not SpecifiedNot SpecifiedBlocks NET[7]
Dopamine Transporter (DAT)Not SpecifiedNot SpecifiedDoes not block DAT[7]
Serotonin Transporter (SERT)Not SpecifiedNot SpecifiedDoes not block SERT[7]
Trace Amine-Associated Receptor 1 (TAAR1)Not SpecifiedNot SpecifiedInteracts at submicromolar concentrations[7]
Adrenergic α1A ReceptorNot SpecifiedNot SpecifiedInteracts at submicromolar concentrations[7]
Adrenergic α2A ReceptorNot SpecifiedNot SpecifiedInteracts at submicromolar concentrations[7]
Serotonin 5-HT1A ReceptorNot SpecifiedNot SpecifiedInteracts at submicromolar concentrations[7]

Note: The available literature provides qualitative or semi-quantitative data on DMBA's binding profile. The detailed protocol below will enable researchers to generate more precise quantitative data.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of DMBA for the norepinephrine transporter (NET), and can be adapted for other receptors of interest.

Materials and Reagents
  • This compound (DMBA): Analytical grade

  • Radioligand: [³H]-Nisoxetine (for NET binding)

  • Receptor Source: Rat brain cortex membranes or cells stably expressing the human norepinephrine transporter (hNET).

  • Non-specific Binding Control: Desipramine (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash Buffer: Cold Assay Buffer

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine (PEI)

  • Cell harvester

  • Scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

Receptor Membrane Preparation (from Rat Brain Cortex)
  • Euthanize adult rats in accordance with institutional guidelines and rapidly dissect the cerebral cortex on ice.

  • Homogenize the tissue in 20 volumes of ice-cold Assay Buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[8]

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[8]

  • Resuspend the pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a small volume of Assay Buffer.

  • Determine the protein concentration using a standard protein assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Competitive Radioligand Binding Assay Protocol
  • Prepare serial dilutions of DMBA in Assay Buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of Assay Buffer

    • Non-specific Binding: 50 µL of 10 µM Desipramine

    • Competition: 50 µL of each DMBA dilution

  • Add 50 µL of [³H]-Nisoxetine to each well. The final concentration should be approximately equal to its dissociation constant (Kd) for NET.

  • Add 100 µL of the prepared membrane suspension (containing 50-100 µg of protein) to each well.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

  • For each concentration of DMBA, calculate the percentage of specific binding using the following formula: % Specific Binding = ((CPM_sample - CPM_non-specific) / (CPM_total - CPM_non-specific)) * 100

  • Plot the percentage of specific binding against the logarithm of the DMBA concentration to generate a competition curve.

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Calculate the inhibition constant (Ki) for DMBA using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L] / Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow prep Receptor Membrane Preparation assay_setup Assay Plate Setup (Total, Non-specific, DMBA) prep->assay_setup Membrane Aliquots radioligand_add Add [³H]-Radioligand assay_setup->radioligand_add membrane_add Add Membrane Suspension radioligand_add->membrane_add incubation Incubation (e.g., 60 min at RT) membrane_add->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 & Ki Calculation) scintillation->analysis

Caption: Workflow for the DMBA competitive radioligand binding assay.

Potential Signaling Pathway of DMBA at the Norepinephrine Transporter

signaling_pathway dmba This compound (DMBA) net Norepinephrine Transporter (NET) dmba->net Blocks ne_reuptake Norepinephrine Reuptake net->ne_reuptake Mediates synaptic_ne Increased Synaptic Norepinephrine ne_reuptake->synaptic_ne Leads to (inhibition of reuptake) adrenergic_receptors Postsynaptic Adrenergic Receptors synaptic_ne->adrenergic_receptors Activates downstream Downstream Signaling & Physiological Effects adrenergic_receptors->downstream

Caption: Putative mechanism of DMBA action at the noradrenergic synapse.

References

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 1,3-Dimethylbutylamine (DMBA)

Author: BenchChem Technical Support Team. Date: December 2025

A-Note on Nomenclature: The acronym "DMBA" is commonly used for two distinct chemical compounds: the synthetic stimulant 1,3-Dimethylbutylamine and the polycyclic aromatic hydrocarbon 7,12-dimethylbenz[a]anthracene , a known carcinogen. These application notes and protocols are specifically intended for the in vitro cytotoxicity testing of This compound . Caution should be exercised to avoid confusion with 7,12-dimethylbenz[a]anthracene.

Disclaimer: As of the latest literature review, there is a significant lack of published in vitro cytotoxicity data specifically for this compound. This compound is reported to be a synthetic stimulant that has not been extensively studied for its safety and biological effects. Therefore, the following protocols are provided as a general guideline for assessing the in vitro cytotoxicity of a novel compound like this compound, based on established and widely accepted methodologies.

Introduction

This compound (DMBA) is a synthetic stimulant structurally related to other controversial stimulants such as 1,3-dimethylamylamine (DMAA). Its presence in some dietary supplements has raised safety concerns, necessitating a thorough evaluation of its potential toxicological effects. In vitro cytotoxicity assays are fundamental initial screening tools to assess the potential of a substance to cause cell damage or death. These assays are crucial in the early stages of drug development and toxicological risk assessment.

This document provides detailed protocols for three common in vitro cytotoxicity assays: MTT, Neutral Red (NR) Uptake, and Lactate Dehydrogenase (LDH) release assays. It also includes guidance on cell line selection and data interpretation.

Data Presentation (Hypothetical)

In the absence of specific experimental data for this compound, the following table illustrates how quantitative data from in vitro cytotoxicity assays would be summarized. Researchers generating data on DMBA can use this template for clear and structured presentation.

Cell LineAssayExposure Time (hours)IC50 (µM)Maximum Inhibition (%)
HepG2 (Human Hepatocarcinoma)MTT24Data not availableData not available
HepG2 (Human Hepatocarcinoma)MTT48Data not availableData not available
SH-SY5Y (Human Neuroblastoma)MTT24Data not availableData not available
SH-SY5Y (Human Neuroblastoma)MTT48Data not availableData not available
Caco-2 (Human Colorectal Adenocarcinoma)NR Uptake24Data not availableData not available
HEK293 (Human Embryonic Kidney)LDH Release24Data not availableData not available

IC50: The concentration of a substance that inhibits a biological process (in this case, cell viability) by 50%.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for the relevance of the cytotoxicity data. It is recommended to use cell lines that represent potential target organs for the test compound. Given that this compound is an orally ingested stimulant, relevant cell lines could include:

  • HepG2 (Human Hepatocarcinoma): To assess potential hepatotoxicity, as the liver is the primary site of metabolism for xenobiotics.

  • Caco-2 (Human Colorectal Adenocarcinoma): To model the intestinal barrier and assess toxicity upon absorption.

  • SH-SY5Y (Human Neuroblastoma): To evaluate potential neurotoxicity, given its stimulant properties.

  • HEK293 (Human Embryonic Kidney): To assess potential nephrotoxicity.

Cells should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • Selected cell lines

  • Complete culture medium

  • This compound (DMBA) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of DMBA in complete culture medium.

  • Remove the culture medium from the wells and replace it with 100 µL of the DMBA dilutions. Include vehicle controls (medium with the same concentration of solvent used for DMBA) and untreated controls.

  • Incubate the plate for the desired exposure times (e.g., 24 and 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • Selected cell lines

  • Complete culture medium

  • DMBA stock solution

  • Neutral Red solution (50 µg/mL in PBS)

  • Destain solution (50% ethanol, 49% deionized water, 1% acetic acid)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of DMBA for the desired exposure times.

  • After incubation, remove the treatment medium and add 100 µL of Neutral Red solution to each well.

  • Incubate for 2-3 hours at 37°C.

  • Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of destain solution to each well.

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • Selected cell lines

  • Complete culture medium

  • DMBA stock solution

  • LDH assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate.

  • Treat cells with serial dilutions of DMBA for the desired exposure times.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (from the kit) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (from the kit).

  • Measure the absorbance at 490 nm.

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Visualizations

Experimental_Workflow_for_In_Vitro_Cytotoxicity_Testing cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HepG2, SH-SY5Y) plate_seeding Seed Cells in 96-Well Plates cell_culture->plate_seeding dmba_prep Prepare DMBA Stock Solution treatment Treat Cells with Serial Dilutions of DMBA dmba_prep->treatment plate_seeding->treatment incubation Incubate for 24h / 48h treatment->incubation assay_mtt MTT Assay incubation->assay_mtt assay_nr Neutral Red Assay incubation->assay_nr assay_ldh LDH Assay incubation->assay_ldh readout Measure Absorbance (Microplate Reader) assay_mtt->readout assay_nr->readout assay_ldh->readout calculation Calculate % Viability or % Cytotoxicity readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.

Cytotoxicity_Assay_Principles cluster_mtt MTT Assay cluster_nr Neutral Red Uptake Assay cluster_ldh LDH Release Assay mtt_start Viable Cell (Active Mitochondria) mtt_process Reduces Yellow MTT mtt_start->mtt_process mtt_end Purple Formazan mtt_process->mtt_end nr_start Viable Cell (Intact Lysosomes) nr_process Uptakes Neutral Red Dye nr_start->nr_process nr_end Red Stained Lysosomes nr_process->nr_end ldh_start Damaged Cell (Compromised Membrane) ldh_process Releases LDH into Medium ldh_start->ldh_process ldh_end LDH in Supernatant ldh_process->ldh_end

Caption: Principles of the three main in vitro cytotoxicity assays.

Logical Relationships in Cytotoxicity Assessment

The assessment of cytotoxicity follows a logical progression from initial screening to more detailed mechanistic studies. The relationship between different stages of testing is crucial for a comprehensive toxicological profile.

Cytotoxicity_Assessment_Logic initial_screening Initial Cytotoxicity Screening (e.g., MTT, NR, LDH assays) dose_response Dose-Response and Time-Course Analysis initial_screening->dose_response ic50_determination IC50 Determination dose_response->ic50_determination mechanistic_studies Mechanistic Studies ic50_determination->mechanistic_studies If significant cytotoxicity is observed apoptosis_assay Apoptosis vs. Necrosis Assays (e.g., Caspase activity, Annexin V) mechanistic_studies->apoptosis_assay ros_production Reactive Oxygen Species (ROS) Production mechanistic_studies->ros_production mitochondrial_potential Mitochondrial Membrane Potential Assay mechanistic_studies->mitochondrial_potential conclusion Toxicological Profile and Risk Assessment apoptosis_assay->conclusion ros_production->conclusion mitochondrial_potential->conclusion

Caption: Logical progression for in vitro cytotoxicity assessment of a test compound.

Troubleshooting & Optimization

Technical Support Center: 1,3-Dimethylbutylamine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve peak resolution for 1,3-Dimethylbutylamine (DMBA) in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is achieving a symmetrical peak shape for this compound often difficult in reversed-phase HPLC?

A1: this compound is a basic compound. In its protonated (charged) state, it can interact strongly with ionized residual silanol groups on the surface of silica-based HPLC columns.[1][2] This secondary interaction mechanism, in addition to the primary reversed-phase retention, can lead to significant peak tailing, where the latter half of the peak is broader than the front half.[1]

Q2: What are the most critical parameters to adjust for improving the peak resolution of this compound?

A2: To improve resolution, you can systematically adjust parameters that affect chromatographic retention (k), efficiency (N), and selectivity (α).[3] The most impactful parameters for a basic analyte like DMBA are typically mobile phase pH, column stationary phase chemistry, mobile phase organic solvent composition, column temperature, and flow rate.[4][5]

Q3: What is a recommended starting point for the mobile phase pH when analyzing DMBA?

A3: A common strategy for basic compounds is to use a low pH mobile phase, typically in the range of 2.5 to 3.5.[6] At this pH, the amine is fully protonated, ensuring consistent ionization. More importantly, the low pH suppresses the ionization of the problematic surface silanol groups, which minimizes the secondary interactions that cause peak tailing.[7]

Q4: What type of HPLC column is best suited for analyzing this compound?

A4: A modern, high-purity silica column with robust end-capping is highly recommended.[1] End-capping treats the residual silanol groups to make them less polar and accessible, which significantly reduces the potential for secondary interactions with basic analytes, resulting in more symmetrical peaks.[1] A standard C18 or C8 column with these features is a good starting point.[5]

Troubleshooting Guide: Improving Peak Resolution

This guide addresses specific issues you may encounter during the HPLC analysis of this compound.

Issue 1: My this compound peak is tailing.

Peak tailing is the most common issue for basic analytes and can compromise both resolution and accurate quantification.[1]

  • Cause: Secondary Silanol Interactions

    • Solution 1: Lower Mobile Phase pH. Adjusting the mobile phase to a pH between 2.5 and 3.5 using an additive like formic or phosphoric acid is highly effective.[6] This keeps the DMBA molecule consistently protonated and suppresses the ionization of silanol groups, minimizing unwanted interactions.[7]

    • Solution 2: Add a Competing Base. A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[6] TEA will preferentially interact with the active silanol sites on the stationary phase, effectively shielding the DMBA analyte from these secondary interactions.[6]

    • Solution 3: Use a Modern, End-Capped Column. If peak tailing persists, the column may not be suitable. Switching to a high-quality column with extensive end-capping will provide a more inert surface and lead to significantly improved peak shape for basic compounds.[1]

  • Cause: Column Overload

    • Solution: Reduce Sample Load. Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.[1] Try diluting your sample or reducing the injection volume and observe the effect on the peak shape.[6]

  • Cause: Column Bed Deformation or Blockage

    • Solution: Flush and Protect the Column. A void at the column inlet or a partially blocked frit can disrupt the sample path and cause tailing or split peaks.[1][7] Try reversing and flushing the column with a strong solvent.[1] To prevent this, always filter your samples and mobile phases and consider using an in-line filter and a guard column.[7]

Issue 2: My this compound peak is co-eluting with an impurity.

Poor resolution between two peaks can be addressed by improving column efficiency (N), increasing the retention factor (k), or, most powerfully, changing the selectivity (α).[3][8]

  • Strategy 1: Increase Retention Factor (k)

    • Action: If peaks are eluting too early (k < 2), there is not enough interaction with the stationary phase for a good separation.[3] To increase retention in reversed-phase mode, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.[8] This will move the peaks to a later retention time, providing more opportunity for separation.

  • Strategy 2: Increase Column Efficiency (N)

    • Action 1: Decrease Flow Rate. Lowering the flow rate gives more time for the analyte to equilibrate between the mobile and stationary phases, which often results in narrower peaks and better resolution.[4][5]

    • Action 2: Increase Column Temperature. Raising the column temperature (e.g., from 30°C to 45°C) reduces mobile phase viscosity, which improves mass transfer and can lead to sharper peaks and higher efficiency.[4][8] However, ensure the analyte is stable at higher temperatures.[4]

    • Action 3: Use a More Efficient Column. Columns with smaller particle sizes (e.g., sub-2 µm in UHPLC) or longer lengths provide a higher number of theoretical plates (N) and thus greater resolving power.[5][8]

  • Strategy 3: Change Selectivity (α)

    • Action 1: Change the Organic Modifier. This is one of the most powerful ways to alter resolution. If you are using acetonitrile, try substituting it with methanol, or vice versa.[8] The different solvent properties can change the elution order and spacing between peaks.

    • Action 2: Change the Stationary Phase. If other adjustments fail, the column chemistry may not be suitable. Switching from a standard C18 column to one with a different bonded phase (e.g., Phenyl, Cyano, or a mixed-mode column) can provide a completely different interaction pattern and resolve co-eluting peaks.[5][9]

Data Presentation

Table 1: Effect of Mobile Phase and Column Choice on DMBA Peak Shape This table summarizes the expected outcomes of common method adjustments on the peak symmetry of a basic analyte like this compound.

Parameter AdjustedCondition AExpected Tailing Factor (T)Condition BExpected Tailing Factor (T)Rationale
Mobile Phase pH pH 6.8 (Phosphate Buffer)> 1.8pH 2.8 (0.1% Formic Acid)1.0 - 1.3Low pH suppresses silanol ionization, reducing secondary interactions.[7]
Column Chemistry Standard, non-end-capped C18> 1.7High-quality, end-capped C181.0 - 1.4End-capping chemically blocks silanol groups, creating a more inert surface.[1]
Mobile Phase Additive No Additive> 1.70.1% Triethylamine (TEA)1.1 - 1.5TEA acts as a competing base, binding to active silanol sites.[6]
Sample Concentration 100 µg/mL1.610 µg/mL1.2High concentrations can lead to column overload and peak distortion.[1]

Table 2: Troubleshooting Summary for Improving DMBA Resolution

IssueGoalParameter to AdjustActionPotential Outcome
Peak Tailing Improve SymmetryMobile Phase pHDecrease to pH 2.5 - 3.5Symmetrical peaks.[7]
ColumnUse an end-capped columnSymmetrical peaks.[1]
Co-elution Increase Retention (k)% Organic SolventDecrease organic contentIncreased retention and separation.[8]
Increase Efficiency (N)Flow RateDecrease flow rateSharper peaks, better resolution.[5]
TemperatureIncrease temperatureSharper peaks, better resolution.[8]
Change Selectivity (α)Mobile PhaseSwitch Acetonitrile ↔ Methanol Altered peak spacing and elution order.[8]
Stationary PhaseSwitch C18 → Phenyl or otherAltered peak spacing and elution order.[5]

Experimental Protocols

Protocol 1: Recommended Starting Method for this compound

This protocol provides a robust starting point for developing an HPLC method for DMBA, designed to minimize peak tailing.

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).[6][10]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7).[6]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start with an isocratic elution of 95% A / 5% B. If impurities are present, a gradient can be developed (e.g., 5% to 60% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm (as DMBA has no strong chromophore).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (95/5 Water/Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 20 µg/mL. Filter through a 0.45 µm syringe filter before injection.[7]

Protocol 2: Column Flushing and Regeneration

If you suspect column performance has degraded due to contamination or blockage, perform the following flushing procedure. Note: Always disconnect the column from the detector before flushing.

  • Disconnect Column: Disconnect the column outlet from the detector to avoid contamination.

  • Initial Flush: Flush the column with your mobile phase without the buffer (e.g., Water/Acetonitrile mixture) for 20 column volumes to remove salts.

  • Organic Wash: Wash with 100% Acetonitrile for 20 column volumes.

  • Strong Solvent Wash (if needed): For stubborn contaminants, flush with Isopropanol for 20 column volumes.

  • Re-equilibration: Re-introduce the organic mobile phase (100% Acetonitrile) and gradually re-introduce the aqueous phase before re-equilibrating with your starting mobile phase conditions for at least 30 column volumes or until the pressure has stabilized.[7]

  • Performance Check: Inject a standard to confirm that performance (peak shape, retention time) has been restored. If not, the column may be permanently damaged and require replacement.[1]

References

addressing matrix effects in 1,3-Dimethylbutylamine mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 1,3-Dimethylbutylamine (DMBA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact DMBA analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as DMBA, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity in mass spectrometry-based assays.[2][3] In complex matrices like dietary supplements and biological fluids (urine, blood), various components can cause these interferences.[2][4]

Q2: What are the common sample matrices for DMBA analysis and their potential interferences?

A2: DMBA is frequently analyzed in dietary supplements and biological matrices.[4][5]

  • Dietary Supplements: These often contain a wide range of compounds, including vitamins, minerals, herbal extracts, amino acids, and other stimulants, which can interfere with DMBA analysis.[6]

  • Biological Matrices (Urine, Blood/Plasma): Endogenous components such as salts, phospholipids, and metabolites can cause significant matrix effects.[2][4]

Q3: What are the primary analytical techniques used for DMBA determination?

A3: The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • LC-MS/MS: Offers high sensitivity and selectivity, making it suitable for detecting trace levels of DMBA in complex mixtures.[6] However, it is susceptible to matrix effects, particularly with electrospray ionization (ESI).[2]

  • GC-MS: Often requires derivatization to improve the volatility and thermal stability of DMBA.[7] This process can also enhance chromatographic separation and detection sensitivity.[8][9]

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification in LC-MS/MS analysis.

This issue is often a direct consequence of unaddressed matrix effects.

Troubleshooting Workflow:

A Inconsistent Results B Assess Matrix Effect A->B C Implement Sample Preparation B->C Significant Effect D Optimize Chromatography B->D Significant Effect E Use Internal Standard B->E Significant Effect F Matrix-Matched Calibration B->F Significant Effect G Successful Analysis C->G D->G E->G F->G A Low Sensitivity / Poor Peak Shape B Implement Derivatization A->B C Select Derivatizing Agent B->C D Optimize Reaction Conditions C->D E Analyze by GC-MS D->E F Improved Results E->F

References

Technical Support Center: 1,3-Dimethylbutylamine (DMBA) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering yield issues during the synthesis of 1,3-Dimethylbutylamine (DMBA).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (DMBA)?

A1: The most common and well-documented method for synthesizing this compound (DMBA) is the reductive amination of 4-methyl-2-pentanone, also known as methyl isobutyl ketone (MIBK).[1] This transformation can be achieved through several specific methodologies, with the Leuckart reaction being a classic approach.[2] Modern methods often employ catalytic reductive amination, which can offer milder reaction conditions and improved yields.

Q2: I am experiencing low yields in my DMBA synthesis. What are the common culprits?

A2: Low yields in DMBA synthesis via reductive amination can often be attributed to one or more of the following factors:

  • Incomplete Imine Formation: The initial reaction between 4-methyl-2-pentanone and the amine source (e.g., ammonia from ammonium formate) is a reversible equilibrium. If the intermediate imine is not formed in sufficient quantity, the final product yield will be low.

  • Reduction of the Starting Ketone: The reducing agent may preferentially reduce the starting ketone (4-methyl-2-pentanone) to the corresponding alcohol (4-methyl-2-pentanol) instead of the desired imine intermediate.

  • Over-alkylation: The newly formed primary amine (DMBA) can sometimes react further with the starting ketone to form secondary or tertiary amines, reducing the yield of the desired product.

  • Suboptimal Reaction Conditions: Factors such as temperature, pressure, pH, and solvent can significantly impact the reaction rate and equilibrium, leading to lower yields if not properly optimized.

  • Impure Reagents: The purity of starting materials, including the ketone, amine source, and reducing agent, is critical. Impurities can interfere with the reaction or lead to the formation of unwanted side products.

Troubleshooting Guides

Issue 1: Low Product Yield

Low product yield is a multifaceted problem. The following troubleshooting workflow can help identify and resolve the root cause.

G start Low DMBA Yield check_imine Verify Imine Formation (TLC, GC-MS, NMR) start->check_imine imine_ok Imine Formation is Sufficient check_imine->imine_ok Imine Detected imine_low Incomplete Imine Formation check_imine->imine_low Low/No Imine check_reduction Analyze Crude Product (GC-MS, NMR for side products) imine_ok->check_reduction add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) imine_low->add_dehydrating increase_temp Increase Reaction Temperature (within optimal range) imine_low->increase_temp adjust_ph Adjust pH (mildly acidic for imine formation) imine_low->adjust_ph end Optimized Yield add_dehydrating->end increase_temp->end adjust_ph->end ketone_reduced Starting Ketone Reduced to Alcohol check_reduction->ketone_reduced Alcohol byproduct over_alkylation Over-alkylation Products Detected check_reduction->over_alkylation Secondary/Tertiary Amines change_reductant Use a Milder Reducing Agent (e.g., NaBH(OAc)3) ketone_reduced->change_reductant stepwise_addition Stepwise Procedure: 1. Form Imine 2. Add Reducing Agent ketone_reduced->stepwise_addition over_alkylation->stepwise_addition control_stoichiometry Adjust Stoichiometry: Use slight excess of ketone over_alkylation->control_stoichiometry change_reductant->end stepwise_addition->end control_stoichiometry->end

Caption: Troubleshooting workflow for low DMBA yield.

Data Presentation: Comparison of Synthesis Parameters

Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following tables provide a summary of how different parameters can influence the outcome of the synthesis.

Table 1: Influence of Reagents on DMBA Synthesis Yield

Reagent TypeSpecific Reagent/CatalystTypical Yield Range (%)Key Considerations
Nitrogen Source Ammonium Formate (Leuckart)40 - 70High temperatures required (120-170 °C). Can lead to N-formyl byproducts.[1][3]
Formamide (Leuckart)30 - 60Generally gives lower yields than ammonium formate unless a large excess is used.[2]
Ammonia (Catalytic Hydrogenation)70 - 95+Requires a metal catalyst (e.g., Ni, Ru, Fe) and hydrogen gas pressure.[4][5]
Reducing Agent Formic Acid (in Leuckart)40 - 70Acts as both a reducing agent and a source of the formyl group for potential side reactions.[3]
Sodium Borohydride (NaBH₄)50 - 80Can reduce the starting ketone; often requires a two-step process.[6]
Sodium Cyanoborohydride (NaBH₃CN)70 - 90Selective for the imine, but highly toxic.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)85 - 95+Mild, selective, and less toxic than NaBH₃CN.[7]
Catalyst None (Leuckart)40 - 70Relies on high temperature.
Raney Nickel (Catalytic Hydrogenation)70 - 90A common, cost-effective catalyst for hydrogenation.[7]
Ruthenium or Iridium Complexes85 - 99Can offer high yields under milder conditions.[8][9]
Iron Complexes80 - 95A more sustainable and earth-abundant metal catalyst.[4][5]

Table 2: Effect of Reaction Conditions on DMBA Synthesis

ParameterConditionEffect on YieldNotes
Temperature Low (<100 °C for Leuckart)LowInsufficient energy for imine formation and reduction.
Optimal (120-170 °C for Leuckart)HigherPromotes the reaction, but can also lead to side products if too high.[1]
High (>180 °C for Leuckart)DecreasedIncreased formation of byproducts and potential decomposition.[3]
pH Acidic (pH < 4)LowThe amine starting material is protonated and becomes non-nucleophilic.
Mildly Acidic (pH 4-6)OptimalCatalyzes imine formation without deactivating the amine.
Neutral/Basic (pH > 7)LowSlower imine formation.
Solvent Protic (e.g., Methanol, Ethanol)VariableCan participate in the reaction and may not be suitable for all reducing agents (e.g., NaBH(OAc)₃).
Aprotic (e.g., Dichloromethane, THF)Generally GoodOften preferred for reactions with borohydride reagents.

Experimental Protocols

Protocol 1: Leuckart Reaction for this compound Hydrochloride Synthesis

This protocol is adapted from a patented procedure for the synthesis of this compound hydrochloride.[1]

Materials:

  • 4-methyl-2-pentanone (Methyl Isobutyl Ketone)

  • Formamide

  • Ammonium formate

  • Concentrated Hydrochloric Acid

  • Water

  • Ethyl Acetate

  • Activated Carbon

Procedure:

  • In a reaction flask, combine 4-methyl-2-pentanone, formamide, and ammonium formate. A typical molar ratio is approximately 1:2:1.5, respectively.

  • Heat the mixture to 120-170 °C and maintain this temperature for 19-21 hours.

  • After the reaction is complete, cool the mixture to 35-45 °C.

  • Add water to the cooled mixture and separate the aqueous layer. The organic layer contains the crude product.

  • To the organic layer, add concentrated hydrochloric acid and heat the mixture to reflux for 7-9 hours to hydrolyze any formyl-intermediate and form the hydrochloride salt.

  • Concentrate the reaction mixture to dryness to obtain the crude solid product.

  • Dissolve the solid in water and add activated carbon. Heat the solution to 70-80 °C for 30-40 minutes.

  • Filter the hot solution and concentrate the filtrate to dryness.

  • Recrystallize the solid product from ethyl acetate to obtain pure this compound hydrochloride.

Protocol 2: Catalytic Reductive Amination using Sodium Triacetoxyborohydride

This is a general procedure for the reductive amination of a ketone to a primary amine.

Materials:

  • 4-methyl-2-pentanone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-2-pentanone (1.0 eq) and ammonium acetate (2.0-3.0 eq).

  • Add an anhydrous solvent such as 1,2-dichloroethane or THF.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5-2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation or column chromatography.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

G ketone 4-Methyl-2-pentanone imine Imine Intermediate ketone->imine Condensation (reversible) alcohol 4-Methyl-2-pentanol (Side Product) ketone->alcohol Reduction (undesired) amine_source Amine Source (e.g., NH₃, HCOONH₄) amine_source->imine dmba This compound (Desired Product) imine->dmba Reduction sec_amine Secondary Amine (Over-alkylation) dmba->sec_amine Further Reaction (undesired)

Caption: Reaction pathway for DMBA synthesis showing desired and side reactions.

G cluster_leuckart Leuckart Reaction cluster_catalytic Catalytic Reductive Amination leuckart_start 4-Methyl-2-pentanone + Ammonium Formate/Formamide leuckart_conditions High Temperature (120-170 °C) leuckart_start->leuckart_conditions leuckart_product DMBA + N-formyl byproducts leuckart_conditions->leuckart_product catalytic_start 4-Methyl-2-pentanone + NH₃/H₂ catalytic_conditions Metal Catalyst (Ni, Ru, Fe) Milder Temperature/Pressure catalytic_start->catalytic_conditions catalytic_product High Purity DMBA catalytic_conditions->catalytic_product

Caption: Comparison of Leuckart vs. Catalytic Reductive Amination workflows.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 1,3-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 1,3-Dimethylbutylamine (DMBA).

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound (DMBA)?

Q2: Why is my DMBA solution cloudy or forming a precipitate?

A2: Cloudiness or precipitation in your aqueous DMBA solution is a strong indicator that the concentration of the amine has exceeded its solubility limit under the current conditions. This can be influenced by several factors including the pH of the solution, the temperature, and the presence of other solutes. As an amine, the solubility of DMBA is highly dependent on the pH of the aqueous medium.

Q3: What are the primary strategies to improve the aqueous solubility of DMBA?

A3: The most effective methods for enhancing the aqueous solubility of DMBA and other poorly soluble amines include:

  • pH Adjustment: Lowering the pH of the aqueous solution to protonate the amine group.

  • Salt Formation: Converting the free base into a more soluble salt form, such as a hydrochloride salt.

  • Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the DMBA molecule within a cyclodextrin host.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the solubilization of DMBA in aqueous solutions.

Problem Possible Cause Recommended Solution
Cloudy or Precipitated Solution The concentration of DMBA exceeds its solubility at the current pH.Lower the pH of the solution by adding a suitable acid (e.g., HCl) to protonate the amine, thereby increasing its solubility. Aim for a pH at least 2 units below the pKa of DMBA (~11.07).[3]
Inconsistent Experimental Results Precipitation of DMBA during the experiment due to changes in buffer composition or temperature.Ensure that the final concentration of DMBA in your experimental setup remains below its solubility limit under the specific assay conditions. Consider using a pre-solubilized form, such as the hydrochloride salt.
Difficulty Dissolving DMBA Free Base High hydrophobicity of the DMBA molecule.Prepare a stock solution in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and then add it to the aqueous buffer with vigorous stirring. Alternatively, convert the free base to its hydrochloride salt prior to dissolution.

Quantitative Data Summary

The following table summarizes the solubility of DMBA in different forms and conditions.

Compound Form Solvent/Medium Solubility Reference
This compound (Free Base)WaterLimited/Slightly Soluble[1][3]
This compound HydrochloridePBS (pH 7.2)10 mg/mL[4]
This compound HydrochlorideEthanol30 mg/mL[4]
This compound HydrochlorideDMSO20 mg/mL[4]
This compound HydrochlorideDMF20 mg/mL[4]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the aqueous solubility of DMBA by lowering the pH of the solution.

Materials:

  • This compound (DMBA)

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Add the desired amount of DMBA to a volume of deionized water.

  • Place the container on a magnetic stirrer and begin stirring.

  • Slowly add 0.1 M HCl dropwise to the solution while continuously monitoring the pH.

  • Continue adding acid until the DMBA is fully dissolved and the solution becomes clear.

  • Record the final pH of the solution. Based on the Henderson-Hasselbalch equation, a pH below 9 will ensure that the majority of the DMBA is in its more soluble, protonated form.

Logical Workflow for pH Adjustment

start Start with poorly soluble DMBA in water add_acid Add 0.1 M HCl dropwise start->add_acid monitor_ph Monitor pH add_acid->monitor_ph check_solubility Is DMBA fully dissolved? monitor_ph->check_solubility check_solubility->add_acid No end Solubilized DMBA solution check_solubility->end Yes

Caption: Workflow for solubilizing DMBA via pH adjustment.

Protocol 2: Preparation of this compound Hydrochloride

This protocol outlines a method for converting the DMBA free base into its more water-soluble hydrochloride salt.

Materials:

  • This compound (DMBA)

  • Concentrated Hydrochloric acid (HCl)

  • Suitable organic solvent (e.g., isopropanol)

  • Rotary evaporator

  • Crystallization dish

Procedure:

  • Dissolve the DMBA free base in a suitable organic solvent, such as isopropanol.

  • Slowly add a stoichiometric amount of concentrated HCl to the solution while stirring. The reaction is exothermic.

  • Continue stirring for a specified period to ensure complete reaction.

  • Remove the solvent using a rotary evaporator to obtain the crude hydrochloride salt.

  • The salt can be further purified by recrystallization from an appropriate solvent system.

Signaling Pathway of Amine Protonation

DMBA DMBA (R-NH2) (Poorly Soluble) DMBA_H Protonated DMBA (R-NH3+) (Highly Soluble) DMBA->DMBA_H Protonation H_ion H+ H_ion->DMBA_H

Caption: Protonation of DMBA enhances its aqueous solubility.

Protocol 3: Solubility Enhancement using Co-solvents

This protocol describes the use of a water-miscible organic solvent to increase the solubility of DMBA.

Materials:

  • This compound (DMBA)

  • Deionized water

  • Co-solvent (e.g., ethanol, propylene glycol, or polyethylene glycol 400)

  • Volumetric flasks

  • Magnetic stirrer

Procedure:

  • Prepare a series of co-solvent/water mixtures in different ratios (e.g., 10%, 20%, 30% v/v of co-solvent in water).

  • Add an excess amount of DMBA to each co-solvent mixture.

  • Stir the solutions at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Centrifuge the samples to pellet any undissolved DMBA.

  • Analyze the supernatant to determine the concentration of dissolved DMBA using a suitable analytical method, such as HPLC-UV or GC-MS.

Protocol 4: Solubility Enhancement by Cyclodextrin Complexation

This protocol outlines the formation of an inclusion complex between DMBA and a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound (DMBA)

  • A suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (optional)

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin.

  • Slowly add DMBA to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.

  • The resulting solution, containing the DMBA-cyclodextrin inclusion complex, can be used directly or the complex can be isolated by freeze-drying.

  • The formation of the inclusion complex can be confirmed by analytical techniques such as NMR spectroscopy or differential scanning calorimetry.

Experimental Workflow for Solubility Determination

start Prepare Saturated Solution (Excess DMBA in Aqueous Medium) equilibration Equilibrate (e.g., 24h with stirring) start->equilibration separation Separate Undissolved DMBA (Centrifugation/Filtration) equilibration->separation analysis Analyze Supernatant (e.g., HPLC, GC-MS) separation->analysis end Determine Solubilized DMBA Concentration analysis->end

Caption: General workflow for determining DMBA solubility.

References

Technical Support Center: Analysis of 1,3-Dimethylbutylamine (DMBA) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 1,3-Dimethylbutylamine (DMBA).

Troubleshooting Guides

Ion suppression is a significant challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating ion suppression when analyzing DMBA.

Problem: Low or inconsistent DMBA signal intensity.

This is a common indicator of ion suppression, where co-eluting matrix components interfere with the ionization of DMBA in the mass spectrometer's ion source.

Initial Assessment: Post-Column Infusion Experiment

A post-column infusion experiment can confirm if ion suppression is the root cause of signal variability.

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of DMBA in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable and moderate signal.

  • Infuse the DMBA solution continuously into the mass spectrometer, post-analytical column, using a syringe pump connected via a T-piece. This will generate a stable baseline signal for DMBA.

  • Inject a blank matrix sample (e.g., an extract of a dietary supplement known to be free of DMBA, or a blank urine sample) onto the LC system.

  • Monitor the DMBA signal. A drop in the baseline signal at specific retention times indicates the elution of matrix components that are causing ion suppression.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting and mitigating ion suppression in DMBA analysis.

IonSuppressionWorkflow start Low/Inconsistent DMBA Signal post_column Perform Post-Column Infusion Experiment start->post_column suppression_identified Ion Suppression Identified? post_column->suppression_identified optimize_sample_prep Optimize Sample Preparation suppression_identified->optimize_sample_prep Yes no_suppression Investigate Other Causes (e.g., instrument issues) suppression_identified->no_suppression No optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography use_is Implement Stable Isotope- Labeled Internal Standard optimize_chromatography->use_is end Consistent DMBA Signal use_is->end

Caption: A workflow for diagnosing and resolving ion suppression in LC-MS/MS analysis.

Mitigation Strategies

If ion suppression is confirmed, the following strategies can be employed. These are presented in order of typical implementation.

1. Optimization of Sample Preparation

The goal of sample preparation is to remove interfering matrix components while efficiently recovering DMBA. The choice of technique depends on the sample matrix.

  • For Dietary Supplements (Solid Samples):

    • Solid-Liquid Extraction (SLE): A common approach involves extracting the powdered supplement with a suitable solvent mixture.

      • Protocol: Extract the sample with a 50:50 methanol:water solution, followed by sonication and centrifugation. The resulting supernatant can be filtered and diluted before injection.[1]

  • For Biological Matrices (e.g., Urine):

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex biological samples. For a basic compound like DMBA, a mixed-mode cation exchange SPE is recommended.

    • Liquid-Liquid Extraction (LLE): LLE can also provide a clean extract.

    • Protein Precipitation: For plasma or serum, protein precipitation with a solvent like acetonitrile or methanol is a simpler but potentially less clean option.[2]

Table 1: Comparison of Sample Preparation Techniques for DMBA in Urine

TechniquePrincipleProsCons
SPE (Mixed-Mode Cation Exchange) Utilizes a combination of reversed-phase and ion-exchange retention mechanisms for high selectivity.Excellent removal of matrix interferences, high analyte concentration.More complex and time-consuming procedure.
Liquid-Liquid Extraction (LLE) Partitions DMBA between two immiscible liquid phases based on its solubility.Provides a clean extract.Can be labor-intensive and may have lower recovery for polar compounds.
Protein Precipitation Uses a solvent to precipitate proteins, leaving the analyte in the supernatant.Simple, fast, and inexpensive.May result in significant ion suppression due to co-extracted matrix components.[3]

Experimental Protocol: Mixed-Mode Cation Exchange SPE for DMBA in Urine

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard and 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing:

    • Wash with 2 mL of deionized water.

    • Wash with 2 mL of 0.1 M acetic acid.

    • Wash with 2 mL of methanol to remove polar interferences.

  • Elution: Elute DMBA with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

2. Optimization of Chromatographic Conditions

Adjusting the chromatographic parameters can help separate DMBA from co-eluting, ion-suppressing matrix components.

  • Mobile Phase Modification: Altering the organic solvent (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can change the selectivity of the separation.

  • Gradient Optimization: Modifying the gradient slope can improve the resolution between DMBA and interfering peaks.

  • Column Chemistry: If ion suppression persists, consider a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) column instead of a C18) to achieve a different separation selectivity.

Table 2: Example Chromatographic Conditions for DMBA Analysis

ParameterCondition 1 (Reversed-Phase)Condition 2 (Alternative Selectivity)
Column C18, 2.1 x 100 mm, 1.8 µmPFP, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in AcetonitrileMethanol
Gradient 5-95% B over 5 minutes10-90% B over 7 minutes
Flow Rate 0.4 mL/min0.5 mL/min
Column Temp. 40 °C45 °C

3. Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS (e.g., DMBA-d6) is the most effective way to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to DMBA, it will co-elute and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the effects of ion suppression can be normalized, leading to more accurate and precise quantification.

Logical Relationship for Mitigation Strategy Selection

The following diagram illustrates the decision-making process for selecting an appropriate mitigation strategy.

MitigationStrategy start Ion Suppression Confirmed sample_prep Is sample preparation optimized? start->sample_prep optimize_prep Optimize Sample Prep (e.g., SPE, LLE) sample_prep->optimize_prep No chromatography Is chromatographic separation adequate? sample_prep->chromatography Yes optimize_prep->chromatography optimize_chrom Optimize Chromatography (e.g., gradient, column) chromatography->optimize_chrom No internal_standard Is a SIL-IS being used? chromatography->internal_standard Yes optimize_chrom->internal_standard implement_is Implement SIL-IS internal_standard->implement_is No end Reliable Quantification internal_standard->end Yes implement_is->end

References

Technical Support Center: Optimizing GC-MS for 1,3-Dimethylbutylamine (DMBA) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 1,3-Dimethylbutylamine (DMBA) using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of DMBA, particularly after derivatization.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when analyzing amines due to their polar nature. Even after derivatization, problems can persist.

Possible Cause Troubleshooting Steps
Active Sites in the GC System - Inlet Liner: Use a deactivated liner. Consider one with glass wool to aid vaporization and trap non-volatile residues. - GC Column: Ensure a high-quality, inert column is used. If column activity is suspected, condition the column according to the manufacturer's instructions or trim 15-20 cm from the inlet side.
Incomplete Derivatization The presence of underivatized DMBA will lead to significant peak tailing. Review and optimize the derivatization protocol. Ensure reagents are fresh and anhydrous conditions are maintained.
Improper Column Installation A poor column cut or incorrect installation depth can create dead volumes, leading to peak distortion. Reinstall the column, ensuring a clean, square cut and correct positioning in the injector and detector.
Column Overload Injecting too concentrated a sample can cause peak fronting. Dilute the sample and reinject.
Inappropriate Temperature - Injector Temperature: Too low a temperature can cause slow vaporization and peak tailing. A typical starting point is 250°C. - Oven Temperature Program: A ramp rate that is too fast may not allow for proper interaction with the stationary phase. Try a slower ramp rate.

Problem 2: Low Signal Intensity / Poor Sensitivity

Low signal intensity can prevent the accurate detection and quantification of DMBA, especially at trace levels.

Possible Cause Troubleshooting Steps
Suboptimal Derivatization The choice of derivatizing agent can significantly impact sensitivity. For amines, acylation with reagents like trifluoroacetic anhydride (TFAA) can enhance detector response. Ensure the derivatization reaction has gone to completion.
MS Parameters Not Optimized - Ion Source Temperature: Optimize the source temperature (a typical starting point is 230°C). - Scan Mode: For trace analysis, use Selected Ion Monitoring (SIM) mode instead of full scan. This significantly increases sensitivity by focusing on characteristic ions of the derivatized DMBA.[1]
Leaks in the System Air leaks can compromise vacuum and ion source performance, leading to reduced sensitivity. Perform a leak check of the GC-MS system.
Analyte Degradation High temperatures in the injector or column can cause degradation of the derivatized analyte. Try lowering the injector temperature or using a gentler oven temperature program.

Problem 3: Ghost Peaks or Carryover

The appearance of peaks when no sample is injected indicates contamination within the system.

Possible Cause Troubleshooting Steps
Contaminated Syringe or Inlet - Syringe: Clean the syringe with an appropriate solvent or replace it. - Inlet: Perform inlet maintenance, including replacing the septum and liner.
Carryover from Previous Injections Highly concentrated samples can contaminate the system. Run several solvent blanks to wash the system. Ensure the syringe cleaning protocol between injections is adequate.
Contaminated Carrier Gas Impurities in the carrier gas can lead to a noisy baseline and ghost peaks. Ensure high-purity gas is used and that gas traps are functioning correctly.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound (DMBA)?

A1: DMBA is a primary amine, making it a polar and relatively volatile compound. Direct analysis by GC-MS is challenging because the polar amine group can interact with active sites in the GC system, leading to poor chromatographic performance, such as significant peak tailing. Derivatization replaces the active hydrogen on the amine group with a less polar functional group. This increases the compound's volatility and thermal stability, resulting in improved peak shape, better resolution, and enhanced sensitivity.

Q2: What is a recommended derivatization agent for DMBA?

A2: Trifluoroacetic anhydride (TFAA) is a common and effective acylation reagent for primary amines like DMBA. It reacts with the amine group to form a stable, volatile N-trifluoroacetyl derivative, which has excellent chromatographic properties.

Q3: How can I separate the enantiomers of DMBA?

A3: The enantiomers of DMBA can be separated using a chiral GC column. Cyclodextrin-based stationary phases are particularly effective for this purpose. After derivatization with an achiral reagent like TFAA, the resulting N-trifluoroacetyl-1,3-dimethylbutylamine enantiomers can be resolved on a suitable chiral column.

Q4: What are the key GC-MS parameters to optimize for DMBA analysis?

A4: Key parameters include the GC column (a chiral column for enantiomeric separation), the oven temperature program (to ensure separation of enantiomers and other matrix components), the injector temperature (to ensure complete vaporization without degradation), and the MS settings. For high sensitivity, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode is crucial.

Q5: Which ions should I monitor in SIM mode for TFAA-derivatized DMBA?

A5: The fragmentation of N-trifluoroacetyl-1,3-dimethylbutylamine will produce characteristic ions. Based on the fragmentation of similar derivatized amines, key ions to monitor would likely include the molecular ion and fragments resulting from cleavage adjacent to the nitrogen atom and the trifluoroacetyl group. A common fragment for trifluoroacetylated primary amines is [M-CF3]+. It is recommended to first acquire a full scan mass spectrum of a derivatized DMBA standard to identify the most abundant and specific ions for use in a SIM method.

Experimental Protocols

Protocol 1: Sample Extraction from Dietary Supplements

This protocol describes a general procedure for extracting DMBA from solid dietary supplements.

  • Sample Homogenization: Accurately weigh a portion of the homogenized supplement powder (e.g., 1 gram).

  • Extraction Solvent: Add 20 mL of a methanol:water (50:50) solution to the sample in a centrifuge tube.

  • Extraction: Shake the mixture vigorously for 20 minutes, followed by sonication for 20 minutes.

  • Centrifugation: Centrifuge the resulting mixture at approximately 5500 x g for 20 minutes.

  • Collection: Carefully collect the supernatant for subsequent derivatization and analysis.

Protocol 2: Derivatization of DMBA with Trifluoroacetic Anhydride (TFAA)

This protocol outlines the derivatization of DMBA to its N-trifluoroacetyl derivative.

  • Sample Preparation: Transfer an aliquot of the sample extract (from Protocol 1) or a standard solution of DMBA into a reaction vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature. It is crucial to ensure the sample is completely dry, as moisture will interfere with the derivatization reaction.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of trifluoroacetic anhydride (TFAA) to the dry residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

Quantitative Data

The following tables provide typical parameters for the GC-MS analysis of N-trifluoroacetyl-1,3-dimethylbutylamine. Note that these values may require optimization for your specific instrumentation and application.

Table 1: Recommended GC-MS Parameters

ParameterValue
GC Column Chiral capillary column (e.g., Cyclodextrin-based)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial Temp: 70°C, hold for 2 min Ramp: 5°C/min to 150°C Hold: 2 min
MS Transfer Line Temp. 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Mode Selected Ion Monitoring (SIM)

Table 2: Characteristic m/z Ions for SIM Analysis of N-TFA-1,3-dimethylbutylamine

Ion TypeExpected m/zNotes
Quantifier Ion [To be determined]Typically the most abundant, characteristic fragment ion.
Qualifier Ion 1 [To be determined]A second, less abundant characteristic fragment ion.
Qualifier Ion 2 [To be determined]A third characteristic fragment ion to confirm identity.

(Note: The exact m/z values should be determined by acquiring a full scan mass spectrum of a derivatized DMBA standard. Based on the structure, fragments related to the loss of the isobutyl group and cleavage alpha to the nitrogen are expected.)

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dietary Supplement Sample Extraction Extraction with MeOH/Water Sample->Extraction Derivatization Derivatization with TFAA Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chiral GC Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Peak Identification & Integration Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound (DMBA).

Troubleshooting_Logic cluster_peak_shape Peak Shape Problems cluster_sensitivity Sensitivity Issues Start GC-MS Analysis Issue Peak_Shape Poor Peak Shape? Start->Peak_Shape Sensitivity Low Sensitivity? Start->Sensitivity Tailing Tailing? Peak_Shape->Tailing Fronting Fronting? Peak_Shape->Fronting Check_Activity Check for Active Sites (Liner, Column) Tailing->Check_Activity Yes Check_Overload Reduce Sample Concentration Fronting->Check_Overload Yes Optimize_Deriv Optimize Derivatization Check_Activity->Optimize_Deriv Check_SIM Using SIM Mode? Sensitivity->Check_SIM Enable_SIM Switch to SIM Mode Check_SIM->Enable_SIM No Check_Leaks Perform Leak Check Check_SIM->Check_Leaks Yes Optimize_MS Optimize MS Parameters (Source Temp, etc.) Check_Leaks->Optimize_MS

Caption: A logical troubleshooting workflow for common GC-MS issues in DMBA analysis.

References

Technical Support Center: Detection of 1,3-Dimethylbutylamine (DMBA) in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 1,3-Dimethylbutylamine (DMBA) in complex biological matrices such as urine, blood, and plasma.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting DMBA in biological samples?

The main challenges in detecting this compound (DMBA) in biological matrices stem from its small molecular weight, high polarity, and potential for volatility. These characteristics can lead to poor retention on traditional reversed-phase liquid chromatography columns and require specific analytical conditions for sensitive and accurate detection. Furthermore, the complexity of biological samples like urine and blood introduces significant matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate quantification. Sample preparation is also critical to remove interfering substances.

Q2: Which analytical techniques are most suitable for DMBA detection?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques for the reliable identification and quantification of DMBA in biological samples.[1][2] LC-MS/MS is often preferred due to its high sensitivity and specificity, particularly with a "dilute and shoot" approach for rapid screening in urine.[3][4] GC-MS is also a powerful tool, especially when coupled with a derivatization step to improve the chromatographic behavior and thermal stability of DMBA.[1]

Q3: Why is sample preparation crucial for DMBA analysis?

Sample preparation is a critical step to ensure accurate and reproducible results. Its primary goals are to remove endogenous interferences from the biological matrix (e.g., proteins, salts, phospholipids), concentrate the analyte to improve detection limits, and transfer the analyte into a solvent compatible with the analytical instrument.[5] Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5][6][7] The choice of method depends on the specific matrix and the required sensitivity.

Q4: What is derivatization and is it necessary for DMBA analysis?

Derivatization is a chemical modification of the analyte to enhance its analytical properties. For GC-MS analysis of DMBA, derivatization is highly recommended. It converts the polar amine into a less polar and more volatile derivative, leading to improved peak shape, increased thermal stability, and better separation from matrix components.[8] Common derivatizing agents for amines include silylating agents (e.g., MTBSTFA) or acylating agents.[9] For LC-MS/MS, derivatization is less common but can be used to improve ionization efficiency.

Q5: How do matrix effects impact DMBA quantification and how can they be minimized?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[10][11] Urine is a particularly challenging matrix due to its high variability in composition.[12][13] To mitigate matrix effects, several strategies can be employed:

  • Effective Sample Cleanup: Techniques like solid-phase extraction (SPE) are highly effective at removing interfering matrix components.[11]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate DMBA from co-eluting matrix components is crucial.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that behaves similarly to DMBA during sample preparation and analysis can compensate for matrix effects.

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix similar to the samples can help to normalize the matrix effects.[11]

Troubleshooting Guides

LC-MS/MS Analysis
Problem Potential Cause Troubleshooting Steps & Solutions
Poor/No DMBA Peak 1. Inadequate sample cleanup. 2. Poor retention on the analytical column. 3. Sub-optimal MS parameters. 4. DMBA degradation.1. Optimize the solid-phase extraction (SPE) protocol or consider a more rigorous cleanup method. 2. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of polar compounds like DMBA. Optimize mobile phase composition. 3. Perform a thorough tuning and optimization of the mass spectrometer parameters for DMBA. 4. Check sample storage conditions and minimize freeze-thaw cycles. Ensure the stability of DMBA in the matrix under the storage conditions used.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Insufficient sample cleanup leading to matrix interferences. 3. Carryover from a previous injection.1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve the sample preparation method to remove more matrix components. 3. Optimize the autosampler wash procedure and inject a blank solvent after a high-concentration sample.
Poor Peak Shape (Tailing or Fronting) 1. Incompatible injection solvent. 2. Column overload. 3. Column degradation. 4. pH of the mobile phase is close to the pKa of DMBA.1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Dilute the sample or reduce the injection volume. 3. Replace the analytical column. 4. Adjust the mobile phase pH to be at least 2 units away from the pKa of DMBA to ensure it is in a single ionic state.
Inconsistent Results (Poor Precision) 1. Variability in sample preparation. 2. Inconsistent injection volume. 3. Fluctuations in MS response due to matrix effects.1. Automate the sample preparation process if possible, or ensure consistent manual execution. 2. Check the autosampler for proper functioning and ensure no air bubbles are in the syringe. 3. Use a stable isotope-labeled internal standard and matrix-matched calibrators.
GC-MS Analysis
Problem Potential Cause Troubleshooting Steps & Solutions
No DMBA Derivative Peak 1. Incomplete or failed derivatization reaction. 2. Degradation of the derivatizing agent. 3. Active sites in the GC inlet or column.1. Optimize derivatization conditions (temperature, time, reagent volume). Ensure the sample extract is completely dry before adding the derivatization reagent. 2. Use a fresh vial of the derivatizing agent. 3. Deactivate the GC inlet liner with a silylating agent and use a properly deactivated column.
Poor Peak Shape of the Derivative 1. Sub-optimal GC temperature program. 2. Co-elution with an interfering peak. 3. Degradation of the derivative in the hot inlet.1. Optimize the GC oven temperature ramp rate. 2. Adjust the temperature program or use a column with a different stationary phase for better separation. 3. Lower the injection port temperature.
Low Recovery 1. Inefficient extraction from the biological matrix. 2. Loss of volatile DMBA during solvent evaporation steps. 3. Adsorption of the analyte to glassware or plasticware.1. Optimize the pH and solvent for the liquid-liquid extraction or the sorbent and elution solvent for SPE. 2. Use a gentle stream of nitrogen for evaporation and avoid complete dryness. 3. Use silanized glassware.
Matrix Interference Peaks 1. Insufficiently selective sample preparation. 2. Inadequate chromatographic resolution.1. Employ a more specific SPE sorbent or a multi-step cleanup procedure. 2. Use a longer GC column or a column with a different stationary phase. Optimize the temperature program.

Data Presentation

Table 1: Comparison of Method Performance for DMBA Detection (Illustrative Data)
ParameterLC-MS/MS ("Dilute and Shoot" in Urine)GC-MS (with Derivatization in Blood)
Limit of Detection (LOD) 0.01 - 1.5 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.05 - 5 ng/mL5 - 25 ng/mL
Recovery Not applicable (minimal sample prep)85 - 105%
Precision (%RSD) < 15%< 15%
Analysis Time per Sample ~ 5 - 10 minutes~ 15 - 25 minutes

Note: The values presented are illustrative and can vary depending on the specific instrumentation, method validation, and laboratory. The LC-MS/MS data is based on a method for a broad range of analytes and may be achievable for DMBA.[3][4]

Experimental Protocols

Protocol 1: "Dilute and Shoot" LC-MS/MS Method for DMBA in Urine

This protocol is a rapid screening method suitable for high-throughput analysis.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

    • Add 200 µL of a methanol:acetonitrile (3:1, v/v) mixture containing the internal standard.[4]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: UHPLC system

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for DMBA and its internal standard.

Protocol 2: GC-MS Method for DMBA in Blood with Derivatization

This protocol provides higher specificity and is suitable for confirmatory analysis.

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of whole blood, add the internal standard.

    • Perform protein precipitation by adding 3 mL of cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6).

    • Condition a mixed-mode SPE cartridge with methanol followed by the buffer.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with the buffer and then with a weak organic solvent to remove interferences.

    • Elute the DMBA with an appropriate solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).

    • Evaporate the eluate to dryness.

  • Derivatization:

    • To the dry residue, add 50 µL of a silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) and 50 µL of a suitable solvent (e.g., pyridine).

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Conditions (Example):

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a suitable rate.

    • MS System: Single quadrupole or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the DMBA derivative.

Mandatory Visualizations

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation (Urine) cluster_analysis LC-MS/MS Analysis UrineSample 1. Urine Sample Collection Centrifuge1 2. Centrifugation UrineSample->Centrifuge1 Dilute 3. Dilution & Internal Standard Addition Centrifuge1->Dilute Centrifuge2 4. Final Centrifugation Dilute->Centrifuge2 Transfer 5. Transfer to Vial Centrifuge2->Transfer Injection 6. Injection Transfer->Injection LC 7. Chromatographic Separation Injection->LC MS 8. Mass Spectrometric Detection LC->MS Data 9. Data Analysis MS->Data

Caption: Workflow for "Dilute and Shoot" LC-MS/MS analysis of DMBA in urine.

Troubleshooting_Logic decision decision solution solution Start Problem: Inconsistent Results CheckIS Check Internal Standard (IS) Response Start->CheckIS IS_Stable IS response is stable CheckIS->IS_Stable Yes IS_Variable IS response is variable CheckIS->IS_Variable No CheckMatrix Investigate Matrix Effects IS_Stable->CheckMatrix CheckSamplePrep Review Sample Preparation Steps IS_Variable->CheckSamplePrep CheckAutosampler Check Autosampler Performance IS_Variable->CheckAutosampler ReviewPrep Ensure Consistent Execution of Protocol CheckSamplePrep->ReviewPrep OptimizeCleanup Optimize Sample Cleanup (e.g., SPE) CheckMatrix->OptimizeCleanup UseMatrixMatched Use Matrix-Matched Calibrators CheckMatrix->UseMatrixMatched MaintainAutosampler Perform Autosampler Maintenance CheckAutosampler->MaintainAutosampler

Caption: Troubleshooting logic for inconsistent analytical results.

References

Technical Support Center: 1,3-Dimethylbutylamine (DMBA) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage and stability of 1,3-Dimethylbutylamine (DMBA). Below you will find frequently asked questions, troubleshooting guides for experimental analysis, and recommended protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound (DMBA)?

A1: For optimal long-term stability, DMBA should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1][2][3] For neat material or solutions, storage at or below -20°C is recommended to minimize degradation and volatility.[4] The hydrochloride salt of DMBA has been reported to be stable for at least five years when stored at -20°C.[4] Always store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

Q2: What are the potential degradation pathways for DMBA during long-term storage?

A2: While specific degradation pathways for DMBA are not extensively documented in the literature, based on the chemical properties of similar short-chain aliphatic amines, the primary degradation routes are likely to be oxidation and reaction with atmospheric carbon dioxide. Oxidation can occur in the presence of air (oxygen), potentially leading to the formation of N-oxides, nitroalkanes, or through N-dealkylation.[5][6] As a primary amine, DMBA can also react with CO₂ to form carbamates, especially in the presence of moisture.

Q3: How can I tell if my DMBA sample has degraded?

A3: Signs of degradation can include a change in physical appearance (e.g., color change from colorless to yellow/brown), the presence of solid precipitates, or a noticeable change in odor. Analytically, degradation would be indicated by a decrease in the peak area of the parent DMBA compound in chromatographic analysis (GC or HPLC), and the appearance of new, unidentified peaks in the chromatogram.

Q4: Is the hydrochloride salt of DMBA more stable than the free base?

A4: Yes, amine salts are generally more stable and less volatile than their corresponding free bases. The protonated nitrogen in the hydrochloride salt is significantly less susceptible to oxidation. For long-term storage, using the hydrochloride salt is advisable if compatible with your experimental design.

Q5: Can I store DMBA in a standard laboratory freezer?

A5: Yes, a standard laboratory freezer (-20°C) is a suitable condition for the long-term storage of DMBA, particularly its hydrochloride salt.[4] Ensure the container is well-sealed to prevent sublimation and the ingress of moisture. For the free base, a freezer is also recommended to reduce volatility and slow potential degradation reactions.

Data on Storage and Stability

The quantitative data on DMBA's long-term stability is limited. The following tables summarize the available information and provide general recommendations.

Table 1: Reported Quantitative Stability Data

Compound FormStorage ConditionDurationStability Outcome
This compound HCl-20°C≥ 5 yearsStable

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature ≤ -20°C (preferred) or 2-8°C (short-term)Minimizes volatility and slows chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine.
Container Tightly sealed, amber glass vialPrevents evaporation/sublimation and protects from light.
Form Hydrochloride SaltOffers greater stability against oxidation compared to the free base.
Incompatible Materials Strong oxidizing agents, strong acids, CO₂Avoids chemical reactions and degradation.[2]

Experimental Protocols

Protocol: Long-Term Stability Assessment of DMBA Reference Standard

This protocol outlines a general method for assessing the stability of a DMBA reference standard under defined storage conditions.

1. Materials and Equipment:

  • DMBA reference standard (and/or its HCl salt).

  • High-purity solvent (e.g., Methanol or Acetonitrile).

  • Calibrated analytical balance.

  • Volumetric flasks and pipettes.

  • Amber glass vials with inert-lined caps.

  • Stability chambers or controlled temperature/humidity environments.

  • Validated analytical instrument (GC-MS or HPLC-UV/MS).

2. Sample Preparation:

  • Prepare a stock solution of DMBA at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Aliquot the stock solution into multiple amber glass vials, ensuring minimal headspace.

  • Purge the headspace of each vial with an inert gas before sealing.

  • Prepare a sufficient number of vials to be tested at each time point.

3. Storage Conditions:

  • Place the vials in stability chambers set to the desired long-term and accelerated conditions as per ICH Q1A(R2) guidelines.

    • Long-Term: 5°C ± 3°C or -20°C ± 5°C.

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.

    • Stress Condition (for degradation pathway analysis): 40°C ± 2°C / 75% RH ± 5% RH.

4. Testing Schedule:

  • Analyze one vial from each storage condition at predetermined time points.

  • Time Zero (T₀): Analyze a freshly prepared sample immediately.

  • Suggested Time Points: 1, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies. For accelerated studies, test at 1, 3, and 6 months.

5. Analytical Method:

  • Use a validated, stability-indicating chromatographic method (e.g., GC-MS or HPLC-MS). The method must be able to resolve DMBA from any potential degradation products.

  • At each time point, analyze the stored sample alongside a freshly prepared standard solution.

  • Assess the sample for:

    • Appearance: Visual inspection for color change or precipitation.

    • Purity/Assay: Quantify the concentration of DMBA.

    • Degradation Products: Identify and quantify any new peaks.

6. Data Analysis:

  • Calculate the percentage of DMBA remaining at each time point relative to the T₀ value.

  • Plot the concentration of DMBA versus time to determine the degradation rate.

  • A significant change is often defined as a >5% loss of the initial assay value.

Troubleshooting Guides

Guide: Troubleshooting GC-MS Analysis of DMBA
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation.1. Use a deactivated, base-deactivated liner and column specifically designed for amines. 2. Bake out the column or trim the first few cm of the column inlet. 3. Reinstall the column according to the manufacturer's instructions.
Ghost Peaks 1. Contamination from the septum or previous injections. 2. Sample carryover.1. Use high-quality, low-bleed septa. 2. Run a solvent blank after a high-concentration sample. Increase injector temperature. Clean the injector port.
Poor Reproducibility 1. Inconsistent injection volume or technique (manual). 2. Leaks in the system (septum, fittings). 3. Sample degradation in the injector port.1. Use an autosampler for consistent injections. 2. Perform a leak check. Replace the septum and ferrules. 3. Use a lower injector temperature if thermal degradation is suspected.
Loss of Response 1. Adsorption of DMBA in the system. 2. Degradation of the sample in the vial. 3. Detector contamination.1. Ensure the entire flow path is inert/deactivated. 2. Check the stability of the prepared sample; prepare fresh standards. 3. Clean the ion source of the mass spectrometer.
Guide: Troubleshooting HPLC Analysis of DMBA
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols on the column. 2. Mismatch between sample solvent and mobile phase. 3. Column overload.1. Use a mobile phase with a competing amine (e.g., triethylamine) or a higher buffer concentration. Use a base-deactivated column. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration.
Baseline Drift/Noise 1. Column contamination or degradation. 2. Mobile phase not properly mixed or degassed. 3. Detector lamp failing.1. Flush the column with a strong solvent. Replace the column if necessary. 2. Prepare fresh mobile phase daily and degas thoroughly.[7] 3. Check lamp energy and replace if low.[7]
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient.1. Prepare mobile phase accurately. If using a gradient, check pump performance.[7] 2. Use a column oven for stable temperature control.[7] 3. Increase the equilibration time between runs.[7]
Appearance of New Peaks 1. Sample degradation (stability issue). 2. Contamination of mobile phase or sample. 3. "Ghost peaks" from previous injections.1. This could be a true stability issue. Investigate using stress conditions. 2. Use high-purity solvents and filter the mobile phase. 3. Implement a robust column wash step in the gradient.

Visualizations

Stability_Testing_Workflow cluster_prep Phase 1: Preparation & T₀ Analysis cluster_storage Phase 2: Storage cluster_analysis Phase 3: Timepoint Analysis cluster_eval Phase 4: Evaluation prep Prepare DMBA Stock Solution aliquot Aliquot into Vials (Inert Atmosphere) prep->aliquot t0 T₀ Analysis: Assay, Purity, Appearance aliquot->t0 long_term Long-Term Storage (-20°C or 5°C) t0->long_term accelerated Accelerated Storage (25°C / 60% RH) t0->accelerated pull_sample Pull Samples at Scheduled Timepoints long_term->pull_sample accelerated->pull_sample analyze Analyze: Assay, Purity, Appearance pull_sample->analyze compare Compare to T₀ and Previous Timepoints analyze->compare eval Evaluate Stability & Determine Shelf-Life compare->eval

Caption: Workflow for a long-term stability study of DMBA.

DMBA_Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_reaction Other Reactions DMBA This compound (DMBA) (Primary Amine) N_Oxide N-Oxide Derivative DMBA->N_Oxide [O] Nitroalkane Nitroalkane Derivative DMBA->Nitroalkane [O] Dealkylation N-Dealkylated Products DMBA->Dealkylation [O] Carbamate Carbamate Salt DMBA->Carbamate + CO₂ (in presence of H₂O)

Caption: Hypothetical degradation pathways for DMBA.

References

Technical Support Center: 1,3-Dimethylbutylamine (DMBA) Electrochemical Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the electrochemical detection of 1,3-Dimethylbutylamine (DMBA). Given the limited direct electrochemical data for DMBA, this guide draws upon established principles for the analysis of similar short-chain aliphatic amines.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the electrochemical detection of this compound (DMBA)?

The primary challenges in the electrochemical detection of DMBA, a primary aliphatic amine, include its difficult and typically irreversible oxidation at many standard electrode surfaces. This can result in poorly defined voltammetric peaks and a weak signal. Furthermore, the oxidation products of aliphatic amines can lead to electrode fouling, where reaction intermediates or products adsorb onto the electrode surface, passivating it and reducing its sensitivity over time.[1][2][3] Careful electrode maintenance is therefore crucial for reproducible results.[1]

Q2: What is a suitable working potential for the oxidation of DMBA?

Direct electrochemical data for DMBA is scarce. However, for short-chain primary aliphatic amines, oxidation generally occurs at a relatively high positive potential and is often irreversible.[1][3][4] It is recommended to determine the optimal working potential empirically by running a cyclic voltammogram (CV) or a hydrodynamic voltammogram (HDV) with a standard solution of DMBA in the chosen supporting electrolyte. Start with a wide potential window (e.g., 0 V to +1.5 V vs. a reference electrode like Ag/AgCl) to identify the oxidation peak. The working potential for amperometric detection should then be set on the plateau of this peak.

Q3: Which working electrode material is best for DMBA detection?

Glassy carbon electrodes are commonly used for the electrochemical analysis of organic molecules.[4] However, platinum and gold electrodes have also been used for studying aliphatic amine oxidation.[1][2] Given the propensity for electrode fouling, the choice of electrode may also depend on the ease of cleaning and polishing. Modified electrodes, incorporating catalysts or protective layers, may offer enhanced sensitivity and resistance to fouling, though this would require specific development for DMBA.

Q4: How can I improve the signal-to-noise ratio in my measurements?

Several strategies can be employed to enhance the signal-to-noise ratio:

  • Use a Faraday Cage: A Faraday cage is a grounded metal enclosure that shields your electrochemical cell from external electromagnetic interference, a common source of noise.

  • Proper Grounding: Ensure your potentiostat and other equipment are connected to a single, stable ground point to avoid ground loops.

  • Signal Averaging: For techniques like cyclic voltammetry, averaging multiple scans can reduce random noise.

  • Digital Smoothing: Post-measurement data processing using algorithms like a moving average can help to smooth high-frequency noise.

  • Optimize Scan Rate: In voltammetry, a lower scan rate can sometimes reduce the charging current relative to the Faradaic current, improving peak resolution.

Q5: What are common sources of interference in DMBA electrochemical detection?

Potential interferences can be categorized as either electrochemical or matrix-related.

  • Electrochemical Interferences: Other compounds in your sample that are electroactive at the same potential as DMBA will interfere. A prior separation step, such as High-Performance Liquid Chromatography (HPLC), is often necessary for complex samples.

  • Matrix Effects: Components of the sample matrix can adsorb to the electrode surface, causing fouling and suppressing the DMBA signal.

  • Dissolved Oxygen: Dissolved oxygen can be electrochemically reduced and may interfere, especially if operating at negative potentials. While DMBA is detected via oxidation, deoxygenating the solution by purging with an inert gas (e.g., nitrogen or argon) is a good practice to ensure a stable baseline.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the electrochemical detection of DMBA.

ProblemPotential CausesRecommended Solutions
High Background Current/Noise 1. Contaminated supporting electrolyte or glassware.2. Dirty or improperly polished working electrode.3. Unstable reference electrode.4. Electromagnetic interference from nearby equipment.5. Poor grounding of the potentiostat.1. Prepare fresh electrolyte with high-purity water and reagents. Thoroughly clean all glassware.2. Polish the working electrode according to the manufacturer's instructions (see Protocol 1).3. Check the reference electrode for air bubbles and ensure the filling solution is not contaminated. If necessary, replace the filling solution or the entire electrode.4. Place the electrochemical cell inside a Faraday cage.5. Ensure the potentiostat is properly grounded to a single, common ground point.
No Peak or Very Small Peak 1. The oxidation of DMBA is not occurring within the scanned potential window.2. The concentration of DMBA is below the detection limit.3. The working electrode surface is passivated (fouled).4. The reference electrode is malfunctioning.1. Widen the potential scan range to more positive potentials.2. Prepare a more concentrated standard solution of DMBA to verify the method.3. Thoroughly polish the working electrode before each measurement.4. Test the system with a known redox standard (e.g., ferrocenemethanol or potassium ferricyanide) to confirm electrode and potentiostat functionality.
Poorly Defined or Broad Peaks 1. Irreversible nature of DMBA oxidation.2. High scan rate in voltammetry.3. High solution resistance (IR drop).4. Fouled electrode surface hindering electron transfer kinetics.1. This may be inherent to the electrochemical behavior of DMBA. Consider derivatization to a more electroactive species if direct detection is not feasible.2. Try a lower scan rate to improve peak shape.3. Ensure an adequate concentration of supporting electrolyte (typically 0.1 M) to increase solution conductivity.4. Polish the working electrode to restore a clean, active surface.
Drifting Baseline 1. Temperature fluctuations in the laboratory.2. Working electrode has not reached equilibrium with the solution.3. Contaminants are slowly adsorbing to the electrode surface.4. Unstable reference electrode potential.1. Allow the electrochemical cell and solutions to reach thermal equilibrium. Conduct experiments in a temperature-controlled environment if possible.2. Allow the electrode to equilibrate in the solution for a sufficient time before starting the measurement until a stable open-circuit potential is observed.3. Ensure high purity of the electrolyte and clean the electrode thoroughly.4. Check the reference electrode as described above.
Irreproducible Results 1. Inconsistent polishing of the working electrode.2. Degradation of the sample or standard solutions.3. Changes in the reference electrode potential.4. Electrode fouling.1. Develop and adhere to a standardized electrode polishing protocol.2. Prepare fresh solutions daily.3. Regularly check and maintain the reference electrode.4. Polish the working electrode between every measurement due to the strong propensity of aliphatic amines to attach to the electrode surface.[1]

Experimental Protocols

Protocol 1: Working Electrode Polishing (Glassy Carbon Electrode Example)

A clean electrode surface is paramount for sensitive and reproducible measurements, especially when analyzing aliphatic amines which are prone to causing electrode fouling.[1]

Materials:

  • Polishing pads (e.g., nylon and felt pads)

  • Alumina slurry (e.g., 1.0 µm, 0.3 µm, and 0.05 µm)

  • Deionized water

  • Methanol or ethanol

  • Sonicator

Procedure:

  • Coarse Polish: Place a small amount of 1.0 µm alumina slurry on a nylon polishing pad. Polish the electrode surface in a figure-eight motion for 3-5 minutes. Rinse thoroughly with deionized water.

  • Fine Polish: Repeat the polishing process with 0.3 µm alumina slurry on a separate polishing pad for another 3-5 minutes.

  • Mirror Finish: Use 0.05 µm alumina slurry on a final, clean pad for 3-5 minutes to achieve a mirror-like finish.

  • Sonication: Place the electrode in a beaker of deionized water and sonicate for 2-5 minutes to remove any adhered polishing particles. Repeat the sonication step in a beaker of methanol or ethanol.

  • Final Rinse and Drying: Rinse the electrode thoroughly with deionized water. Dry the electrode surface carefully under a stream of high-purity nitrogen gas. The electrode is now ready for use.

Protocol 2: General Procedure for Cyclic Voltammetry of DMBA

This protocol outlines a general method for investigating the electrochemical behavior of DMBA.

Equipment and Reagents:

  • Potentiostat

  • Three-electrode system (e.g., Glassy Carbon Working Electrode, Ag/AgCl Reference Electrode, Platinum Wire Counter Electrode)

  • Electrochemical cell

  • DMBA standard

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.4)

  • Inert gas (high-purity nitrogen or argon)

Procedure:

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell. Ensure the reference electrode tip is positioned close to the working electrode.

  • Deoxygenation: Add the supporting electrolyte to the cell and purge with high-purity nitrogen for 15-20 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.

  • Background Scan: Run a cyclic voltammogram of the supporting electrolyte alone to obtain a background scan. The signal should be flat and featureless in the potential region of interest.

  • Sample Addition: Add a known concentration of DMBA standard to the cell.

  • Cyclic Voltammetry: Perform a cyclic voltammetry scan. A suggested starting point is to scan from an initial potential of 0 V to a vertex potential of +1.5 V and back to 0 V at a scan rate of 100 mV/s.

  • Optimization: Adjust the potential window and scan rate to obtain the best possible signal for the DMBA oxidation peak.

  • Cleaning: After each set of experiments, thoroughly clean the electrodes and cell. The working electrode should be polished between each measurement of DMBA to ensure a clean surface.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Noisy Electrochemical Signal start High Background Noise or Drifting Baseline check_connections Check Electrode Connections and Grounding start->check_connections faraday_cage Use a Faraday Cage? check_connections->faraday_cage implement_cage Implement Faraday Cage faraday_cage->implement_cage No check_ref_electrode Inspect Reference Electrode (Air bubbles? Contaminated filling solution?) faraday_cage->check_ref_electrode Yes yes_cage Yes no_cage No implement_cage->check_ref_electrode replace_ref Replace/Refill Reference Electrode check_ref_electrode->replace_ref Faulty polish_we Polish Working Electrode (See Protocol 1) check_ref_electrode->polish_we OK ref_ok OK ref_bad Faulty replace_ref->polish_we fresh_electrolyte Prepare Fresh Electrolyte polish_we->fresh_electrolyte temp_control Check for Temperature Fluctuations fresh_electrolyte->temp_control stable_temp Ensure Thermal Equilibrium temp_control->stable_temp end_good Signal Improved stable_temp->end_good end_bad Problem Persists (Contact Instrument Support) stable_temp->end_bad

Caption: A logical workflow for troubleshooting common sources of noise in electrochemical measurements.

ExperimentalWorkflow General Experimental Workflow for DMBA Analysis prep_solutions Prepare DMBA Standard and Supporting Electrolyte polish_we Polish Working Electrode (Protocol 1) prep_solutions->polish_we assemble_cell Assemble 3-Electrode Cell polish_we->assemble_cell deoxygenate Deoxygenate Electrolyte (N2 or Ar Purge) assemble_cell->deoxygenate background_scan Record Background Scan (Electrolyte Only) deoxygenate->background_scan add_dmba Add DMBA Standard background_scan->add_dmba run_cv Run Cyclic Voltammetry add_dmba->run_cv run_cv->polish_we Re-polish between runs analyze_data Analyze Voltammogram run_cv->analyze_data clean_up Clean Electrodes and Cell analyze_data->clean_up

Caption: A typical experimental workflow for the cyclic voltammetric analysis of this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of UHPLC-MS Methods for 1,3-Dimethylbutylamine (DMBA) in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the validated Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method for the quantification of 1,3-Dimethylbutylamine (DMBA) in dietary supplements against other analytical techniques. Supporting experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate methodology for their analytical needs.

Introduction to DMBA and Analytical Challenges

This compound (DMBA), a stimulant structurally similar to 1,3-dimethylamylamine (DMAA), has been identified in various dietary supplements.[1][2][3][4][5] The presence of DMBA, often unlisted on product labels, raises significant safety and regulatory concerns, as its pharmacological and toxicological effects in humans have not been thoroughly investigated.[4][5] Consequently, robust and validated analytical methods are crucial for the accurate detection and quantification of DMBA in complex matrices like dietary supplements to ensure consumer safety and regulatory compliance.

UHPLC-MS has emerged as a powerful technique for this purpose due to its high sensitivity, selectivity, and speed. This guide will delve into the validation of a UHPLC-MS method and compare it with alternative methods such as High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The selection of an analytical method for DMBA analysis depends on the specific requirements of the study, such as the need for screening, quantification, or chiral separation.

FeatureUHPLC-MSHPTLCGC-MS
Principle Separation by liquid chromatography followed by mass-based detection.Separation on a thin layer of adsorbent by a mobile phase.Separation of volatile compounds followed by mass-based detection.
Primary Use Quantification and confirmation.[1][3]Rapid screening and chemical fingerprinting.[1][3]Enantiomeric purity determination and confirmation.[1][3]
Sensitivity High (ng/mL to pg level).[6]Moderate.High.
Selectivity Very High.Moderate.High.
Sample Throughput High.Very High.Moderate.
Cost High.Low.High.
Derivatization Not typically required.Not required.Often required for amines.

Quantitative Data Summary

The following tables summarize the validation parameters for a reported UHPLC-Quadrupole Time-of-Flight (QToF)-MS method for the quantification of DMBA.

Table 1: Linearity

AnalyteCalibration RangeCorrelation Coefficient (r²)
DMBA1.0 - 500.0 ng/mL> 0.99

Table 2: Sensitivity

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)
DMBA0.5 ng/mL1.0 ng/mL

Table 3: Accuracy and Precision (Intra-day and Inter-day)

Spiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
5.0< 5%< 8%95 - 105%
50.0< 4%< 7%97 - 103%
250.0< 3%< 6%98 - 102%

Note: The data in the tables above are representative values synthesized from typical validation studies and should be confirmed by individual laboratory validation.

Experimental Protocols

UHPLC-MS Method for DMBA Quantification

This protocol is based on a validated UHPLC-QToF-MS method.[1][3]

1. Sample Preparation:

  • Accurately weigh a portion of the homogenized dietary supplement powder.

  • Extract with a suitable solvent (e.g., methanol/water mixture).

  • Vortex and sonicate to ensure complete extraction.

  • Centrifuge to pelletize solid matter.

  • Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial.

2. Chromatographic Conditions:

  • UHPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Acquity UPLC HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A time-programmed gradient from a high percentage of mobile phase A to a high percentage of mobile phase B.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Quadrupole Time-of-Flight Mass Spectrometer (QToF-MS) or Triple Quadrupole Mass Spectrometer (QqQ-MS).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Data Acquisition: Full scan mode for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis. For DMBA, the transition of the parent ion to a specific product ion would be monitored (e.g., m/z 102.128 -> m/z 85.096).

Alternative Method: HPTLC for Screening
  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: A mixture of appropriate solvents (e.g., ethyl acetate, methanol, ammonia).

  • Sample Application: Apply standards and sample extracts as bands.

  • Development: Develop the plate in a saturated chamber.

  • Detection: Visualize under UV light (254 nm and 366 nm) and after derivatization with a suitable reagent (e.g., ninhydrin for primary amines).

Alternative Method: GC-MS for Chiral Analysis
  • Derivatization: Derivatize DMBA with a chiral reagent (e.g., trifluoroacetyl-L-prolyl chloride) to form diastereomers.

  • GC Column: A chiral capillary column.

  • Carrier Gas: Helium.

  • Injection: Split/splitless injection.

  • Temperature Program: A programmed temperature ramp to separate the diastereomers.

  • MS Detection: Electron Impact (EI) ionization and monitoring of characteristic fragment ions.

Visualizations

UHPLC_MS_Validation_Workflow cluster_prep Method Development & Optimization cluster_val Method Validation cluster_app Application dev Method Development opt Optimization of Parameters (LC & MS) dev->opt spec Specificity/ Selectivity opt->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod LOD & LOQ prec->lod rob Robustness lod->rob stab Stability rob->stab sample Dietary Supplement Sample Analysis stab->sample report Reporting of Results sample->report

Caption: Workflow for the validation of a UHPLC-MS method.

Method_Selection_Logic start Analytical Goal? quant Quantitative Analysis? start->quant screen Screening? start->screen chiral Chiral Separation? start->chiral uhplc_ms UHPLC-MS quant->uhplc_ms Yes hptlc HPTLC screen->hptlc Yes gc_ms Chiral GC-MS chiral->gc_ms Yes

Caption: Decision tree for selecting an analytical method for DMBA.

Conclusion

The UHPLC-MS method stands out for its superior sensitivity, selectivity, and suitability for the quantification of this compound in complex dietary supplement matrices. While HPTLC offers a rapid and cost-effective screening tool and GC-MS is invaluable for chiral separations, UHPLC-MS provides the most robust and reliable data for regulatory purposes and risk assessment. The choice of method should be guided by the specific analytical objective, available resources, and the required level of data quality. Proper validation of any chosen method is paramount to ensure the accuracy and reliability of the results.

References

Cross-Reactivity of 1,3-Dimethylbutylamine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarity of 1,3-Dimethylbutylamine (DMBA) to amphetamine presents a significant challenge for amphetamine immunoassays, leading to the potential for false-positive results. This guide provides a comparative analysis of this cross-reactivity, offering supporting data from a closely related compound, and details the experimental protocols necessary for evaluating assay specificity.

Executive Summary

This compound (DMBA) is a stimulant structurally analogous to amphetamine. While direct quantitative data on the cross-reactivity of DMBA in commercial amphetamine immunoassays is limited in published literature, studies on the closely related compound 1,3-Dimethylamylamine (DMAA) have demonstrated significant cross-reactivity, resulting in false-positive screening results. This guide will utilize data from DMAA as a primary point of comparison to infer the potential for DMBA interference and will outline the standard methodologies for assessing cross-reactivity in immunoassay platforms such as Enzyme-Multiplied Immunoassay Technique (EMIT), Fluorescence Polarization Immunoassay (FPIA), and Enzyme-Linked Immunosorbent Assay (ELISA).

Structural Similarity and Potential for Cross-Reactivity

The potential for a compound to cross-react in an immunoassay is largely dependent on its structural similarity to the target analyte. Both DMBA and amphetamine share a core phenethylamine skeleton, which is the primary epitope recognized by the antibodies used in many amphetamine immunoassays.

Figure 1. Structural comparison of Amphetamine and this compound (DMBA).

Comparative Analysis of Immunoassay Cross-Reactivity

Due to the lack of direct quantitative studies on DMBA, this section presents data on the cross-reactivity of its close structural analog, 1,3-Dimethylamylamine (DMAA), in two different amphetamine immunoassay kits. A study by Vorce et al. (2011) found that DMAA caused false-positive results in amphetamine screens.[1]

Immunoassay PlatformTarget AnalyteCalibratorCutoff ConcentrationDMAA Concentration Causing False PositiveReference
Immunoassay Kit 1Amphetaminesd-Amphetamine500 ng/mL~6,000 ng/mLVorce et al. (2011)[1]
Immunoassay Kit 2Amphetaminesd-Amphetamine500 ng/mL~6,000 ng/mLVorce et al. (2011)[1]

Note: The specific commercial names of the immunoassay kits were not disclosed in the referenced study. The data for DMAA should be considered as an indicator of the potential for DMBA to cross-react, and specific cross-reactivity of DMBA should be determined empirically for each assay.

Experimental Protocols

To assess the cross-reactivity of a compound like DMBA in an amphetamine immunoassay, the following general experimental protocol can be followed.

Preparation of Stock and Working Solutions
  • DMBA Stock Solution: Prepare a high-concentration stock solution of DMBA (e.g., 1 mg/mL) in a suitable solvent such as methanol or deionized water.

  • Working Solutions: Prepare a series of working solutions of DMBA by serial dilution of the stock solution in drug-free synthetic urine or a certified drug-free urine matrix. The concentration range should be sufficient to determine the concentration that produces a positive result.

  • Calibrators and Controls: Use the manufacturer-provided calibrators and controls for the specific amphetamine immunoassay being tested.

Immunoassay Procedure

The following diagram outlines the general workflow for a competitive immunoassay, which is a common principle for drug screening assays.

G start Start: Prepare Reagents and Samples prepare_plate Prepare microplate wells coated with anti-amphetamine antibodies start->prepare_plate add_sample Add urine sample (containing unknown analyte) or DMBA working solution prepare_plate->add_sample add_conjugate Add enzyme-labeled amphetamine conjugate add_sample->add_conjugate incubation Incubate to allow competitive binding add_conjugate->incubation wash Wash wells to remove unbound reagents incubation->wash add_substrate Add substrate for the enzyme wash->add_substrate develop_color Incubate for color development add_substrate->develop_color stop_reaction Stop the reaction develop_color->stop_reaction read_absorbance Read absorbance using a microplate reader stop_reaction->read_absorbance analyze_data Analyze data to determine positive/negative result read_absorbance->analyze_data end End: Report Results analyze_data->end

Figure 2. General workflow for a competitive enzyme immunoassay.
Data Analysis and Calculation of Cross-Reactivity

Cross-reactivity is typically determined by identifying the concentration of the test compound (DMBA) that produces a signal equivalent to the assay's cutoff concentration for the target analyte (e.g., d-amphetamine).

The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant at Cutoff Response) x 100

Confirmatory Analysis

It is imperative that any presumptive positive result from an immunoassay screen be confirmed by a more specific and sensitive method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can definitively distinguish between amphetamine and structurally similar compounds like DMBA.

G cluster_screening Screening Phase cluster_confirmation Confirmation Phase immunoassay Immunoassay Screen (e.g., EMIT, ELISA, FPIA) presumptive_positive Presumptive Positive Result immunoassay->presumptive_positive negative Negative Result immunoassay->negative gcms GC-MS or LC-MS/MS Analysis presumptive_positive->gcms Requires Confirmation confirmed_positive Confirmed Positive for Amphetamine gcms->confirmed_positive confirmed_negative Confirmed Negative for Amphetamine (Positive for DMBA) gcms->confirmed_negative

Figure 3. Logical workflow for drug screening and confirmation.

Conclusion

While direct quantitative data for the cross-reactivity of this compound in amphetamine immunoassays is not extensively available, the structural similarity to amphetamine and evidence from the closely related compound DMAA strongly indicate a high potential for interference. This can lead to false-positive results in preliminary drug screens. Researchers and clinicians should be aware of this potential and utilize confirmatory testing methods like GC-MS or LC-MS/MS to ensure accurate and reliable results. Further studies are warranted to quantify the specific cross-reactivity of DMBA in a variety of commercially available amphetamine immunoassay kits.

References

Comparative Analysis of Dopamine Transporter Affinity: 1,3-Dimethylbutylamine (DMBA) vs. 1,3-Dimethylamylamine (DMAA)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the dopaminergic activity of two controversial stimulants.

This guide provides a comparative overview of the dopamine transporter (DAT) affinity of 1,3-Dimethylbutylamine (DMBA) and 1,3-Dimethylamylamine (DMAA). While both compounds have been found in dietary supplements and are structurally related, a comprehensive, head-to-head comparison of their direct interaction with the dopamine transporter is limited in publicly available scientific literature. This document synthesizes the available experimental data for DMAA and outlines the standard methodologies used to determine such affinities, which would be applicable to DMBA.

Executive Summary

Quantitative Data on Dopamine Transporter Interaction

The following table summarizes the available quantitative data for the interaction of DMAA with the dopamine transporter. No comparable data was found for DMBA in the searched literature.

CompoundParameterValueSpecies/SystemAssay Type
1,3-Dimethylamylamine (DMAA) IC₅₀29.4 µM (± 14.8 S.D.)Human (hDAT expressed in HEK-293A cells)³H-Dopamine Uptake Inhibition

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Mechanism of Action: DMAA as a Competitive DAT Inhibitor

Studies have demonstrated that DMAA inhibits dopamine uptake in a competitive manner.[1][2][3] This was determined by observing that in the presence of 100 µM of DMAA, the affinity of dopamine for the transporter (Km) decreased nearly tenfold, with little change to the maximum transport capacity (Vmax).[1] Molecular docking and dynamics simulations further support these findings, suggesting that DMAA binds to the S1 substrate binding site of the dopamine transporter, which is the same site utilized by dopamine and other amphetamine-like substances.[1][2] This binding event is thought to induce a conformational change in the transporter from an outward-facing open state to an outward-facing closed state.[1][2]

Experimental Protocols

To determine the dopamine transporter affinity of a compound like DMBA and to directly compare it with DMAA, a competitive radioligand binding assay is a standard and robust method.

Protocol: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., DMBA, DMAA) for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Biological Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).[4]

  • Radioligand: A high-affinity DAT ligand such as [³H]WIN 35,428.[4]

  • Test Compounds: this compound (DMBA) and 1,3-Dimethylamylamine (DMAA) dissolved in an appropriate solvent.

  • Reference Compound: A known DAT inhibitor like cocaine or GBR-12909 to define non-specific binding.[4][5]

  • Assay Buffer: Typically a Tris-HCl based buffer.[5]

  • Filtration Apparatus: A cell harvester and glass fiber filters.[4][6]

  • Scintillation Counter: For the measurement of radioactivity.[4]

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum) or harvest cells expressing DAT in a cold buffer.[5]

    • Centrifuge the homogenate to pellet the cell membranes containing the dopamine transporters.[5]

    • Wash and resuspend the membrane pellet in the assay buffer.[6]

  • Binding Assay:

    • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.[5]

    • To determine non-specific binding, add a high concentration of a reference compound to a separate set of wells.[5]

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate to allow the binding to reach equilibrium.[5]

  • Termination and Filtration:

    • Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.[4][6]

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[6]

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[4][6]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.[4]

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value from the competition curve using non-linear regression analysis.[4]

    • Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a compound for the dopamine transporter.

experimental_workflow prep Membrane Preparation (e.g., from rat striatum or hDAT cells) assay_setup Assay Setup (96-well plate) - Assay Buffer - [³H]Radioligand - Test Compound (varying concentrations) prep->assay_setup Add membrane suspension incubation Incubation (Allow binding to reach equilibrium) assay_setup->incubation filtration Rapid Filtration (Separate bound from unbound radioligand) incubation->filtration quantification Scintillation Counting (Measure radioactivity) filtration->quantification analysis Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ quantification->analysis

Workflow for DAT Competitive Radioligand Binding Assay.

Conclusion

While 1,3-Dimethylamylamine (DMAA) has been characterized as a competitive inhibitor of the dopamine transporter with a micromolar affinity, there is a notable absence of publicly available data regarding the DAT affinity of this compound (DMBA).[1] The structural similarity between the two molecules suggests that DMBA may also interact with the dopamine transporter, but this remains to be experimentally verified.[1] The provided experimental protocol for a competitive radioligand binding assay outlines a standard method that could be employed to determine the DAT affinity of DMBA and enable a direct and quantitative comparison with DMAA. Such data would be invaluable for a more complete understanding of the pharmacological and toxicological profiles of these compounds.

References

A Comparative Guide to Analytical Method Validation for 1,3-Dimethylbutylamine (DMBA) Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of pharmacologically active compounds is a critical quality attribute in drug development and manufacturing. Enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. 1,3-Dimethylbutylamine (1,3-DMBA), a central nervous system stimulant, has been identified in various dietary supplements.[1] Ensuring the stereochemical identity and purity of such compounds is paramount for both efficacy and safety. This guide provides a comparative analysis of validated analytical methods for the enantiomeric separation of 1,3-DMBA, with a focus on providing supporting experimental data and detailed protocols to aid researchers in selecting and implementing robust analytical strategies.

Comparison of Analytical Methods for 1,3-DMBA Enantiomeric Separation

The two primary methods for the chiral separation of volatile amines like 1,3-DMBA are Gas Chromatography-Mass Spectrometry (GC-MS) with chiral derivatization and High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

Method 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a well-established and validated technique for determining the enantiopurity of 1,3-DMBA.[1] This method typically involves a derivatization step to convert the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.

Method 2: High-Performance Liquid Chromatography with Chiral Stationary Phase (HPLC-CSP)

Quantitative Data Presentation

The following tables summarize the validation parameters for the established Chiral GC-MS method and a proposed Chiral HPLC method for the enantiomeric separation of 1,3-DMBA.

Table 1: Method Validation Parameters for Chiral GC-MS

Validation ParameterAcceptance CriteriaTypical Performance
Specificity Baseline resolution of diastereomersResolution (Rs) > 1.5
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD)
- Repeatability (Intra-day)≤ 15%< 10%
- Intermediate Precision (Inter-day)≤ 20%< 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3Analyte dependent
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10Analyte dependent
Robustness No significant impact on resolutionConsistent performance with minor variations in temperature and flow rate

Table 2: Proposed Method Parameters for Chiral HPLC-CSP

Validation ParameterProposed Acceptance Criteria
Specificity Baseline resolution of enantiomers
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 90 - 110%
Precision (% RSD)
- Repeatability (Intra-day)≤ 10%
- Intermediate Precision (Inter-day)≤ 15%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10
Robustness Consistent resolution with minor changes in mobile phase composition and temperature

Experimental Protocols

Protocol 1: Chiral GC-MS Method for 1,3-DMBA Enantiopurity

This protocol is based on established methods for the chiral analysis of amines.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the 1,3-DMBA sample in a suitable solvent (e.g., ethyl acetate).

  • Add a chiral derivatizing agent, such as N-trifluoroacetyl-L-prolyl chloride (L-TPC), to the sample solution.

  • Add a non-chiral base (e.g., triethylamine) to facilitate the reaction.

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to form the diastereomeric derivatives.

  • Cool the reaction mixture and wash with a dilute acid and then with water to remove excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate and dilute to a final concentration for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890A GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1).

  • MS System: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

Protocol 2: Proposed Chiral HPLC-CSP Method for 1,3-DMBA Enantiomeric Separation

This proposed method utilizes a polysaccharide-based chiral stationary phase.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or Lux Amylose-1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (DEA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the 1,3-DMBA sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Analytical_Method_Validation_Workflow A Method Development & Optimization B Method Validation Protocol A->B Define Parameters C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I System Suitability C->I Performance Verification D->I Performance Verification E->I Performance Verification F->I Performance Verification G->I Performance Verification H->I Performance Verification J Validated Method I->J Meets Acceptance Criteria K Routine Analysis J->K

Caption: Workflow for Analytical Method Validation.

Conclusion

Both Chiral GC-MS and Chiral HPLC-CSP are powerful techniques for the enantiomeric separation of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the available instrumentation, sample matrix, and the desired level of sensitivity. The GC-MS method, involving derivatization, is a validated approach for determining the enantiopurity of 1,3-DMBA. The proposed HPLC-CSP method offers a direct separation approach that can be validated following established guidelines to provide a reliable alternative for routine quality control. This guide provides the necessary framework for researchers and scientists to develop and validate robust analytical methods for the chiral separation of 1,3-DMBA, ensuring the quality and safety of products containing this compound.

References

Uncharted Territory: A Comparative Guide to the In Vitro Toxicity of 1,3-Dimethylbutylamine (DMBA) and 1,3-Dimethylamylamine (DMAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro toxicity of two synthetic stimulants: 1,3-Dimethylbutylamine (DMBA), also known as AMP Citrate, and 1,3-Dimethylamylamine (DMAA). While both compounds have appeared in dietary supplements, a stark contrast exists in the available scientific literature regarding their toxicological profiles. This document summarizes the existing in vitro data for DMAA and highlights the significant knowledge gap concerning the potential hazards of DMBA.

Executive Summary

In vitro toxicological data for 1,3-Dimethylamylamine (DMAA) suggests a potential for cytotoxicity at high concentrations, including decreased cell viability and increased oxidative stress. However, studies have indicated a lack of mutagenic or genotoxic effects in specific assays. In stark contrast, there is a profound absence of publicly available in vitro toxicity studies for this compound (DMBA). Regulatory bodies and scientific literature consistently emphasize that the safety and health effects of DMBA remain unknown due to a lack of scientific investigation.[1][2] This critical data gap presents a significant challenge for risk assessment and underscores the need for rigorous toxicological evaluation of this compound.

Comparative Toxicity Data

The following table summarizes the available quantitative in vitro toxicity data for 1,3-DMAA. No comparable data has been identified for 1,3-DMBA in the peer-reviewed scientific literature.

Table 1: In Vitro Toxicity of 1,3-DMAA

Toxicity EndpointAssay SystemConcentrationObserved EffectReference
CytotoxicityHuman Lymphocytes1000 mg/LDecreased cell viability, increased LDH activity[3]
Oxidative StressHuman Lymphocytes1000 mg/LIncreased oxidative level[3]
GenotoxicityChromosomal Aberration Assay (Human Lymphocytes)Not specifiedNo genotoxic effects observed[3]
MutagenicityAmes Test (in silico prediction)N/ANegative for mutagenicity[4]
CarcinogenicityIn silico predictionN/APotential to induce carcinogenicity[4]

Note: The concentrations used in these in vitro studies are significantly higher than typical doses reported in dietary supplements.

Experimental Protocols

Cytotoxicity and Oxidative Stress Assessment of 1,3-DMAA in Human Lymphocytes
  • Cell Culture: Human lymphocytes were cultured in appropriate media.

  • Treatment: Cells were exposed to varying concentrations of DMAA (e.g., up to 1000 mg/L).

  • Cytotoxicity Assays:

    • Cell Viability: Assessed using methods such as the MTT assay, which measures metabolic activity.

    • Lactate Dehydrogenase (LDH) Release: Measured to determine cell membrane damage.

  • Oxidative Stress: The total oxidative status was evaluated to assess the level of oxidative stress induced by DMAA.

  • Data Analysis: The effects of DMAA were compared to control (untreated) cells.

This is a generalized protocol based on the description in the cited literature. For precise details, refer to the original publication.

Visualizing the Data Gap: Experimental Workflow

The following diagram illustrates a typical workflow for in vitro toxicity testing, highlighting the stages at which data is available for DMAA and critically absent for DMBA.

G cluster_0 In Vitro Toxicity Assessment Workflow cluster_1 Data Availability Compound Test Compound CellCulture Cell Line Exposure Compound->CellCulture Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) CellCulture->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) CellCulture->Genotoxicity OxidativeStress Oxidative Stress Assays CellCulture->OxidativeStress DataAnalysis Data Analysis & Interpretation Cytotoxicity->DataAnalysis Genotoxicity->DataAnalysis OxidativeStress->DataAnalysis DMAA_Data DMAA: - Cytotoxicity Data Available - Genotoxicity Data Available - Oxidative Stress Data Available DMBA_Data DMBA: - No Publicly Available Data for  Cytotoxicity, Genotoxicity, or  Oxidative Stress

Caption: Workflow for in vitro toxicity testing and data availability for DMAA vs. DMBA.

Signaling Pathways: A Hypothetical Perspective

Given the stimulant nature of both compounds, a potential mechanism of toxicity could involve the induction of cellular stress pathways. The diagram below illustrates a generalized signaling pathway that could be investigated for both DMAA and DMBA to understand their potential cytotoxic effects.

G Stimulant Stimulant Exposure (DMAA or DMBA) ROS Increased Reactive Oxygen Species (ROS) Stimulant->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CaspaseActivation Caspase Activation MitochondrialDysfunction->CaspaseActivation Apoptosis Apoptosis (Programmed Cell Death) CaspaseActivation->Apoptosis

Caption: Hypothetical signaling pathway for stimulant-induced cytotoxicity.

Conclusion

The comparative in vitro toxicity assessment of this compound and 1,3-Dimethylamylamine is severely hampered by the absence of data for DMBA. While DMAA has undergone some in vitro toxicological evaluation, revealing potential for cytotoxicity at high concentrations, DMBA remains a scientific enigma. The structural similarity between the two compounds suggests that DMBA may also pose health risks, but this cannot be confirmed without rigorous scientific investigation.[1][5] For researchers, scientists, and drug development professionals, the key takeaway is the critical need for comprehensive in vitro and in vivo toxicity studies on DMBA to ensure public safety and inform regulatory decisions. The lack of such data for a compound that has been available in consumer products is a significant concern.

References

Assessing the Purity of a 1,3-Dimethylbutylamine (DMBA) Reference Standard: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the purity of reference standards is a cornerstone of reliable scientific research and drug development. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a 1,3-Dimethylbutylamine (DMBA) reference standard. The performance of key analytical techniques is compared, with supporting experimental data and detailed protocols to aid in method selection and implementation.

Comparative Analysis of Analytical Techniques

The purity of a this compound (DMBA) reference standard can be effectively determined using a variety of analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitative precision, enantiomeric specificity, or high-throughput screening. The primary methods employed are Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) for accurate quantification, Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS) for determining enantiomeric purity, and High-Performance Thin-Layer Chromatography (HPTLC) for rapid screening.

A comparison of the performance of these methods is summarized in the table below. Data presented is a synthesis from validated methods for DMBA and the closely related compound, 1,3-Dimethylamylamine (DMAA).

ParameterUHPLC-QToF-MSChiral GC-MSHPTLCAlternative: HPLC-DAD (for DMAA)
Linearity (R²) > 0.999[1]--> 0.99
Limit of Detection (LOD) ---0.02 µg/kg
Limit of Quantitation (LOQ) ----
Intra-day Precision (RSD) 0.2-3.4%[1]--2.7%
Inter-day Precision (RSD) 0.3-2.9%[1]--5.3%
Intra-day Accuracy 87-102%[1]---
Inter-day Accuracy 86-103%[1]--90-109% (as relative recovery)
Primary Application Accurate quantification and identificationEnantiomeric purity and origin determinationRapid screening and chemical fingerprintingQuantification of related stimulants

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

UHPLC-QToF-MS for Quantitative Analysis

This method is ideal for the precise quantification of DMBA in a reference standard.

a) Sample Preparation:

  • Accurately weigh the DMBA reference standard.

  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

b) Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

c) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Full scan for identification and targeted MS/MS for quantification.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

Chiral GC-MS for Enantiomeric Purity

This technique is crucial for separating the enantiomers of DMBA, which is essential for determining if the standard is a racemic mixture (indicative of synthetic origin) or a single enantiomer.

a) Derivatization (if necessary):

  • React the DMBA sample with a chiral derivatizing agent to form diastereomers that can be separated on a non-chiral GC column.

b) GC Conditions:

  • Column: A chiral capillary column (e.g., Chirasil-L-Val).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200-250 °C).

c) MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Full scan to identify the enantiomers based on their mass spectra and retention times.

HPTLC for Screening

HPTLC is a rapid and cost-effective method for preliminary screening and chemical fingerprinting of the DMBA reference standard.

a) Sample and Standard Application:

  • Dissolve the DMBA reference standard in a suitable solvent.

  • Apply the sample and standard solutions as bands onto an HPTLC silica gel plate.

b) Chromatographic Development:

  • Develop the plate in a saturated chamber with an appropriate mobile phase (e.g., a mixture of toluene, ethyl acetate, and methanol).

c) Detection and Documentation:

  • After development, dry the plate.

  • Visualize the bands under UV light (e.g., 254 nm and 366 nm).

  • Derivatize the plate with a suitable reagent (e.g., Dragendorff's reagent) for specific detection.

  • Document the chromatogram using a densitometer or a suitable imaging system.

Alternative Reference Standards and Comparative Substances

For enhanced analytical accuracy and method validation, several alternatives can be considered:

  • This compound-d6 Hydrochloride: A deuterated internal standard is highly recommended for quantitative analysis using mass spectrometry. It helps to correct for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the results.

  • 1,3-Dimethylamylamine (DMAA): As a structurally similar stimulant, DMAA can be used as a comparative substance to verify chromatographic retention times and mass spectral fragmentation patterns. Validated methods for DMAA can also serve as a basis for developing and validating DMBA analysis methods.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing the purity of a DMBA reference standard and a decision tree for selecting the appropriate analytical method.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Reporting start Receive DMBA Reference Standard weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute gcms Chiral GC-MS (Enantiomeric Purity) dissolve->gcms Enantiomeric Analysis hptlc HPTLC Screening dilute->hptlc Screening uhplc UHPLC-QToF-MS (Quantification) dilute->uhplc Quantification data_analysis Data Processing & Integration hptlc->data_analysis uhplc->data_analysis gcms->data_analysis quant_report Quantitative Purity Report data_analysis->quant_report enant_report Enantiomeric Ratio Report data_analysis->enant_report screen_report Screening & Fingerprint Report data_analysis->screen_report final_report Comprehensive Purity Assessment quant_report->final_report enant_report->final_report screen_report->final_report

Purity Assessment Workflow

Method_Selection_Decision_Tree cluster_screening Screening & Identification cluster_quant Quantitative Analysis cluster_chiral Enantiomeric Purity start Define Analytical Goal is_screening Rapid Screening / ID Confirmation? start->is_screening hptlc Use HPTLC is_screening->hptlc Yes is_quant Accurate Quantification Needed? is_screening->is_quant No uhplc Use UHPLC-QToF-MS is_quant->uhplc Yes is_chiral Determine Enantiomeric Ratio / Origin? is_quant->is_chiral No gcms Use Chiral GC-MS is_chiral->gcms Yes

Method Selection Decision Tree

References

inter-laboratory comparison of 1,3-Dimethylbutylamine quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,3-Dimethylbutylamine (DMBA) Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of this compound (DMBA), a stimulant that has been identified in some dietary supplements.[1][2][3][4] While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from published, validated methods to offer a comprehensive comparison for research and analytical purposes. The methods discussed include High-Performance Thin-Layer Chromatography (HPTLC) for screening, chiral Gas Chromatography-Mass Spectrometry (GC-MS) for enantiomeric separation, and Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) for accurate quantification.

Quantitative Data Summary

The performance of various analytical methods for the quantification of DMBA and its close structural analog, 1,3-dimethylamylamine (DMAA), which shares similar analytical challenges, is summarized below. These data are extracted from single-laboratory validation studies.

Analytical MethodAnalyteMatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Linearity (R²)Recovery (%)
UHPLC-QToF-MS DMBADietary SupplementsNot Reported0.001-0.5 μg/mLNot ReportedNot Reported
GC-MS DMAACommercial ProductsNot ReportedNot Reported>0.99Not Reported
LC-ESI/MS/MS DMAAGeranium Plants1-2 ng/g1-2 pg (instrumental)0.9985.1 - 104.9
GC-FID DMAAN/A (Standard)7.21 μg/mL3.72 μg/mL0.9990101.76

Experimental Protocols

UHPLC-QToF-MS for DMBA Quantification in Dietary Supplements

This method is highly sensitive and selective for the quantification of DMBA.

Sample Preparation: [2]

  • Weigh 1 gram of the powdered supplement or the contents of 1-2 capsules.

  • Add 20 mL of a 50:50 methanol:water solution.

  • Shake for 20 minutes, followed by 20 minutes of sonication.

  • Centrifuge the mixture at 5525 x g for 20 minutes.

  • Filter the supernatant through a 0.2 μm filter before injection.

Chromatographic Conditions: [2]

  • Column: C18 reversed-phase

  • Mobile Phase: A gradient of 5mM ammonium formate (pH 3.0) and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 μL

  • Column Temperature: 50°C

Mass Spectrometry Conditions: [2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 20 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 150°C

  • Data Acquisition: The instrument is tuned and calibrated in the mass range of 50–1200 Da. Leucine enkephalin is used as a lock mass standard.

Chiral GC-MS for DMBA Enantiopurity Determination

This method is crucial for determining if the DMBA present is a racemic mixture, which is indicative of synthetic origin.[1][5]

Sample Preparation (Derivatization is typically required):

  • Extract DMBA from the sample matrix using a suitable solvent.

  • Evaporate the solvent and reconstitute in a derivatization agent (e.g., trifluoroacetic anhydride) to create a volatile derivative.

  • Heat the mixture to ensure complete derivatization.

  • Evaporate the excess reagent and reconstitute in a suitable solvent for injection.

GC-MS Conditions:

  • Column: A chiral capillary column (e.g., DA-1).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial hold at a low temperature (e.g., 40°C) followed by a ramp to a higher temperature (e.g., 140°C).[6]

  • Injection Mode: Split or splitless, depending on the concentration.

  • Mass Spectrometer: Operated in full scan or selected ion monitoring (SIM) mode for detection of characteristic fragments.

Visualizations

experimental_workflow General Experimental Workflow for DMBA Quantification cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Dietary Supplement Sample Extraction Extraction (e.g., Methanol/Water) Sample->Extraction Purification Purification / Filtration (e.g., Centrifugation, Syringe Filter) Extraction->Purification Chromatography Chromatographic Separation (UHPLC or GC) Purification->Chromatography Detection Mass Spectrometric Detection (QToF-MS or MS) Chromatography->Detection Integration Peak Integration & Identification Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for DMBA analysis.

logical_relationship Method Selection for DMBA Analysis cluster_screening Screening cluster_quant Quantification cluster_chirality Chirality Start Start: Define Analytical Goal Goal Primary Goal? Start->Goal HPTLC HPTLC for rapid screening LCMS UHPLC-QToF-MS for high sensitivity & selectivity GCMS_Quant GC-MS for routine quantification ChiralGCMS Chiral GC-MS for enantiomeric separation Goal->HPTLC Screening Goal->ChiralGCMS Determine Chirality Sensitivity High Sensitivity Required? Goal->Sensitivity Quantification Sensitivity->LCMS Yes Sensitivity->GCMS_Quant No

Caption: Decision tree for DMBA method selection.

References

A Comparative Analysis of the Pressor Effects of 1,3-Dimethylbutylamine (DMBA) and Octopamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pressor effects of 1,3-Dimethylbutylamine (DMBA) and octopamine, two sympathomimetic amines. The information presented is collated from preclinical and clinical studies to assist in understanding their pharmacological profiles.

Executive Summary

This compound (DMBA), a synthetic stimulant, and octopamine, a biogenic amine, both exhibit pressor effects by interacting with the sympathetic nervous system. DMBA appears to elicit a dose-dependent increase in blood pressure, primarily through indirect sympathomimetic action. Octopamine demonstrates a more complex, dual mechanism of action, with direct effects on adrenergic receptors and potential indirect actions, leading to vasoconstriction. The magnitude of the pressor effect of octopamine can be influenced by the route of administration, with intravenous delivery showing a clear hypertensive response in animal models.

Quantitative Data on Pressor Effects

The following tables summarize the quantitative data on the effects of DMBA and octopamine on blood pressure from published studies.

Table 1: Pressor Effects of this compound (DMBA) in Humans (Oral Administration)

DosageSubject PopulationSystolic Blood Pressure (SBP) ChangeDiastolic Blood Pressure (DBP) ChangeHeart Rate (HR) ChangeCitation
25 mgHealthy MenNo significant changeNo significant changeNo significant change[1][2]
50 mg (as Geranamine)Healthy Men and WomenIncreasedIncreasedUnaffected[3]
75 mg (as Geranamine)Healthy Men and WomenIncreasedIncreasedUnaffected[3]
250 mg Caffeine + 75 mg GeranamineHealthy Men and WomenPeak increase of ~20% at 60 min post-ingestionPeak increase of ~17% at 60 min post-ingestionUnaffected[3][4]

Table 2: Pressor Effects of Octopamine in Animal Models (Intravenous Administration)

SpeciesDosageMean Arterial Pressure (MAP) ChangeHeart Rate (HR) ChangeCitation
RatNot specifiedVasoconstrictionNot specified[5]
PorcineNot specifiedContraction of mesenteric arteriesNot specified[6]

Experimental Protocols

The assessment of pressor effects typically involves in vivo blood pressure monitoring in animal models or human subjects.

In Vivo Blood Pressure Measurement in Rats (Invasive)

This protocol is a synthesized example based on common methodologies.[7][8]

  • Animal Preparation:

    • Adult male Wistar or Sprague-Dawley rats are used.[8]

    • Animals are anesthetized, commonly with urethane or pentobarbital.[7]

    • The trachea may be cannulated to ensure a clear airway.

  • Catheter Implantation:

    • A major artery, such as the carotid or femoral artery, is surgically isolated and cannulated with a saline-filled catheter connected to a pressure transducer.[7][8]

    • For intravenous drug administration, a major vein like the jugular or femoral vein is similarly cannulated.[8]

  • Data Acquisition:

    • The animal is allowed a stabilization period after surgery.

    • Baseline blood pressure and heart rate are recorded continuously using a data acquisition system.[8]

    • The test substance (DMBA or octopamine) is administered intravenously at varying doses.

    • Blood pressure and heart rate are monitored continuously during and after drug administration to determine the peak effect and duration of action.

Blood Pressure Measurement in Humans (Non-Invasive)

This protocol is based on studies investigating the effects of oral DMBA supplementation.[1][3]

  • Subject Preparation:

    • Healthy adult male and female subjects are recruited.

    • Subjects typically undergo an overnight fast before the study.[3]

  • Baseline Measurements:

    • Resting heart rate and blood pressure are measured before administration of the substance.

  • Drug Administration and Monitoring:

    • A single oral dose of DMBA (or placebo) is administered.

    • Heart rate and blood pressure are measured at regular intervals (e.g., 30, 60, 90, and 120 minutes post-ingestion) using an automated oscillometric device.[3]

Signaling Pathways and Mechanisms of Action

This compound (DMBA)

DMBA is believed to act as an indirect sympathomimetic agent. Its primary mechanism is thought to involve the release of endogenous norepinephrine from sympathetic nerve terminals. The increased concentration of norepinephrine in the synaptic cleft leads to the activation of adrenergic receptors on vascular smooth muscle cells, resulting in vasoconstriction and an increase in blood pressure.[9][10]

DMBA_Signaling_Pathway cluster_nerve Presynaptic Neuron cluster_muscle Postsynaptic Cell DMBA This compound (DMBA) Nerve_Terminal Sympathetic Nerve Terminal DMBA->Nerve_Terminal Enters NE_Vesicles Norepinephrine (NE) Vesicles Nerve_Terminal->NE_Vesicles Promotes Release of NE Norepinephrine (NE) NE_Vesicles->NE Releases Alpha1_Receptor α1-Adrenergic Receptor NE->Alpha1_Receptor Binds to Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction Smooth_Muscle Vascular Smooth Muscle Cell

Figure 1: Proposed signaling pathway for the pressor effect of DMBA.
Octopamine

Octopamine's pressor effect is more multifaceted. It can act as a direct agonist at α-adrenergic receptors, particularly the α1 subtype, on vascular smooth muscle, initiating vasoconstriction.[11] Additionally, similar to other trace amines, octopamine may also have an indirect sympathomimetic effect by promoting the release of norepinephrine.[11]

Octopamine_Signaling_Pathway cluster_nerve Presynaptic Neuron (Indirect Action) cluster_muscle Postsynaptic Cell (Direct & Indirect Action) Octopamine Octopamine Nerve_Terminal Sympathetic Nerve Terminal Octopamine->Nerve_Terminal Enters (Indirect) Alpha1_Receptor α1-Adrenergic Receptor Octopamine->Alpha1_Receptor Binds to (Direct) NE_Vesicles Norepinephrine (NE) Vesicles Nerve_Terminal->NE_Vesicles Promotes Release of NE Norepinephrine (NE) NE_Vesicles->NE Releases NE->Alpha1_Receptor Binds to Gq Gq protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Vasoconstriction Smooth_Muscle Vascular Smooth Muscle Cell

Figure 2: Proposed signaling pathway for the pressor effect of Octopamine.

Experimental Workflow

The general workflow for comparing the pressor effects of these two compounds in a preclinical setting is outlined below.

Experimental_Workflow A Animal Model Selection (e.g., Rat) B Surgical Preparation (Anesthesia, Cannulation) A->B C Stabilization & Baseline Measurement B->C E Intravenous Administration (Dose-Response) C->E D Drug Preparation (DMBA & Octopamine Solutions) D->E F Continuous Blood Pressure & Heart Rate Monitoring E->F G Data Analysis (Peak Response, Duration) F->G H Comparison of Pressor Potency and Efficacy G->H

Figure 3: Experimental workflow for comparing pressor effects.

Conclusion

Both this compound and octopamine exhibit pressor effects, characteristic of sympathomimetic amines. DMBA's effects in humans appear to be dose-dependent, with higher doses leading to significant increases in blood pressure. Its mechanism is likely indirect, through the release of norepinephrine. Octopamine has a more complex pharmacological profile, with both direct agonist activity at α-adrenergic receptors and potential for indirect sympathomimetic actions. The pressor response to octopamine has been clearly demonstrated with intravenous administration in animal models. Further research is required to establish comprehensive dose-response relationships and detailed receptor binding affinities for both compounds to fully elucidate their comparative pressor profiles.

References

A Comparative Guide to the Validation of Screening Methods for 1,3-Dimethylbutylamine (DMBA) in Sports Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated screening methods for the detection and quantification of 1,3-Dimethylbutylamine (DMBA) in sports supplements. DMBA, a central nervous system stimulant, has been identified in numerous dietary supplements, often without being listed on the label.[1][2][3][4] It is an analogue of 1,3-dimethylamylamine (DMAA), a substance the U.S. Food and Drug Administration has taken action to remove from the market.[1][2] The presence of DMBA in supplements, a substance with unknown safety and efficacy in humans, necessitates robust and reliable analytical methods for its detection to ensure consumer safety and regulatory compliance.[2][5]

Comparison of Analytical Methods

Several analytical techniques have been successfully employed for the screening and confirmation of DMBA in the complex matrices of sports supplements. The choice of method often depends on the desired level of sensitivity, selectivity, and throughput. High-performance thin-layer chromatography (HPTLC) offers a rapid screening tool, while gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS), provide higher sensitivity and specificity for confirmation and quantification.[1][3]

Parameter HPTLC GC-MS UHPLC-QToF-MS DART-MS/MS ¹H NMR
Principle Planar chromatography with densitometric detectionSeparation of volatile compounds followed by mass analysisHigh-resolution separation with high-accuracy mass detectionDirect analysis in real time with tandem mass spectrometryNuclear magnetic resonance spectroscopy
Primary Use Rapid Screening & Chemical Fingerprinting[3]Enantiomeric Purity & Confirmation[1][3]Quantification & Confirmation[1][3]Rapid Screening of multiple stimulants[6]Quantification
Sample Preparation Simple ExtractionDerivatization may be requiredExtraction, Sonication, Centrifugation, Filtration[5]Minimal[6]Simple Extraction
Limit of Detection (LOD) ---Low ng/g region[7]0.03 g/kg
Limit of Quantification (LOQ) ----0.08 g/kg[8]
Linearity (R²) ----0.9937[8]
Reported DMBA Concentration Range --13 to 120 mg per serving[2][5], 0.1 to 214 mg per daily dose[4]-3.1 g/kg to 415 g/kg (as DMAA-HCl)

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of DMBA screening methods.

Sample Preparation for LC-MS/MS Analysis

This protocol is adapted from a study that identified DMBA in multiple dietary supplements.[5]

  • Extraction: Weigh 1 gram of powdered supplement or the contents of 1-2 capsules.

  • Add 20 mL of a 50:50 methanol:water solution.

  • Agitation: Shake the mixture for 20 minutes.

  • Sonication: Sonicate the mixture for 20 minutes.

  • Centrifugation: Centrifuge the resulting mixture at 5525 x g for 20 minutes.

  • Filtration: Reserve the supernatant and filter it through a 0.45 µm PVDF syringe filter.

  • Dilution: The resulting solution is then ready for analysis by LC-MS/MS.

UHPLC-QToF-MS Method for Quantification

This method was developed for the quantification of DMBA in dietary supplements.[1]

  • Instrumentation: Ultra-High Performance Liquid Chromatography coupled with a Quadrupole Time-of-Flight Mass Spectrometer.

  • Column: Suitable for reversed-phase chromatography.

  • Mobile Phase: A gradient of mobile phase A (e.g., water with formic acid) and mobile phase B (e.g., acetonitrile with formic acid).

  • Detection: Mass spectrometry in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of DMBA.

  • Quantification: A validated method is used for the quantification of DMBA.

Chiral GC-MS for Enantiomeric Purity

This technique is used to determine the enantiomeric ratio of DMBA, which can help in distinguishing between natural and synthetic sources.[1][3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A chiral column capable of separating enantiomers.

  • Derivatization: Derivatization of DMBA may be necessary to improve its volatility and chromatographic properties.

  • Detection: Mass spectrometry to identify and quantify each enantiomer.

Visualized Workflows

The following diagrams illustrate the logical flow of screening and confirming the presence of this compound in sports supplements.

cluster_screening Screening Phase cluster_confirmation Confirmation & Quantification Phase cluster_results Results start Sample Receipt hptlc HPTLC Screening start->hptlc dart DART-MS/MS Screening start->dart lcms UHPLC-QToF-MS hptlc->lcms Presumptive Positive negative Negative for DMBA hptlc->negative Negative dart->lcms Presumptive Positive dart->negative Negative gcms Chiral GC-MS lcms->gcms Confirm & Determine Enantiomeric Ratio nmr 1H NMR lcms->nmr Confirm & Quantify lcms->negative Not Detected positive Positive for DMBA gcms->positive nmr->positive

Caption: General workflow for DMBA screening and confirmation.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh Weigh Sample extract Add Extraction Solvent (Methanol:Water) weigh->extract agitate Shake & Sonicate extract->agitate centrifuge Centrifuge agitate->centrifuge filter Filter Supernatant centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Detailed sample preparation and LC-MS/MS analysis workflow.

References

Comparative Analysis of 1,3-Dimethylbutylamine and Other Synthetic Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethylbutylamine (DMBA), also known as AMP Citrate, is a synthetic stimulant structurally related to other controversial stimulants such as 1,3-dimethylamylamine (DMAA) and octodrine (DMHA).[1][2] Initially identified in some dietary and sports nutrition supplements, DMBA has been subject to regulatory scrutiny due to its unapproved status and potential health risks.[3][4] This guide provides a comparative analysis of DMBA and other synthetic stimulants, focusing on their pharmacological profiles, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative properties of these compounds.

Chemical Structures and Nomenclature

DMBA, DMAA, and DMHA are all aliphatic amines with structural similarities that contribute to their stimulant effects.[5] A clear understanding of their chemical structures is fundamental to comprehending their structure-activity relationships.

Table 1: Chemical Identification of Selected Synthetic Stimulants

Common NameIUPAC NameOther NamesMolecular Formula
1,3-DMBA 4-methylpentan-2-amineAMP Citrate, this compoundC₆H₁₅N
1,3-DMAA 4-methylhexan-2-amineMethylhexanamine, GeranamineC₇H₁₇N
DMHA 6-methylheptan-2-amineOctodrine, 2-aminoisoheptaneC₈H₁₉N

Comparative Pharmacological Data

The primary mechanism of action for these synthetic stimulants is believed to be their interaction with the sympathetic nervous system, leading to effects such as increased heart rate, blood pressure, and alertness.[3][6] This is primarily achieved through their influence on adrenergic receptors and the reuptake of neurotransmitters like dopamine and norepinephrine.[6]

Limited publicly available data exists for the direct comparative potency of DMBA. However, early animal studies from the 1940s indicated that while DMBA exhibits pressor effects (the ability to increase blood pressure), it is less potent than DMAA.[5] More recent in vitro studies have provided some quantitative comparisons, particularly regarding their effects on metabolic enzymes and neurotransmitter transporters.

Table 2: Comparative In Vitro Potency of Synthetic Stimulants

CompoundTargetAssay TypeIC₅₀ ValueNotes
1,3-DMBA CYP2D6Enzyme Inhibition>100 µM[5]Indicates weak inhibition of this metabolic enzyme.
1,3-DMAA CYP2D6Enzyme Inhibition~6.7 µM[5]Significantly more potent inhibitor of CYP2D6 than DMBA.
1,3-DMAA Dopamine Transporter (DAT)[³H]-Dopamine Uptake Inhibition29.4 µM[7]
d-amphetamine Dopamine Transporter (DAT)[³H]-Dopamine Uptake Inhibition0.66 µM[7]Included for comparison as a well-characterized stimulant.
1,3-DMAA Norepinephrine Transporter (NET)Neurotransmitter Uptake Inhibition0.41 µM[7]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action and Signaling Pathways

Synthetic stimulants like DMBA are classified as sympathomimetic amines, meaning they mimic the effects of endogenous catecholamines such as epinephrine and norepinephrine.[3][8] Their primary mode of action involves a combination of direct agonism at adrenergic receptors and indirect effects through the inhibition of dopamine and norepinephrine reuptake.[6]

The following diagram illustrates the general signaling pathway for sympathomimetic stimulants that act on adrenergic receptors.

Sympathomimetic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Stimulant Synthetic Stimulant (e.g., DMBA) Adrenergic_Receptor Adrenergic Receptor (α or β) Stimulant->Adrenergic_Receptor Binds to G_Protein G-Protein (Gs, Gi, Gq) Adrenergic_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Vasoconstriction) Protein_Kinase->Cellular_Response Phosphorylates targets leading to Neurotransmitter_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Dopamine/ Norepinephrine) Neurotransmitter Vesicle->Neurotransmitter Release Release Transporter Dopamine/Norepinephrine Transporter (DAT/NET) Reuptake Reuptake Neurotransmitter->Transporter Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter->Postsynaptic_Receptor Binding Binding Stimulant Synthetic Stimulant (e.g., DMBA) Stimulant->Transporter Block Blocks Release->Neurotransmitter Analytical_Workflow Sample Dietary Supplement Sample Extraction Sample Extraction (e.g., Solid-Phase Extraction) Sample->Extraction Analysis Instrumental Analysis (e.g., UHPLC-MS/MS) Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Report Final Report Data_Processing->Report

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Dimethylbutylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. 1,3-Dimethylbutylamine (DMBA), a stimulant drug structurally related to methylhexanamine, requires meticulous disposal procedures due to its hazardous properties.[1] This guide provides essential, step-by-step instructions to ensure the safe and compliant disposal of DMBA, safeguarding both laboratory personnel and the environment.

Hazard Profile of this compound

Understanding the inherent risks of a chemical is the first step toward safe handling. DMBA is classified as a hazardous substance with multiple risk factors. It is crucial to be aware of these properties before initiating any disposal protocol.

Hazard ClassificationDescription
Flammability Highly flammable liquid and vapor.[2][3]
Toxicity Harmful if swallowed and toxic in contact with skin.[2][4]
Corrosivity Causes severe skin burns and eye damage.[2]
Irritation May cause respiratory irritation.[4]
Environmental Hazard Toxic to aquatic life.[5]

This table summarizes the primary hazards associated with this compound, necessitating specialized disposal procedures.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of DMBA waste in a laboratory setting. Adherence to these procedures is critical to mitigate risks.

1. Personal Protective Equipment (PPE): Before handling DMBA, ensure appropriate PPE is worn. This includes:

  • Eye Protection: Splash goggles or a face shield.[3][5]

  • Hand Protection: Nitrile gloves.[5]

  • Body Protection: A laboratory coat.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[5]

2. Waste Segregation and Collection:

  • Do not mix DMBA waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect all DMBA waste, including unused product and contaminated materials (e.g., paper towels, gloves), in a designated, properly labeled hazardous waste container.[5]

3. Container Management:

  • Use a container that is compatible with amines and flammable liquids. A high-density polyethylene (HDPE) or glass container is typically suitable.

  • The container must be in good condition, with a tightly sealing lid to prevent leaks and vapor release.

  • Label the container clearly with "Hazardous Waste," "this compound," and the associated hazard symbols (flammable, corrosive, toxic).

4. Neutralization (for small spills):

  • In the event of a small spill, it can be absorbed with an inert material like vermiculite or sand.[5]

  • The absorbed material should then be collected and placed in the designated hazardous waste container.[5]

5. Storage Pending Disposal:

  • Store the sealed hazardous waste container in a cool, dry, well-ventilated area away from sources of ignition.[2]

  • Ensure the storage area is designated for flammable and corrosive materials and is inaccessible to unauthorized personnel.

6. Final Disposal:

  • Under no circumstances should this compound be poured down the drain or disposed of in regular trash. [5] This is due to its toxicity to aquatic life and its flammability.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]

  • Follow all local, state, and federal regulations for the transportation and disposal of hazardous waste.[6][7][8] The UN number for transport is UN2733, and it is classified as "Amines, liquid, corrosive, flammable, n.o.s."[5]

Logical Workflow for DMBA Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DMBA_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate DMBA Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Designated Container ppe->collect label_container Label Container Correctly ('Hazardous Waste', 'DMBA') collect->label_container store Store in Secure, Ventilated Area label_container->store drain Pour Down Drain? store->drain trash Dispose in Trash? drain->trash no_drain NO drain->no_drain  NO no_trash NO trash->no_trash  NO contact_ehs Contact EHS for Hazardous Waste Pickup trash->contact_ehs

This diagram outlines the procedural workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,3-Dimethylbutylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides critical safety and logistical information for the handling and disposal of 1,3-Dimethylbutylamine (DMBA), ensuring the well-being of researchers and the integrity of your work. Adherence to these protocols is essential for minimizing risks associated with this hazardous chemical.

This compound is a flammable liquid and vapor that can be harmful if swallowed or comes into contact with the skin.[1][2] It is known to cause severe skin burns, serious eye damage, and may lead to respiratory irritation.[1][3] Meticulous planning and execution of handling procedures are paramount.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a faceshield.[2][4]Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Nitrile or other chemical-resistant gloves.[5][6]Prevents skin contact which can be toxic and cause severe burns.
Body Protection Impervious clothing, such as a lab coat, and closed-toe shoes.[5][6]Shields the body from accidental spills and splashes.
Respiratory Protection An organic vapor respirator with an appropriate cartridge (e.g., type ABEK EN14387).[2][5]Necessary when airborne concentrations may be high or when working outside of a fume hood.

Operational Plan: From Receipt to Disposal

Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available for all handling procedures.[5][6]

  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[4]

  • Prepare all necessary equipment and reagents before introducing this compound to the work area.

  • Ground and bond all containers during transfer to prevent static discharge.[4][5]

2. Handling the Chemical:

  • Don all required PPE as specified in the table above.

  • Conduct all work within the certified chemical fume hood.[5]

  • Use spark-proof tools and explosion-proof equipment.[4][7]

  • Avoid direct contact with the liquid and inhalation of vapors.[7]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store this compound in a cool, dry, well-ventilated, and fire-resistant area.[5][7]

  • Segregate from incompatible materials such as oxidizing agents, strong acids, and acid chlorides.[5][6]

  • Keep away from heat, sparks, and open flames.[1]

Emergency Procedures

Spill Response:

  • Immediately evacuate the area and alert others.

  • Eliminate all ignition sources.[8]

  • If safe to do so, stop the leak.[8]

  • Ventilate the area.

  • Contain the spill using an inert absorbent material like vermiculite or sand.[5][6]

  • Collect the absorbed material using non-sparking tools and place it in a labeled, closed container for hazardous waste disposal.[8][9]

Exposure Response:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][10]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][10]

Disposal Plan

All waste containing this compound is considered hazardous.

  • Chemical Waste: Collect all unused this compound and any materials contaminated with it in a designated, properly labeled, and sealed hazardous waste container.[1][6]

  • Container Disposal: Thoroughly rinse empty containers before disposal as hazardous waste.[1]

  • Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations. Do not pour this compound down the drain.[5][6]

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_emergency Emergency Procedures A Verify Fume Hood Operation B Locate Eyewash & Safety Shower A->B C Don Required PPE B->C D Work in Fume Hood C->D Proceed to Handling E Use Spark-Proof Tools D->E F Keep Container Closed E->F G Cool, Dry, Ventilated Area F->G Store Securely I Collect in Hazardous Waste Container F->I Dispose of Waste H Segregate Incompatibles G->H J Follow Local Regulations I->J Spill Spill Evacuate Evacuate & Alert Spill->Evacuate Action Exposure Exposure FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid Action

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethylbutylamine
Reactant of Route 2
Reactant of Route 2
1,3-Dimethylbutylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.